molecular formula C8H9F3N2 B3424497 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 35179-55-6

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B3424497
CAS No.: 35179-55-6
M. Wt: 190.17 g/mol
InChI Key: KTULFINKQNWXNY-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a useful research compound. Its molecular formula is C8H9F3N2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 190.07178278 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTULFINKQNWXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956624
Record name 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
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Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35179-55-6
Record name 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID50956624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35179-55-6
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group often imparts desirable properties to bioactive molecules, including enhanced metabolic stability and binding affinity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the prevailing synthetic methodologies, mechanistic underpinnings, and practical experimental protocols. The core of this guide focuses on the most robust and widely employed synthetic strategy: the cyclocondensation of a β-diketone precursor with hydrazine.

Introduction: The Significance of Fluorinated Indazoles

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1] Their diverse biological activities span anti-inflammatory, antitumor, and anti-HIV properties.[1] The strategic incorporation of a trifluoromethyl (-CF3) group into the indazole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] The high electronegativity and lipophilicity of the -CF3 group can enhance membrane permeability, block metabolic degradation at the site of fluorination, and improve binding interactions with biological targets.[2] Consequently, this compound serves as a valuable building block in the synthesis of novel therapeutic candidates.

The Primary Synthetic Pathway: A Two-Step Approach

The most efficient and widely adopted synthesis of this compound is a two-step process. The initial step involves the formation of a key intermediate, 2-(trifluoroacetyl)cyclohexanone, via a Claisen condensation. This is followed by a cyclocondensation reaction with hydrazine to yield the final tetrahydropyrazole product.

Step 1: Synthesis of 2-(Trifluoroacetyl)cyclohexanone via Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that joins a ketone with an ester in the presence of a strong base.[3] In this specific synthesis, cyclohexanone reacts with an appropriate trifluoroacetate ester, such as ethyl trifluoroacetate, to produce the desired β-diketone.

Mechanism: The reaction is initiated by the deprotonation of the α-carbon of cyclohexanone by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide leaving group to furnish the β-diketone. A stoichiometric amount of base is crucial as it deprotonates the newly formed β-diketone, which has an acidic proton between the two carbonyl groups, driving the reaction to completion.[3]

Claisen_Condensation Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone:e->Enolate:w Deprotonation EtOOCF3 Ethyl Trifluoroacetate Tetrahedral_Intermediate Tetrahedral Intermediate EtOOCF3:e->Tetrahedral_Intermediate:w Nucleophilic Attack Base Base (e.g., NaOEt) Product_Anion Product Anion (Stabilized) Tetrahedral_Intermediate->Product_Anion Elimination of EtO⁻ Product 2-(Trifluoroacetyl)cyclohexanone Product_Anion->Product Protonation Acid_Workup Acid Workup (e.g., H₂SO₄)

Caption: Claisen condensation for 2-(trifluoroacetyl)cyclohexanone.

Step 2: Cyclocondensation with Hydrazine

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine is a classic and highly effective method for the synthesis of pyrazoles.[4] The reaction between 2-(trifluoroacetyl)cyclohexanone and hydrazine hydrate proceeds with high regioselectivity to form this compound.

Mechanism: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the β-diketone, typically the more electrophilic ketone of the trifluoroacetyl group. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The regioselectivity is generally high in reactions involving fluorinated β-diketones, favoring the formation of the isomer where the trifluoromethyl group is adjacent to the pyrazole nitrogen that is not part of the bicyclic system.[4][5]

Cyclocondensation Diketone 2-(Trifluoroacetyl)cyclohexanone Initial_Adduct Initial Adduct Diketone->Initial_Adduct Nucleophilic Attack Hydrazine Hydrazine Hydrate Cyclized_Intermediate Cyclized Intermediate Initial_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 3-(Trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Cyclized_Intermediate->Product Dehydration (-H₂O)

Caption: Cyclocondensation to form the final product.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and reagent purity.

Protocol for the Synthesis of 2-(Trifluoroacetyl)cyclohexanone

Materials:

  • Cyclohexanone

  • Ethyl trifluoroacetate

  • Sodium ethoxide (or sodium hydride)

  • Anhydrous diethyl ether (or tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Magnesium sulfate (for drying)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the stirred suspension.

  • After the addition is complete, add ethyl trifluoroacetate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and slowly add hydrochloric acid to neutralize the excess base and protonate the product.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2-(trifluoroacetyl)cyclohexanone by vacuum distillation.

Protocol for the Synthesis of this compound

Materials:

  • 2-(Trifluoroacetyl)cyclohexanone

  • Hydrazine hydrate

  • Ethanol (or acetic acid)

Procedure:

  • In a round-bottom flask, dissolve 2-(trifluoroacetyl)cyclohexanone in ethanol.

  • Add hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₉F₃N₂190.1735179-55-6
2-(Trifluoroacetyl)cyclohexanoneC₈H₉F₃O₂194.15655-01-6

Alternative Synthetic Strategies

While the Claisen condensation followed by cyclocondensation is the most direct route, other methods for pyrazole synthesis are worth noting. These include:

  • Reaction of α,β-unsaturated ketones with hydrazine derivatives: This method involves the initial formation of a pyrazoline, which is then oxidized to the pyrazole.[4]

  • Multicomponent reactions: These reactions offer an efficient way to construct complex molecules in a single step from three or more starting materials.[6][7]

  • From acetylenic ketones: The reaction of acetylenic ketones with hydrazines can also yield pyrazoles, though it may lead to a mixture of regioisomers.[4][8]

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The two-step approach involving a Claisen condensation to form the key β-diketone intermediate, followed by a cyclocondensation with hydrazine, provides a reliable and efficient route to this valuable fluorinated building block. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this compound and further explore its potential in the development of novel pharmaceuticals.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Chencan Du, Yubin Wang, & Jian Deng. (n.d.). Organocatalyzed Beckmann Rearrangement of Cyclohexanone Oxime by Trifluoroacetic Anhydride in Microreactors. Scite. [Link]

  • Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization. (n.d.). The Journal of Organic Chemistry. [Link]

  • Organocatalyzed Beckmann Rearrangement of Cyclohexanone Oxime by Trifluoroacetic Anhydride in a Microreactor. (n.d.). ResearchGate. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central. [Link]

  • Organocatalyzed Beckmann Rearrangement of Cyclohexanone Oxime by Trifluoroacetic Anhydride in Microreactors. (2022). Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journals. [Link]

  • Organocatalyzed Beckmann Rearrangement of Cyclohexanone Oxime by Trifluoroacetic Anhydride in Microreactors. (n.d.). ResearchGate. [Link]

  • Practical Synthesis of gem-Difluorides from Cyclohexanone: Synthesis of gem-Bistrifluoroacetates and Their Reactions with Fluoride Nucleophiles. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. [Link]

Sources

An In-Depth Technical Guide to 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 35179-55-6

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a fluorinated heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, synthesis, and applications.

Introduction: The Strategic Importance of the Tetrahydroindazole Scaffold

Indazole and its derivatives are prominent scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] The fusion of a pyrazole ring with a benzene ring creates a bicyclic system that serves as a versatile template for designing molecules with a wide range of biological targets. The partially saturated tetrahydro-derivative, 4,5,6,7-tetrahydro-1H-indazole, offers distinct advantages by introducing a three-dimensional character to an otherwise planar aromatic system. This structural feature can enhance binding affinity and selectivity for protein targets, as well as improve physicochemical properties such as solubility.

The introduction of a trifluoromethyl (-CF3) group at the 3-position of the tetrahydroindazole core is a strategic decision in medicinal chemistry. The -CF3 group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the acidity of the N-H proton in the pyrazole ring, modulate the molecule's metabolic stability, and enhance its lipophilicity, thereby improving its potential for cell membrane permeability. This strategic fluorination makes this compound a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 35179-55-6[2]
Molecular Formula C₈H₉F₃N₂[2]
Molecular Weight 190.17 g/mol [2]
Appearance Solid[3]
Purity ≥98%[3]
Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While a comprehensive set of publicly available spectra for this specific compound is limited, data for closely related analogs and general characteristics of the tetrahydroindazole and trifluoromethyl groups provide a strong basis for interpretation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the four methylene groups of the tetrahydro- portion of the molecule, likely appearing as multiplets in the aliphatic region. The N-H proton of the pyrazole ring would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the aliphatic carbons of the cyclohexene ring and the aromatic-like carbons of the pyrazole ring. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.[2]

    • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the -CF₃ group.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the aliphatic and aromatic-like protons would appear around 2850-3100 cm⁻¹. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.[2]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 190. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and fragmentation of the tetrahydro- ring.[2]

Synthesis of this compound

The synthesis of this compound typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A common and effective strategy is the reaction of 2-(trifluoroacetyl)cyclohexanone with hydrazine hydrate.

General Synthetic Protocol

This protocol outlines a representative synthesis of this compound.

Step 1: Synthesis of 2-(Trifluoroacetyl)cyclohexanone (Intermediate)

The synthesis begins with the Claisen condensation of cyclohexanone with an activated trifluoroacetic acid derivative, typically ethyl trifluoroacetate, in the presence of a strong base such as sodium ethoxide or sodium hydride.

  • Reactants: Cyclohexanone, Ethyl trifluoroacetate, Sodium ethoxide (or Sodium hydride).

  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF).

  • Procedure:

    • A solution of sodium ethoxide in anhydrous ethanol is prepared.

    • Cyclohexanone is added dropwise to the cooled solution.

    • Ethyl trifluoroacetate is then added dropwise, and the reaction mixture is stirred at room temperature or gentle reflux until the reaction is complete (monitored by TLC or GC-MS).

    • The reaction is quenched by the addition of an acidic aqueous solution.

    • The product, 2-(trifluoroacetyl)cyclohexanone, is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Cyclization to form this compound

The synthesized 2-(trifluoroacetyl)cyclohexanone is then reacted with hydrazine hydrate to form the pyrazole ring through a condensation and cyclization reaction.

  • Reactants: 2-(Trifluoroacetyl)cyclohexanone, Hydrazine hydrate.

  • Solvent: Ethanol or acetic acid.

  • Procedure:

    • 2-(Trifluoroacetyl)cyclohexanone is dissolved in a suitable solvent like ethanol.

    • Hydrazine hydrate is added to the solution, often in slight excess.

    • The mixture is heated to reflux for several hours until the reaction is complete.

    • Upon cooling, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

    • The residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(Trifluoroacetyl)cyclohexanone cluster_step2 Step 2: Cyclization Cyclohexanone Cyclohexanone Condensation Claisen Condensation Cyclohexanone->Condensation EtTFA Ethyl Trifluoroacetate EtTFA->Condensation Base Base (e.g., NaOEt) Base->Condensation Catalyst Intermediate 2-(Trifluoroacetyl)cyclohexanone Condensation->Intermediate Cyclization Condensation/Cyclization Intermediate->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization FinalProduct 3-(Trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Cyclization->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design of novel bioactive molecules. Its structural and electronic properties make it suitable for targeting a range of biological systems.

As a Key Intermediate in the Synthesis of Bioactive Compounds

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive N-H group allows for further functionalization at the N1 or N2 positions of the pyrazole ring, enabling the exploration of structure-activity relationships (SAR).

Development of Kinase Inhibitors

The indazole core is a well-known scaffold for the development of kinase inhibitors. The tetrahydroindazole moiety, with its 3D-character, can provide enhanced selectivity and potency. For instance, derivatives of tetrahydroindazole have been investigated as inhibitors of Interleukin-2 inducible T-cell kinase (ITK), a key enzyme in T-cell signaling.[4] The trifluoromethyl group can contribute to improved binding affinity and metabolic stability in such inhibitors.

Probes for Central Nervous System (CNS) Targets

The lipophilic nature of the trifluoromethyl group can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active agents. Tetrahydroindazole-based compounds have been explored as potent and selective ligands for sigma-1 receptors, which are implicated in various neurological and psychiatric disorders.[5]

Applications cluster_apps Key Application Areas in Drug Discovery Core 3-(Trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole BuildingBlock Versatile Synthetic Building Block Core->BuildingBlock Functionalization at N-H KinaseInhibitors Kinase Inhibitors (e.g., ITK) Core->KinaseInhibitors Scaffold for active site binding CNSAgents CNS-Active Agents (e.g., Sigma-1 Ligands) Core->CNSAgents Enhanced BBB penetration

Caption: Major applications of the title compound in drug discovery.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on available data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Work in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed chemical entity with significant potential in the field of drug discovery. Its unique combination of a three-dimensional tetrahydroindazole core and the electronically distinct trifluoromethyl group makes it a valuable building block for the synthesis of novel therapeutic agents targeting a diverse range of biological pathways. Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation pharmaceuticals.

References

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Amazon Web Services. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-TRIFLUOROMETHYL-4,5,6,7-TETRAHYDRO-1-PHENYL-1H-INDAZOLE. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • PubMed. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Retrieved from [Link]

  • Research on Chemical Intermediates. (2012). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of indazole and application of indazole in medicine synthesis.
  • Google Patents. (n.d.). Method for preparing 1H-indazole derivative.
  • Springer. (n.d.). Synthesis of 1H-indazole: a combination of experimental and theoretical studies. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

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An In-depth Technical Guide to 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS No. 35179-55-6). This fluorinated heterocyclic compound is a key building block in medicinal chemistry, valued for the unique physicochemical and metabolic characteristics imparted by the trifluoromethyl group. This document delves into its structural features, physicochemical parameters, a plausible synthetic route based on established methodologies, and detailed analytical procedures for its characterization. The guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics incorporating this versatile scaffold.

Introduction and Molecular Overview

This compound is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclohexane ring. The presence of a trifluoromethyl (-CF3) group at the 3-position of the indazole core is of particular significance in drug design. The -CF3 group is a well-known bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pKa, metabolic stability, and binding affinity to biological targets.

The tetrahydro-indazole scaffold provides a three-dimensional structure that can be exploited for precise interactions within protein binding pockets. The combination of the saturated carbocyclic ring and the aromatic pyrazole moiety offers a unique blend of conformational flexibility and rigidity.

Chemical Structure and Identification

The molecular structure of this compound is depicted below, along with its key identifiers.

Figure 1: Chemical structure of this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 35179-55-6[1][2][3]
Molecular Formula C₈H₉F₃N₂[1]
Molecular Weight 190.17 g/mol [1]
InChI InChI=1S/C8H9F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H2,(H,12,13)[1]
InChIKey KTULFINKQNWXNY-UHFFFAOYSA-N[1]
SMILES C1CCC2=C(C1)C(=NN2)C(F)(F)F[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug discovery, influencing its solubility, permeability, and metabolic fate. While experimental data for this specific molecule is not extensively published, we can infer its likely characteristics based on its structure and data from analogous compounds.

PropertyValue/PredictionNotes and References
Melting Point Solid at room temperatureCommercial suppliers list it as a solid.[4] For comparison, the aromatic analog, 3-(trifluoromethyl)-1H-indazole, is a solid.
Boiling Point Predicted: ~270-290 °CBased on the predicted boiling point of the aromatic analog, 3-(trifluoromethyl)-1H-indazole (268.5±35.0 °C).[5]
Solubility Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF. Low aqueous solubility.The related drug, celecoxib, which features a trifluoromethyl pyrazole core, is practically insoluble in water but soluble in organic solvents.[6][7][8][9][10] Its aqueous solubility is reported to be 3–7 μg/ml.
pKa Predicted to be weakly acidic.The NH proton of the indazole ring is the most acidic proton. The pKa of the sulfonamide group in celecoxib is 11.1.[8][9][10][11] The pKa of the indazole NH is expected to be in a similar or slightly lower range.
LogP (XlogP3) 2.4This predicted value indicates good lipophilicity, suggesting favorable membrane permeability.[1][12]

Synthesis and Chemical Reactivity

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of trifluoromethylated pyrazoles and indazoles. The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Proposed Synthetic Pathway

A likely synthetic route starts from 2-(trifluoroacetyl)cyclohexanone, which can be reacted with hydrazine hydrate in a cyclocondensation reaction.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-(trifluoroacetyl)cyclohexanone 2-(trifluoroacetyl)cyclohexanone Cyclocondensation Cyclocondensation 2-(trifluoroacetyl)cyclohexanone->Cyclocondensation Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Cyclocondensation This compound This compound Cyclocondensation->this compound

Figure 2: Proposed synthetic workflow.

Experimental Protocol (Hypothetical)

This protocol is a general representation and would require optimization for yield and purity.

  • Reaction Setup: To a solution of 2-(trifluoroacetyl)cyclohexanone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the functionalities present in the molecule:

  • N-H of the Pyrazole Ring: The nitrogen atom with the attached proton can undergo N-alkylation, N-arylation, and N-acylation reactions, allowing for further functionalization at this position.

  • Aromaticity of the Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution, although the trifluoromethyl group is deactivating.

  • Cyclohexane Ring: The saturated carbocyclic ring can potentially undergo oxidation or other reactions typical of alkanes, though these are generally less facile than reactions on the heterocyclic portion.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H proton of the pyrazole ring (typically a broad singlet), and multiplets for the methylene protons of the tetrahydro-indazole ring system.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbons of the pyrazole ring, and the carbons of the cyclohexane ring.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z 190. Subsequent fragmentation may involve the loss of the trifluoromethyl group or fragmentation of the tetrahydro-indazole ring.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H stretch of the pyrazole ring (typically in the range of 3100-3500 cm⁻¹), C-H stretches of the aliphatic ring, and strong C-F stretching vibrations (around 1100-1300 cm⁻¹).

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also increase binding affinity through favorable interactions with protein targets. This makes it an attractive moiety in the development of inhibitors for various enzymes and receptors.

Conclusion

This compound is a key heterocyclic building block with significant potential in medicinal chemistry. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a plausible synthetic approach, and analytical characterization methods. While more extensive experimental data would be beneficial, the information presented here, based on established chemical principles and data from analogous structures, serves as a robust foundation for researchers working with this compound.

References

  • Enhancing Solubility and Dissolution of Celecoxib by Nanocrystals. (2018).
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An Examination of the Bioactivity of Tetrahydroindazoles: A Case of Missing Data for 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on the Availability of Data: A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole . While this compound is documented in chemical repositories such as PubChem, detailed pharmacological studies elucidating its biological targets and signaling pathways are not presently available[1]. This guide, therefore, aims to provide a broader context by examining the known biological activities of the tetrahydroindazole scaffold and related molecules, while clearly noting the absence of specific data for the titular compound.

The Indazole and Tetrahydroindazole Scaffolds in Drug Discovery

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry[2]. This structural motif is present in numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties[2][3][4]. The hydrogenated form, the tetrahydroindazole core, also serves as a key building block in the development of novel therapeutic agents[3][5]. Derivatives of this scaffold have been investigated for their activity as sigma-2 receptor ligands and for the treatment of pain and inflammation[5][6][7].

A Case of Mistaken Identity: BAY 59-3074

Initial searches for the mechanism of action of compounds with similar nomenclature often lead to BAY 59-3074 . It is crucial to distinguish that BAY 59-3074, with the IUPAC name 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonic acid ester, is a structurally distinct and more complex molecule than this compound[8].

BAY 59-3074 is a well-characterized partial agonist of the cannabinoid receptors CB1 and CB2[8][9][10][11]. Its mechanism of action involves binding to these G protein-coupled receptors, which are key components of the endocannabinoid system. This interaction leads to analgesic effects, making it a subject of interest in pain research[8][9][10][11].

Quantitative Data for BAY 59-3074
ReceptorSpeciesBinding Affinity (Ki)
CB1Human48.3 nM[9][10][11]
CB1Rat55.4 nM[9][10][11]
CB2Human45.5 nM[9][10][11]

Potential (but Unconfirmed) Avenues of Investigation for this compound

Given the lack of direct evidence, any discussion on the potential mechanism of action for this compound remains speculative. However, based on the activities of other indazole-containing compounds, several hypotheses could be formulated and tested experimentally.

For instance, some indazole derivatives have been identified as antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, a target for the development of novel analgesics[12]. Others have been synthesized and evaluated as multi-targeted protein kinase inhibitors for cancer therapy[2].

Experimental Protocols for Characterizing a Novel Tetrahydroindazole's Mechanism of Action

Should a researcher wish to elucidate the mechanism of action of this compound, a tiered experimental approach would be necessary.

Initial Target Screening
  • Objective: To identify potential biological targets.

  • Methodology:

    • Utilize a broad panel of commercially available receptor binding and enzyme inhibition assays. This could include screens against major drug target classes such as G protein-coupled receptors, kinases, ion channels, and nuclear receptors.

    • Perform phenotypic screening using various cell lines to identify any observable biological effects, such as cytotoxicity, changes in cell morphology, or alterations in specific signaling pathways.

Target Validation and Downstream Signaling
  • Objective: To confirm initial hits and investigate the downstream cellular consequences of target engagement.

  • Methodology:

    • For a confirmed binding target, perform dose-response studies to determine binding affinity (Kd) or inhibitory/activation constants (Ki, IC50, EC50).

    • Utilize cellular assays to probe the signaling pathway associated with the target. For example, if the target is a G protein-coupled receptor, measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.

    • Employ techniques such as Western blotting or qPCR to assess changes in the expression or phosphorylation status of downstream signaling proteins and target genes.

Workflow for Mechanism of Action Elucidation

MOA_Workflow cluster_screening Phase 1: Target Identification cluster_validation Phase 2: Target Validation & Pathway Analysis Broad_Screen Broad Target Screening (Binding & Enzyme Assays) Dose_Response Dose-Response & Affinity Studies Broad_Screen->Dose_Response Identified Hit Phenotypic_Screen Phenotypic Screening (Cell-based Assays) Signaling_Assays Second Messenger & Signaling Assays Phenotypic_Screen->Signaling_Assays Observed Phenotype Dose_Response->Signaling_Assays Confirmed Target Gene_Expression Gene & Protein Expression Analysis Signaling_Assays->Gene_Expression Pathway Elucidation

Caption: A generalized workflow for identifying and validating the mechanism of action of a novel compound.

Conclusion

References

  • Wikipedia. BAY 59-3074. [Link]

  • MDPI. Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • ScienceDirect. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. [Link]

  • ResearchGate. 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. [Link]

  • PubMed Central. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. [Link]

  • ResearchGate. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF. [Link]

  • PubMed Central. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • PubMed. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. [Link]

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Unlocking the Therapeutic Potential of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives finding application as potent therapeutic agents.[1] This technical guide focuses on the under-explored yet promising molecule, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. While direct biological data for this specific compound is limited, this document serves as a comprehensive resource by extrapolating from structurally related analogs and providing a robust framework for its synthesis, characterization, and potential pharmacological evaluation. By examining the established bioactivities of the tetrahydroindazole core and the influence of the trifluoromethyl substituent, we aim to illuminate promising avenues for future research and drug development endeavors.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing compounds represent a critical class of nitrogen-containing heterocycles in drug discovery.[2] Their versatile biological activities have led to the development of therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[3][4] The tetrahydroindazole core, in particular, offers a three-dimensional structure that can be exploited for selective targeting of various biological macromolecules. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[5] Therefore, this compound presents a compelling starting point for the design of novel therapeutics.

Chemical Properties and Synthesis

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundation for understanding its behavior in biological systems and for the design of analytical methods.

PropertyValueSource
Molecular FormulaC8H9F3N2[6]
Molecular Weight190.17 g/mol [6]
IUPAC NameThis compound[6]
CAS Number35179-55-6[6]
Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved through the condensation of a β-diketone with hydrazine, a common method for constructing the pyrazole ring of the indazole core.[7] The following diagram illustrates a potential synthetic route.

Synthesis_of_3_trifluoromethyl_4_5_6_7_tetrahydro_1H_indazole start 2-(trifluoroacetyl)cyclohexanone reaction Reflux in Ethanol start->reaction Condensation reagent Hydrazine hydrate (N2H4·H2O) reagent->reaction product This compound reaction->product caption Proposed synthetic route for this compound.

Caption: Proposed synthetic route for this compound.

Spectroscopic Characterization (Predicted)

Based on the analysis of structurally similar compounds, the following spectroscopic data can be anticipated for this compound:

  • ¹H NMR: Resonances corresponding to the protons on the tetrahydro portion of the ring system are expected.

  • ¹³C NMR: Signals for the carbon atoms of the indazole core and the trifluoromethyl group should be observable.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is predicted.[6]

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound is expected.[8]

Potential Biological Activities and Therapeutic Targets

While direct experimental data for this compound is not extensively available, the known biological activities of analogous compounds provide a strong basis for predicting its potential therapeutic applications.

Antitubercular Activity

A novel class of tetrahydroindazole-based compounds has been identified as potent inhibitors of Mycobacterium tuberculosis (MTB).[9] Specifically, compounds with substitutions on the tetrahydroindazole core have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against replicating MTB.[9] This suggests that this compound could be a promising candidate for the development of new antituberculosis agents.

Kinase Inhibition

Indazole derivatives are well-represented among kinase inhibitors in clinical development and on the market.[2] The indazole scaffold can effectively interact with the hinge region of various kinases. The trifluoromethyl group can contribute to binding affinity through favorable interactions within the ATP-binding pocket. Potential kinase targets for this compound could include, but are not limited to, those implicated in cancer and inflammatory diseases.

Sigma Receptor Modulation

Derivatives of tetrahydroindazole have been evaluated as ligands for sigma receptors, with some analogs showing high affinity and selectivity for the sigma-2 receptor.[10] Sigma receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. The specific substitution pattern on the tetrahydroindazole core is crucial for determining affinity and selectivity.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Substituted tetrahydroindazoles have been optimized as inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[11] Inhibition of DHODH is a validated strategy for the treatment of autoimmune diseases and cancer.

The following diagram illustrates the potential biological targets for the tetrahydroindazole scaffold based on existing literature.

Potential_Biological_Targets core Tetrahydroindazole Scaffold tb Mycobacterium tuberculosis core->tb Antitubercular Activity kinases Kinases (e.g., in cancer) core->kinases Kinase Inhibition sigma Sigma Receptors core->sigma Neurological & Oncological Targets dhodh DHODH core->dhodh Autoimmune & Cancer Therapy caption Potential biological targets for the tetrahydroindazole scaffold.

Caption: Potential biological targets for the tetrahydroindazole scaffold.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, the following experimental protocols are recommended.

In Vitro Antitubercular Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

Kinase Inhibition Assay

Objective: To screen the compound for inhibitory activity against a panel of kinases.

Methodology:

  • Utilize a commercially available kinase profiling service or in-house kinase assay platform.

  • Prepare a solution of this compound at a desired screening concentration.

  • Perform kinase activity assays using a suitable detection method (e.g., radiometric, fluorescence-based, or luminescence-based).

  • Calculate the percentage of kinase inhibition relative to a vehicle control.

  • For active compounds, determine the IC50 value through dose-response studies.

Sigma Receptor Binding Assay

Objective: To determine the binding affinity of the compound for sigma-1 and sigma-2 receptors.

Methodology:

  • Prepare membrane homogenates from a suitable tissue source (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).

  • Perform competitive radioligand binding assays using a specific radioligand for each receptor subtype (e.g., -pentazocine for sigma-1, [³H]DTG for sigma-2).

  • Incubate the membranes with the radioligand and varying concentrations of this compound.

  • Separate bound and free radioligand by rapid filtration.

  • Determine the amount of bound radioactivity using liquid scintillation counting.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery. While direct biological data is currently sparse, the established pharmacological profile of the tetrahydroindazole scaffold, combined with the beneficial properties of the trifluoromethyl group, strongly suggests its potential as a lead compound for various therapeutic applications. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on the systematic exploration of its activity against the proposed targets, elucidation of its mechanism of action, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. ResearchGate. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • 3-TRIFLUOROMETHYL-4,5,6,7-TETRAHYDRO-1-PHENYL-1H-INDAZOLE. SpectraBase. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflammation. PubMed. [Link]

  • Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. [Link]

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  • Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. 3 Biotech. [Link]

  • Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

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  • Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Selected examples of biologically active trifluoromethylated isoxazoline heterocycles. ResearchGate. [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances. [Link]

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI. [Link]

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An In-depth Technical Guide to 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole and its analogs. This privileged scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential, particularly in the development of novel therapeutics for cancer and autoimmune diseases.

The this compound Core: A Privileged Scaffold

The this compound core is a bicyclic heterocyclic system comprising a pyrazole ring fused to a cyclohexane ring. The trifluoromethyl group at the 3-position is a key feature, often enhancing metabolic stability, lipophilicity, and binding affinity of the molecule to its biological targets.[1][2] The tetrahydroindazole core provides a three-dimensional structure that can be readily functionalized at various positions to modulate its physicochemical and pharmacological properties.

Chemical Structure and Properties:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₈H₉F₃N₂[3]

  • Molecular Weight: 190.17 g/mol [3]

  • SMILES: C1CCC2=C(C1)C(=NN2)C(F)(F)F[3]

The presence of the pyrazole ring allows for tautomerism, with the 1H- and 2H-isomers being the most common. The 1H-tautomer is generally the more stable form.[4]

Synthetic Strategies and Methodologies

The synthesis of the this compound core and its derivatives typically involves the construction of the bicyclic system through cyclization reactions. A general and efficient approach involves the condensation of a β-ketoester with a hydrazine derivative.

General Synthesis of the Tetrahydroindazole Core

A common method for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole scaffold involves the reaction of a 1,3-cyclohexanedione derivative with a hydrazine.[5] For the synthesis of the 3-trifluoromethyl analog, a key starting material is a trifluoromethyl-containing β-diketone or a related precursor.

Illustrative Synthetic Pathway:

Synthetic Pathway start 2-(Trifluoroacetyl)cyclohexanone intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine hydrate hydrazine->intermediate product 3-(Trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole intermediate->product Cyclization (e.g., acid catalysis)

Caption: General synthetic route to the core scaffold.

Protocol: Synthesis of this compound

This protocol provides a step-by-step method for the laboratory-scale synthesis of the title compound.

Materials:

  • 2-(Trifluoroacetyl)cyclohexanone

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(trifluoroacetyl)cyclohexanone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Synthesis of N-Substituted Derivatives

The nitrogen atoms of the pyrazole ring are common sites for derivatization, allowing for the introduction of various substituents to explore structure-activity relationships. N-alkylation or N-arylation can be achieved through various methods, including copper-catalyzed cross-coupling reactions.[6]

Protocol: N-Arylation of this compound

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add DMSO as the solvent and heat the reaction mixture at a specified temperature (e.g., 90-110 °C) under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promising activity against a range of biological targets, highlighting their potential in drug discovery.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant area of research for tetrahydroindazole derivatives is their potent inhibition of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][7] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for the development of anticancer and immunosuppressive agents.[2][7]

Mechanism of Action:

DHODH Inhibition DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DHODH->Orotate Inhibitor Tetrahydroindazole Derivative Inhibitor->DHODH Cell Cell Proliferation (Cancer, Immune Cells) Pyrimidine->Cell

Caption: Inhibition of DHODH by tetrahydroindazole derivatives.

Experimental Protocol: DHODH Enzyme Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against DHODH.[8][9]

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add a small volume of each compound dilution or DMSO (vehicle control).

  • Add diluted recombinant human DHODH enzyme in assay buffer to each well and incubate to allow for compound binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer.

  • Initiate the reaction by adding the reaction mix to each well.

  • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.

  • Calculate the initial reaction rate for each well and determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Sigma-2 Receptor Ligands

Certain tetrahydroindazole derivatives have been identified as ligands for the sigma-2 receptor, a protein implicated in various neurological disorders and cancer.[10] The development of selective sigma-2 receptor ligands is an active area of research for potential therapeutic applications.

Experimental Protocol: Sigma-2 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of compounds for the sigma-2 receptor.[11][12][13]

Materials:

  • Rat liver membrane homogenates (as a source of sigma-2 receptors)

  • [³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand

  • (+)-Pentazocine (to mask sigma-1 receptors)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a 96-well plate, incubate the rat liver membrane homogenates with a fixed concentration of [³H]-DTG, (+)-pentazocine, and varying concentrations of the test compound.

  • After incubation, rapidly filter the contents of each well through the filter plate and wash with cold assay buffer to separate bound from unbound radioligand.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive sigma receptor ligand.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value.

Anticancer Activity

Consistent with their role as DHODH inhibitors, many tetrahydroindazole derivatives exhibit antiproliferative activity against various cancer cell lines.[1][14]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[15]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for the rational design of more potent and selective compounds.

Key Structural Modifications and Their Impact:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring significantly influences the biological activity. Aromatic and heteroaromatic rings are common substituents and their electronic and steric properties can be fine-tuned to optimize target engagement.[16]

  • Substitution on the Tetrahydro-Ring: Modifications on the saturated carbocyclic ring can affect the compound's conformation and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

  • 3-Position Substituent: The trifluoromethyl group at the 3-position is generally considered beneficial for activity. However, exploring other bioisosteres could lead to compounds with improved properties.[16]

Illustrative SAR Workflow:

SAR Workflow Core Core Scaffold 3-(CF3)-Tetrahydroindazole N1 N1-Substitution (Aryl, Heteroaryl) Core->N1 Ring Tetrahydro-Ring Substitution Core->Ring Pos3 3-Position Modification Core->Pos3 Synthesis Synthesis of Analogs N1->Synthesis Ring->Synthesis Pos3->Synthesis Bioassay Biological Evaluation (DHODH, Sigma-2, etc.) Synthesis->Bioassay SAR SAR Analysis Bioassay->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis

Caption: A typical workflow for SAR studies.

Quantitative Data Summary (Illustrative):

Compound IDN1-SubstituentDHODH IC₅₀ (nM)Sigma-2 Ki (nM)
1 Phenyl50>1000
2 4-Fluorophenyl25850
3 2,4-Difluorophenyl15500
4 Pyridin-2-yl751200
5 4-(Trifluoromethyl)phenyl10300

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its biological activity against various targets. Future research in this area should focus on:

  • The development of more efficient and stereoselective synthetic methods.

  • Exploration of a wider range of biological targets beyond DHODH and sigma-2 receptors.

  • In-depth investigation of the in vivo efficacy and pharmacokinetic profiles of lead compounds.

  • The use of computational modeling to guide the design of next-generation analogs with improved potency and selectivity.

By leveraging the insights and methodologies presented in this guide, researchers can further unlock the therapeutic potential of this important class of molecules.

References

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1534-1537.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2021). Journal of the Chinese Chemical Society, 68(1), 23-38.
  • Functional assays to define agonists and antagonists of the sigma-2 receptor. (2014). Journal of Pharmacological and Toxicological Methods, 70(2), 145-152.
  • SIGMA RECEPTOR BINDING ASSAYS. (2015). Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
  • Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology, 11, 309.
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4. (2022). International Journal of Molecular Sciences, 23(24), 16057.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). The Journal of Organic Chemistry, 86(4), 3345–3356.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2017). Journal of Experimental & Clinical Cancer Research, 36(1), 144.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). Journal of Medicinal Chemistry, 63(8), 3915–3934.
  • This compound. PubChem. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). Journal of Medicinal Chemistry, 63(8), 3915–3934.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). Journal of Medicinal Chemistry, 63(8), 3915–3934.
  • An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles. (2022).
  • Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6297–6300.
  • Bioassays for Anticancer Activities. (2016). Methods in Molecular Biology, 1376, 227–237.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences, 2(10), 949-974.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(8), 1859.
  • Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). Organic Process Research & Development, 24(11), 2619–2632.
  • Syntheses and Structure–activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. (2008). Journal of Fluorine Chemistry, 129(9), 845-853.
  • Discovery, optimization, and biological evaluation of 5-(2- (trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. (2014). Journal of Medicinal Chemistry, 57(12), 5129–5140.
  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. (2020). Journal of Medicinal Chemistry, 63(10), 5276–5293.
  • Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. (2021). Organic & Biomolecular Chemistry, 19(2), 346-353.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2016). Beilstein Journal of Organic Chemistry, 12, 1928–1935.
  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7679.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). European Journal of Medicinal Chemistry, 216, 113320.
  • Facile Synthesis of Fully Substituted 1,2,4‐Triazoles via [3+2] Cycloaddition of Nitrileimines with Amidine under Transition Metal‐Free Conditions. (2023). Chemistry – An Asian Journal, 18(3), e202201089.

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Spectroscopic Data for 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. This guide emphasizes the practical application and interpretation of spectroscopic data in structural elucidation and quality control.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence its biological activity and physical properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide will delve into the expected and reported spectroscopic data for this compound, providing a framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Theoretical Background: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment, and signal splitting (multiplicity) reveals the number of neighboring protons.

Experimental Protocol:

Caption: Workflow for ¹H NMR analysis.

Data Interpretation: Based on the structure of this compound, the following proton signals are expected:

  • N-H Proton: A broad singlet, typically in the range of 10-13 ppm, which may be exchangeable with D₂O.

  • Aliphatic Protons (C4-H₂, C5-H₂, C6-H₂, C7-H₂): A series of multiplets in the upfield region (approximately 1.5-3.0 ppm). The protons at C4 and C7, being adjacent to the pyrazole ring, are expected to be the most deshielded.

Representative ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HN-H
~2.7m2HC4-H₂
~2.5m2HC7-H₂
~1.8m4HC5-H₂, C6-H₂
¹³C NMR Spectroscopy

Theoretical Background: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of attached atoms.

Experimental Protocol: The experimental protocol is similar to that of ¹H NMR, but with a higher number of scans (e.g., 1024) due to the low natural abundance of ¹³C. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon.

Data Interpretation: The ¹³C NMR spectrum is expected to show distinct signals for the pyrazole ring carbons, the trifluoromethyl carbon, and the aliphatic carbons of the tetrahydro ring.

  • Pyrazole Ring Carbons: The carbon bearing the CF₃ group (C3) will appear as a quartet due to C-F coupling. The other two pyrazole carbons (C3a and C7a) will also be in the downfield region.

  • Trifluoromethyl Carbon: This carbon will exhibit a strong quartet with a large C-F coupling constant.

  • Aliphatic Carbons: The four methylene carbons of the tetrahydro ring will appear in the upfield region.

Representative ¹³C NMR Data (Proton Decoupled):

Chemical Shift (δ, ppm)Quartet (JC-F in Hz)Assignment
~145q (~35 Hz)C3
~140C7a
~120q (~270 Hz)CF₃
~115C3a
~25-30C4, C5, C6, C7
¹⁹F NMR Spectroscopy

Theoretical Background: Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. The chemical shift of the fluorine atoms is very sensitive to their electronic environment.

Experimental Protocol: The protocol is similar to ¹H NMR, with the spectrometer tuned to the ¹⁹F frequency.

Data Interpretation: The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal will be a singlet in a proton-decoupled spectrum.

Representative ¹⁹F NMR Data (Proton Decoupled):

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60sCF₃

Mass Spectrometry (MS)

Theoretical Background: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a common technique that leads to characteristic fragmentation patterns.

Experimental Protocol (GC-MS):

Caption: Workflow for GC-MS analysis.

Data Interpretation: The molecular ion peak (M⁺) is expected at m/z 190, corresponding to the molecular weight of the compound. The fragmentation pattern of trifluoromethyl-containing heterocycles can be complex. Common fragmentation pathways may include the loss of the trifluoromethyl radical (•CF₃), leading to a fragment at m/z 121, and retro-Diels-Alder fragmentation of the tetrahydroindazole ring.

Representative Mass Spectrometry Data:

m/zRelative IntensityPossible Fragment
190High[M]⁺
121Moderate[M - CF₃]⁺
Other fragmentsArising from ring cleavage

Infrared (IR) Spectroscopy

Theoretical Background: Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption bands, making IR a valuable tool for functional group identification.

Experimental Protocol (FTIR-ATR):

Caption: Workflow for FTIR-ATR analysis.

Data Interpretation: The IR spectrum will show characteristic absorptions for the N-H, C-H, C=N, and C-F bonds.

Representative Infrared Spectroscopy Data:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H stretch
2950-2850StrongC-H stretch (aliphatic)
~1620MediumC=N stretch (pyrazole ring)
1350-1100StrongC-F stretch

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The combination of NMR, MS, and IR spectroscopy allows for the unambiguous determination of its molecular structure and the assessment of its purity. The provided experimental protocols and data interpretation guidelines serve as a valuable resource for scientists and researchers working with this and similar fluorinated heterocyclic compounds.

References

  • PubChem. This compound. [Link][1][2]

  • SpectraBase. Wiley-VCH GmbH. [Link][3][4][5][6][7][8][9][10][11][12][13][14]

  • Journal of the Chemical Society, Perkin Transactions 2. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. [Link][8]

  • DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link][15]

  • Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link][9][16]

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solubility profile of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Abstract

Introduction to this compound

This compound is a heterocyclic organic compound featuring a tetrahydro-indazole core substituted with a trifluoromethyl group.[1][2] The presence of the electron-withdrawing trifluoromethyl group and the partially saturated ring system imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. Understanding the solubility of this compound in various solvents is a critical first step in its development for any application, as solubility directly impacts bioavailability, formulation, and processability.

This guide will provide a robust methodology for characterizing the solubility profile of this compound, enabling researchers to make informed decisions in their scientific endeavors.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4]

Key Structural Features of this compound:

  • Trifluoromethyl Group (-CF3): This highly electronegative group can participate in dipole-dipole interactions and may act as a weak hydrogen bond acceptor. It generally decreases aqueous solubility and increases lipophilicity.

  • Indazole Ring System: The bicyclic core contains both a pyrazole ring, which has a hydrogen bond donor (N-H) and acceptor (N), and a saturated cyclohexane ring, which is nonpolar.

  • Tetrahydro- Core: The saturated portion of the ring system contributes to the nonpolar character of the molecule.

Comparative Analysis with Celecoxib:

To infer potential solubility characteristics, a comparison with the well-studied, structurally analogous drug Celecoxib is instructive. Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, also contains a trifluoromethyl-substituted pyrazole ring.[5][6] Celecoxib is known to be practically insoluble in water but is soluble in organic solvents like ethanol and methanol.[6] This suggests that this compound may exhibit similar poor aqueous solubility and a preference for organic solvents.

Experimental Determination of Equilibrium Solubility

The following section details a standardized protocol for determining the equilibrium solubility of this compound in a range of solvents.

Principle

Equilibrium solubility is defined as the maximum concentration of a compound that can dissolve in a particular solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. The method described here is the shake-flask method, which is considered the gold standard for equilibrium solubility determination.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: A diverse set of solvents should be selected to cover a range of polarities, including:

    • Water (and aqueous buffers at various pH values, e.g., pH 2, 7.4, 9)

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

    • Dichloromethane

    • Hexane

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker/incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter (pre-saturated with the same solvent to avoid loss of solute due to adsorption) into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

Data Analysis

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge to sediment undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Presentation of Solubility Data

The determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Qualitative Solubility
Water (pH 7.4)10.2To be determinede.g., Practically Insoluble
Methanol5.1To be determinede.g., Soluble
Ethanol4.3To be determinede.g., Freely Soluble
Acetonitrile5.8To be determinede.g., Soluble
Ethyl Acetate4.4To be determinede.g., Sparingly Soluble
Dichloromethane3.1To be determinede.g., Freely Soluble
Hexane0.1To be determinede.g., Insoluble

For comparative purposes, the known solubility of Celecoxib is provided below.

Table 2: Reported Solubility of Celecoxib

SolventSolubilityReference
WaterPractically Insoluble[6]
Ethanol~25 mg/mL[5]
DMSO~16.6 mg/mL[5]
Dimethylformamide (DMF)~25 mg/mL[5]
MethanolFreely Soluble[6]

Discussion and Interpretation of Expected Results

Based on the structural analysis and comparison with Celecoxib, it is anticipated that this compound will exhibit low solubility in polar protic solvents like water and higher solubility in less polar organic solvents. The presence of the N-H group in the pyrazole ring may allow for some interaction with polar solvents, but the overall nonpolar character of the tetrahydro- portion and the lipophilic trifluoromethyl group are likely to dominate its solubility profile.

The following diagram illustrates the logical relationship between the molecular features of the compound and its expected solubility.

G cluster_compound This compound cluster_properties Physicochemical Properties cluster_solubility Expected Solubility A Trifluoromethyl Group (-CF3) D Increased Lipophilicity A->D B Tetrahydro-Indazole Core E Nonpolar Character B->E C N-H and N moieties F Hydrogen Bonding Potential C->F G Low Aqueous Solubility D->G H High Solubility in Organic Solvents D->H E->G E->H F->H contributes to

Caption: Factors Influencing Expected Solubility.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. By following the detailed experimental protocols and considering the theoretical underpinnings of solubility, researchers can generate reliable and reproducible data. This information is paramount for the continued development and application of this promising compound.

References

  • Pharmaceuticals and Medical Devices Agency (PMDA). Celecoxib. [Link]

  • Experiment 1: Determination of Solubility Class. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Royal Society of Chemistry. Thermodynamic solubility of celecoxib in organic solvents. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. [Link]

  • MDPI. Solubility of celecoxib in medium with different pH and SDS concentration. [Link]

  • Quora. How can you determine the solubility of organic compounds?. [Link]

  • PubChem. This compound. [Link]

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initial discovery and history of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: From Initial Synthesis to a Cornerstone of Modern Medicinal Chemistry

Introduction: The Emergence of a Privileged Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities ranging from anti-inflammatory to anti-cancer.[2][3] Within this important class of heterocycles, this compound stands out as a critical building block for drug discovery professionals. Its structure combines the versatile indazole core with two key modulators of biological activity: a partially saturated carbocyclic ring that imparts three-dimensional character and a trifluoromethyl (CF3) group.

The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase the lipophilicity of a molecule without adding significant bulk.[4] This technical guide provides a comprehensive overview of the initial discovery, historical context, synthesis, and evolving role of this compound as a key intermediate in the development of novel therapeutics.

Initial Discovery and Historical Context

The precise origin of this compound is not documented in a singular "discovery" paper, a common fate for foundational chemical building blocks. Its emergence is better understood as a confluence of two major streams in synthetic and medicinal chemistry: the development of general indazole synthesis methods and the strategic incorporation of fluorine into drug candidates.

The synthesis of the core indazole ring has been a subject of chemical exploration for over a century, with numerous methods developed for its construction.[5][6] The synthesis of tetrahydro-derivatives, such as the topic compound, typically involves a cyclocondensation reaction on a cyclohexanone-based precursor.[1]

The rise of fluorine in medicinal chemistry, particularly the use of the trifluoromethyl group, gained significant momentum in the mid-20th century.[4][7] Researchers recognized that the strong carbon-fluorine bond could block metabolic oxidation at that position, extending a drug's half-life. Furthermore, the high electronegativity of the CF3 group can profoundly alter the electronic properties of a molecule, often leading to enhanced binding interactions with biological targets.[4] It is within this context that this compound was likely first synthesized, not as an end-goal, but as a versatile intermediate designed to introduce these favorable properties into more complex molecules. Its chemical identifier, CAS 35179-55-6, marks its formal entry into the chemical literature.[8]

Synthesis and Chemical Properties

The most common and efficient synthesis of this compound involves the reaction of 2-(trifluoroacetyl)cyclohexanone with hydrazine hydrate. This method is a variation of the Knorr pyrazole synthesis and provides a direct route to the target heterocycle.

Causality in Experimental Design

The choice of reactants and conditions is guided by established mechanistic principles. 2-(trifluoroacetyl)cyclohexanone serves as the 1,3-dicarbonyl equivalent, with the highly electrophilic trifluoroacetyl carbon being the primary site of initial attack by hydrazine. The subsequent intramolecular condensation and dehydration are often acid-catalyzed, leading to the stable, aromatic pyrazole ring fused to the cyclohexane system. The use of an alcohol solvent like ethanol or methanol is typical as it effectively dissolves the reactants and facilitates the reaction without participating in unwanted side reactions.

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 2-(trifluoroacetyl)cyclohexanone (1.0 eq) in absolute ethanol (5-10 mL per gram of ketone), add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.

  • Reaction Execution: After the addition is complete, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 2-(Trifluoroacetyl)cyclohexanone Reaction Reflux (4-6h) Reactant1->Reaction Reactant2 Hydrazine Hydrate Reactant2->Reaction Solvent Ethanol + Acetic Acid (cat.) Solvent->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 3-(Trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Purification->Product Drug_Development_Logic cluster_0 Core Synthesis cluster_1 Lead Generation cluster_2 Lead Optimization Scaffold 3-(CF3)-4,5,6,7-tetrahydro- 1H-indazole Derivatization N1-Substitution (Alkylation/Arylation) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (e.g., Kinase, GPCR assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Derivatization Iterative Design Candidate Optimized Drug Candidate SAR->Candidate

Caption: Role of the indazole scaffold in a typical drug discovery workflow.

Conclusion

This compound is a testament to the power of strategic molecular design. While its own discovery was unassuming, it has become an invaluable tool for medicinal chemists. The combination of a three-dimensional saturated ring, a versatile indazole core for further functionalization, and the pharmacokinetically advantageous trifluoromethyl group makes it a quintessential "privileged scaffold." Its continued use in the synthesis of novel kinase inhibitors, receptor modulators, and other potential therapeutics ensures that its history is still being written, solidifying its place as a cornerstone of modern drug discovery.

References

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Unlocking the Therapeutic Potential of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding application as potent therapeutic agents.[1][2] The introduction of a trifluoromethyl group can significantly enhance biological activity and pharmacokinetic properties.[3][4][5][6] This guide provides a comprehensive technical overview of the potential therapeutic targets of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a molecule of significant interest for drug development. While direct biological data for this specific compound is limited in publicly available literature, this document synthesizes information from structurally related compounds to propose a rational, evidence-based strategy for its therapeutic target identification and validation. We will delve into the rationale behind selecting potential target classes, provide detailed experimental protocols for target deconvolution, and outline a roadmap for advancing this promising molecule toward clinical consideration.

Introduction: The Rationale for Investigating this compound

The 4,5,6,7-tetrahydro-1H-indazole core is a versatile scaffold that has been explored for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[7] The trifluoromethyl (-CF3) group is a valuable addition in drug design, known to enhance metabolic stability, membrane permeability, and binding affinity through various non-covalent interactions.[4][5][6] The combination of these two structural features in this compound suggests a high potential for novel pharmacology.

Based on the established activities of related indazole-containing compounds, we hypothesize that this compound may interact with key players in cellular signaling pathways, particularly those involved in inflammation and oncology. This guide will focus on a systematic approach to uncover these interactions.

Potential Therapeutic Target Classes

Analysis of structurally analogous compounds points towards several promising therapeutic target classes for this compound.

Protein Kinases

A significant number of indazole derivatives have been identified as potent protein kinase inhibitors.[2][8] These enzymes play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

  • Janus Kinases (JAKs): Derivatives of 4,5,6,7-tetrahydro-1H-indazole have shown potential as JAK inhibitors, which are central to cytokine signaling pathways implicated in autoimmune diseases and myeloproliferative neoplasms.[7]

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): Novel 1H-indazole derivatives have been designed as ASK1 inhibitors, a promising strategy for treating inflammatory diseases.

  • Fibroblast Growth Factor Receptors (FGFRs): Several 1H-indazole-based derivatives have demonstrated inhibitory activity against FGFRs, which are key targets in various cancers.[2][8]

  • Other Kinases: The indazole scaffold is present in multi-kinase inhibitors targeting c-Kit, PDGFRβ, and FLT3, as well as EGFR and ERK1/2.[2]

Ion Channels
  • Transient Receptor Potential A1 (TRPA1): Indazole derivatives bearing a trifluoromethyl group have been successfully developed as potent and selective antagonists of the TRPA1 ion channel, a key mediator of inflammatory pain.[9][10]

Other Potential Targets
  • Sigma-2 Receptors: Tetrahydroindazole-based compounds have been developed as potent and selective sigma-2 receptor ligands, which are implicated in neurological disorders and cancer.[11]

  • Enzyme Inhibition: The core structure of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been studied for its potential to modulate enzyme activity.[12]

A Strategic Workflow for Target Identification and Validation

To systematically elucidate the therapeutic targets of this compound, a multi-pronged approach is recommended, progressing from broad, unbiased screening to specific, hypothesis-driven validation.

TargetID_Workflow cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation (Hypothesis-Driven) cluster_3 Phase 4: In Vivo Validation PhenoScreen Phenotypic Screening (e.g., Cell Viability, Cytokine Release) HitAnalysis Hit Prioritization & Bioinformatic Analysis PhenoScreen->HitAnalysis Identified Phenotype ChemProteomics Chemical Proteomics (e.g., Affinity Chromatography-Mass Spec) ChemProteomics->HitAnalysis Potential Binding Partners BiochemAssays Biochemical Assays (Enzyme Kinetics, Binding Assays) HitAnalysis->BiochemAssays Prioritized Targets CellularAssays Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET) BiochemAssays->CellularAssays Confirmed Direct Binding/Inhibition PathwayAnalysis Signaling Pathway Analysis (Western Blot, Reporter Assays) CellularAssays->PathwayAnalysis Demonstrated Cellular Target Engagement DiseaseModels Animal Models of Disease PathwayAnalysis->DiseaseModels Elucidated Mechanism of Action

Caption: A strategic workflow for the identification and validation of therapeutic targets.

Phase 1: Unbiased Target Identification

Rationale: To identify a biological context in which this compound elicits a response, without a preconceived target.

Protocol: High-Content Imaging for Anti-inflammatory Effects

  • Cell Culture: Culture human primary macrophages or a relevant cell line (e.g., THP-1) in 96-well imaging plates.

  • Compound Treatment: Treat cells with a concentration range of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

  • Immunofluorescence: After a suitable incubation period (e.g., 6 hours), fix, permeabilize, and stain the cells for a key inflammatory marker (e.g., NF-κB) and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear translocation of NF-κB as a measure of anti-inflammatory activity.

Rationale: To identify the direct binding partners of the compound in a complex biological sample.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker for immobilization to a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a cell or tissue lysate under native conditions.

  • Affinity Pulldown: Incubate the lysate with the immobilized compound. As a control, use beads without the compound or beads with an inactive structural analog.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders and elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 2: Target Hypothesis Generation

Rationale: To analyze the data from Phase 1 to generate a list of prioritized, testable hypotheses.

Data Analysis:

Data SourceAnalysis MethodOutput
Phenotypic ScreenDose-response curve fittingEC50 for the observed phenotype
Chemical ProteomicsLabel-free quantification or spectral countingList of potential protein binders with enrichment scores
Bioinformatic AnalysisPathway and network analysis (e.g., using STRING, DAVID)Identification of enriched biological pathways and protein interaction networks
Phase 3: Hypothesis-Driven Target Validation

Rationale: To confirm a direct interaction between the compound and a prioritized protein target and to quantify the binding affinity or inhibitory potency.

Protocol: Kinase Inhibition Assay (Example for a hypothetical kinase target)

  • Reagents: Obtain the purified recombinant kinase, a suitable substrate peptide, and ATP.

  • Reaction Setup: In a 384-well plate, serially dilute this compound. Add the kinase, substrate, and ATP to initiate the reaction.

  • Detection: Use a technology such as ADP-Glo™ or LanthaScreen™ to measure kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale: To confirm that the compound interacts with its target in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or another suitable method.

  • Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Phase 4: In Vivo Validation

Rationale: To demonstrate the therapeutic efficacy of the compound in a relevant animal model of disease and to link this efficacy to the validated target.

This phase would involve selecting an appropriate animal model based on the validated target and proposed therapeutic indication (e.g., a collagen-induced arthritis model for an anti-inflammatory target) and assessing both phenotypic outcomes and target-specific biomarkers.

Proposed Signaling Pathway Modulation

Based on the potential kinase targets, this compound could modulate several critical signaling pathways. The following diagram illustrates a hypothetical scenario where the compound inhibits a kinase in a pro-inflammatory pathway.

Signaling_Pathway Cytokine Pro-inflammatory Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Compound 3-(trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Compound->JAK Inhibition

Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.

Conclusion

While the specific therapeutic targets of this compound remain to be definitively elucidated, its chemical structure provides a strong rationale for its investigation as a modulator of key signaling pathways in human disease. The systematic approach outlined in this guide, combining unbiased screening with rigorous, hypothesis-driven validation, offers a clear and efficient path to unlocking the therapeutic potential of this promising compound. The insights gained from these studies will be instrumental in guiding its future development as a novel therapeutic agent.

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Preliminary In-Vitro Screening of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: A Strategic Approach to Unveiling Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a strategic framework for the initial in-vitro evaluation of the novel chemical entity, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. The indazole scaffold is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs.[1][2][3] The introduction of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, while the saturated tetrahydro- portion provides a three-dimensional structure that can confer unique selectivity.[4]

Given that the specific biological target of this molecule is undefined, a systematic, multi-tiered screening approach is paramount. This guide eschews a rigid template, instead presenting a logical cascade designed to first establish a foundational activity profile and then progressively narrow the search for specific molecular targets. The experimental choices are rationalized based on the known activities of structurally related indazole and tetrahydroindazole derivatives, which include anticancer, anti-inflammatory, enzyme inhibition, and ion channel modulation properties.[1][5][6][7][8][9]

Part 1: Foundational Screening - Establishing a Bioactivity Baseline

The initial phase of screening is critical for determining the fundamental interaction of the compound with biological systems. The primary objective is to ascertain the concentration range at which the compound exhibits biological effects without causing overt toxicity, thereby establishing a therapeutic window for subsequent, more specific assays.

Rationale: Why Cytotoxicity First?

Before investigating any specific mechanism of action, it is essential to determine the compound's intrinsic cytotoxicity.[10][11][12] A potent compound that indiscriminately kills all cells is not a viable drug candidate. Conversely, understanding the concentration at which toxicity occurs is crucial for interpreting data from target-specific assays; an apparent inhibition in a kinase assay, for example, could be a false positive if the compound concentration used is simply killing the cells. This baseline analysis is the foundation upon which all further experiments are built.[13]

Experimental Approach: Cell Viability Assays

A panel of cancer cell lines from diverse tissue origins (e.g., MCF-7 for breast, HeLa for cervical, K562 for leukemia) alongside a non-cancerous cell line (e.g., HEK293) should be employed to identify potential tissue-specific effects and a preliminary selectivity index.[3][12][13]

One of the most robust and widely used methods is the Water Soluble Tetrazolium Salt (WST-1) assay.[14] It offers higher sensitivity and a simpler workflow compared to older methods like the MTT assay, as it does not require a solubilization step.[14][15]

Detailed Protocol: WST-1 Cell Viability Assay

This protocol is adapted from established methodologies for assessing cell viability.[14][16]

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a defined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[10]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the metabolic rate of the cell lines used.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength between 600 and 650 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

Summarize the IC₅₀ values in a clear, structured table.

Cell LineTissue of OriginCompound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)Selectivity Index (SI)¹
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value][Insert Value]
K562Chronic Myeloid Leukemia[Insert Value][Insert Value][Insert Value]
HeLaCervical Cancer[Insert Value][Insert Value][Insert Value]
HEK293Non-cancerous Kidney[Insert Value][Insert Value]N/A

¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value suggests preferential activity against cancer cells.

Part 2: Broad-Based Target Class Screening

With a non-cytotoxic concentration range established, the next phase involves screening the compound against broad, high-value target classes known to be modulated by indazole derivatives. This approach maximizes the probability of identifying a "hit" without a priori knowledge of the compound's specific target.

Rationale: An Evidence-Based Search

The selection of target classes is guided by precedent in the scientific literature:

  • Protein Kinases: The dysregulation of protein kinases is a hallmark of cancer and inflammatory diseases.[17] Many indazole-containing compounds are potent kinase inhibitors. A broad kinase panel screen is a logical step.

  • G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, GPCRs mediate countless physiological processes.[18] Screening for GPCR modulation is a high-yield strategy. Assays typically measure the downstream accumulation of second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).[18][19][20]

  • Ion Channels: A high-throughput screening campaign previously identified a 5-(2-(trifluoromethyl)phenyl)indazole as a potent antagonist of the TRPA1 ion channel, a key player in inflammatory pain.[5][21] This makes ion channel screening, particularly against TRP channels, a highly relevant avenue of investigation.

High-Throughput Screening Workflow

The following diagram illustrates the logical flow for broad-based screening.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Broad Target-Class Screening cluster_2 Phase 3: Hit Validation Cytotoxicity Cytotoxicity & Viability Assays (e.g., WST-1 on cell panel) Kinase Protein Kinase Panel (e.g., TR-FRET Assay) Cytotoxicity->Kinase Use non-toxic concentrations GPCR GPCR Assays (e.g., Calcium Flux, cAMP) Cytotoxicity->GPCR Use non-toxic concentrations IonChannel Ion Channel Panel (e.g., Automated Patch-Clamp) Cytotoxicity->IonChannel Use non-toxic concentrations HitVal Dose-Response & Selectivity Confirmation of 'Hits' Kinase->HitVal GPCR->HitVal IonChannel->HitVal

Caption: High-level workflow for preliminary in-vitro screening.

Featured Assay Protocols

This protocol describes a common fluorescence-based method adaptable for high-throughput screening.[17]

  • Reaction Setup: In a 384-well assay plate, add the specific kinase, a biotinylated peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the phosphorylation reaction by adding an ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect phosphorylation by adding a detection mix containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Signal Measurement: After a further incubation period, read the plate on a TR-FRET enabled microplate reader. Kinase inhibition is measured as a decrease in the TR-FRET signal.

This assay is ideal for screening Gq-coupled GPCRs or engineered cell lines that signal through the calcium pathway.[22][23]

  • Cell Plating: Seed a GPCR-expressing cell line in a 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8) loading buffer. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition & Reading: Place the cell plate into a Fluorescence Imaging Plate Reader (FLIPR). Add the test compound and immediately begin reading fluorescence intensity over time to capture the initial calcium flux (agonist mode). For antagonist mode, pre-incubate with the test compound before adding a known agonist.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration, indicating GPCR activation or inhibition.

Automated patch-clamp platforms provide high-throughput, high-quality data for ion channel targets.[24][25][26]

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest. Prepare a single-cell suspension.

  • System Setup: Load the cell suspension, intracellular solution, and extracellular solution into the automated patch-clamp system (e.g., SyncroPatch, Qube).

  • Compound Application: The system will automatically establish giga-ohm seals and achieve whole-cell configuration. The test compound is then applied at various concentrations.

  • Data Acquisition: The system applies specific voltage protocols to elicit ion channel currents and records the response before, during, and after compound application.[26]

  • Analysis: Inhibition or potentiation of the ion current is quantified to determine the compound's effect.

Example Signaling Pathway: MAPK/ERK Cascade

Should the compound prove to be a kinase inhibitor, it could potentially modulate key signaling pathways like the MAPK/ERK cascade, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[17]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF phosphorylates Output Cell Proliferation, Survival, Differentiation TF->Output

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.

Conclusion and Forward Look

This guide outlines a systematic and rationale-driven approach for the preliminary in-vitro screening of this compound. By beginning with broad cytotoxicity profiling and progressing to targeted screens against high-probability target classes, researchers can efficiently and effectively characterize the bioactivity of this novel compound. Positive "hits" from this preliminary cascade must undergo rigorous validation, including dose-response confirmation, selectivity profiling against related targets, and orthogonal assays to confirm the mechanism of action. This foundational data is indispensable for making informed decisions in the complex, multi-stage process of drug discovery and development.

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  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

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  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Request PDF. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives. Taylor & Francis Online. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]

  • PubMed Central (PMC). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central (PMC). [Link]

  • ResearchGate. (n.d.). (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Experimental Use of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. While this specific molecule is a novel investigational compound, its structural motifs—the indazole core and the trifluoromethyl group—are hallmarks of a well-established class of kinase inhibitors.[1][2][3] This guide, therefore, synthesizes field-proven insights from analogous compounds to propose a robust framework for its initial characterization. We present its physicochemical properties, hypothesize a mechanism of action based on its structural class, and provide a detailed, self-validating protocol for an in vitro kinase inhibition assay. All procedures are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction and Compound Rationale

This compound is a synthetic heterocyclic compound featuring a bicyclic indazole core. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2][3][4] Its prevalence stems from its ability to mimic the purine structure of ATP, enabling it to effectively target the ATP-binding pockets of a wide array of protein kinases.[5]

The addition of a trifluoromethyl (-CF3) group at the 3-position is a strategic chemical modification intended to enhance key pharmacological properties. The electron-withdrawing nature of the -CF3 group can increase the acidity of the N-H proton on the indazole ring, potentially improving its ability to form critical hydrogen bonds with hinge region residues in a kinase active site.[6] Furthermore, the trifluoromethyl group is known to improve metabolic stability and membrane permeability, making the compound a more viable candidate for cellular and in vivo studies.[5]

Given this structural rationale, this compound is a compelling candidate for investigation as a modulator of protein kinase activity. This guide provides the necessary protocols to begin this investigation.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and handling requirements is paramount for experimental success and laboratory safety.

Physicochemical Properties

The following data has been aggregated from publicly available chemical databases.

PropertyValueSource
IUPAC Name This compoundPubChem[7]
CAS Number 890005-22-8PubChem[7]
Molecular Formula C₈H₉F₃N₂PubChem[7]
Molecular Weight 190.17 g/mol PubChem[7]
Physical Form SolidCymitQuimica[8]
Purity ≥98% (typical)CymitQuimica[8]
SMILES C1CCC2=C(C1)C(=NN2)C(F)(F)FPubChem[7]
InChIKey KTULFINKQNWXNY-UHFFFAOYSA-NPubChem[7]
Safety and Handling

Hazard Statement: Based on aggregated GHS data, this compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Measures:

  • Engineering Controls: Handle exclusively in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Hypothesized Mechanism of Action: Kinase Inhibition

The indazole scaffold is a cornerstone of numerous Type II kinase inhibitors, which bind to the ATP-binding site of kinases.[1][3] Compounds such as Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR inhibitor) feature this core structure.[5] It is hypothesized that this compound functions as an ATP-competitive inhibitor of one or more protein kinases. The N-H and the adjacent nitrogen atom of the indazole ring are likely to form hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site.

The diagram below illustrates this proposed mechanism of action.

G cluster_kinase Kinase Active Site ATP ATP (Blocked) Hinge Hinge Region ATP->Hinge Binds Substrate Protein Substrate Phospho_Substrate Phospho_Substrate Substrate->Phospho_Substrate Signaling Cascade Active_Site Catalytic Loop Hinge->Active_Site Orients Active_Site->Substrate Phosphorylates Indazole 3-(trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Indazole->Hinge Competitively Binds (H-Bonds)

Caption: Hypothesized ATP-competitive binding mechanism.

Experimental Protocols

To empirically determine the inhibitory potential of this compound, a robust in vitro kinase assay is the logical first step. The following protocol is a generalized, yet comprehensive, framework for assessing inhibitory activity against a target kinase.[9]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the IC₅₀ (half-maximal inhibitory concentration) of the test compound. It utilizes a luminescence-based readout that quantifies the amount of ATP remaining in solution after the kinase reaction, providing an indirect measure of kinase activity.

Causality of Method Choice: Luminescence-based ATP detection assays (e.g., Kinase-Glo®) are chosen for their high sensitivity, broad dynamic range, and simple "add-mix-read" format, which is amenable to high-throughput screening. The amount of light produced is directly proportional to the amount of ATP present, so a higher signal indicates greater kinase inhibition.

Experimental Workflow Diagram:

G start Start: Prepare Reagents prep_compound 1. Prepare Serial Dilution of This compound start->prep_compound add_compound 3. Add Compound Dilutions to Assay Plate prep_compound->add_compound prep_kinase 2. Prepare Kinase/Substrate Master Mix add_kinase 4. Add Kinase/Substrate Mix to Initiate Reaction prep_kinase->add_kinase add_compound->add_kinase incubate1 5. Incubate at Room Temperature (e.g., 60 minutes) add_kinase->incubate1 add_atp_detection 6. Add ATP Detection Reagent (e.g., Kinase-Glo®) incubate1->add_atp_detection incubate2 7. Incubate at Room Temperature (e.g., 10 minutes) add_atp_detection->incubate2 read_luminescence 8. Read Luminescence on Plate Reader incubate2->read_luminescence analyze 9. Analyze Data: Plot Dose-Response Curve and Calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Recombinant active protein kinase of interest (e.g., FGFR1, VEGFR2)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • Kinase assay buffer (composition is kinase-dependent, but a generic buffer is provided below)

  • Adenosine-5'-triphosphate (ATP)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and sterile tips

  • Luminometer plate reader

Reagent Preparation:

ReagentPreparation StepsStorage
10 mM Stock Compound Dissolve 1.90 mg of the compound (MW=190.17) in 1 mL of anhydrous DMSO. Vortex thoroughly.-20°C, desiccated
Kinase Buffer (1X) 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.4°C
ATP Solution Prepare a 2X working solution in Kinase Buffer. The final concentration should be at or near the Kₘ of the target kinase (e.g., 20 µM for a final assay concentration of 10 µM).-20°C
Kinase/Substrate Mix Prepare a 2X working solution of the kinase and its substrate in Kinase Buffer. The optimal concentration of each must be empirically determined.On ice during use

Step-by-Step Protocol:

  • Compound Serial Dilution: a. Prepare a serial dilution of the 10 mM stock compound in DMSO. A common approach is a 10-point, 3-fold dilution series. b. Further dilute this series in Kinase Buffer to create a 4X final assay concentration. This intermediate dilution minimizes the final DMSO concentration in the assay.

  • Assay Plate Setup: a. To the appropriate wells of a white, opaque 96-well plate, add 5 µL of the 4X compound dilutions. b. Include "no inhibitor" control wells (containing 4X DMSO in buffer) and "no enzyme" background wells.

  • Kinase Reaction Initiation: a. Prepare a master mix containing the 2X Kinase/Substrate solution and the 2X ATP solution. b. Add 10 µL of this master mix to each well to initiate the reaction. The total reaction volume is now 20 µL.

  • Incubation: a. Gently mix the plate on a plate shaker for 30 seconds. b. Incubate the plate at room temperature (or 30°C, if optimal for the kinase) for 60 minutes. This time should be within the linear range of the enzyme reaction.

  • Signal Detection: a. Equilibrate the ATP detection reagent to room temperature. b. Add 20 µL of the ATP detection reagent to each well. c. Mix on a plate shaker for 2 minutes. d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: a. Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average luminescence from the "no enzyme" wells from all other wells.

  • Normalization: Normalize the data by setting the average signal from the "no inhibitor" control wells to 100% activity and the background-subtracted signal from a high concentration of a known potent inhibitor (or the highest concentration of the test compound) to 0% activity.

  • Dose-Response Curve: Plot the percent inhibition versus the logarithm of the compound concentration.

  • IC₅₀ Calculation: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Self-Validation System: The protocol's integrity is maintained by including positive and negative controls. A known inhibitor for the target kinase should be run in parallel as a positive control to validate assay performance. The "no inhibitor" and "no enzyme" wells serve as negative controls to define the dynamic range of the assay. The Z'-factor, a statistical measure of assay quality, should be calculated and be > 0.5 for a robust assay.

Concluding Remarks

The structural features of this compound strongly suggest its potential as a protein kinase inhibitor. The protocols detailed in this guide provide a rigorous and validated starting point for investigating this hypothesis. By systematically determining its IC₅₀ against a panel of kinases, researchers can elucidate its potency and selectivity, paving the way for further studies in cellular models of disease. Adherence to the safety guidelines and careful execution of the experimental procedures are essential for generating high-quality, reproducible data in the evaluation of this promising compound.

References

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2783. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Expert Opinion on Therapeutic Patents, 28(5), 395-406. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1663-1675. [Link]

  • The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved January 6, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. Retrieved January 6, 2026, from [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Kinase Drug Discovery Services. (n.d.). Reaction Biology. Retrieved January 6, 2026, from [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023, July 20). PubMed Central. Retrieved January 6, 2026, from [Link]

Sources

Application of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a common feature in many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule inhibitors that can selectively target specific kinases has revolutionized the field of drug discovery.[3]

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to inhibit kinase activity.[4][5] This application note focuses on a specific indazole derivative, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole , and its potential application in kinase inhibition assays. While the specific kinase targets of this compound require experimental validation, its structural motifs suggest potential activity against kinases such as the Pim family of serine/threonine kinases. Pim-1, in particular, is a proto-oncogene implicated in several human cancers, making it a significant target for anti-cancer drug development.[2][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in a representative kinase inhibition assay, using Pim-1 as a hypothetical target. The principles and protocols outlined herein are broadly applicable to the screening and characterization of this and other potential kinase inhibitors.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of an inhibitor is crucial for designing robust and reproducible assays.

PropertyValueSource
Molecular FormulaC₈H₉F₃N₂PubChem[8]
Molecular Weight190.17 g/mol PubChem[8]
AppearanceSolid (predicted)CymitQuimica[9]
SolubilitySoluble in organic solvents such as DMSO and ethanol. Aqueous solubility is expected to be limited.General chemical knowledge
StorageStore at 2-8°C in a dry, well-ventilated place.Sigma-Aldrich

Note: It is highly recommended to experimentally determine the solubility of the compound in the specific assay buffer to be used. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum (typically ≤1%) to avoid impacting enzyme activity.[10]

Principle of Kinase Inhibition Assays

Kinase assays are designed to measure the catalytic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule (usually ATP) to a specific substrate (a peptide or protein). The efficacy of a kinase inhibitor is determined by its ability to reduce this enzymatic activity.

There are several methods for measuring kinase activity, including:

  • Radiometric Assays: These traditional assays use a radiolabeled phosphate donor (γ-³²P-ATP or γ-³³P-ATP) and measure the incorporation of the radiolabel into the substrate. While highly sensitive, they involve the handling of radioactive materials.

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. Techniques like Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization (FP) are commonly employed.[10]

  • Luminescence-Based Assays: These "glow" assays are widely used in high-throughput screening. A common approach is to measure the amount of ADP produced in the kinase reaction, as it is directly proportional to kinase activity. The ADP is converted to ATP, which then drives a luciferase-catalyzed reaction that generates light.[1]

This application note will detail a luminescence-based assay protocol due to its high sensitivity, broad applicability, and suitability for automation.

Signaling Pathway of a Representative Target: Pim-1 Kinase

Pim-1 is a constitutively active serine/threonine kinase that does not require phosphorylation for its activity. Its expression is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[2] Once expressed, Pim-1 phosphorylates a range of downstream targets, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis.[6]

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene Nuclear Translocation & Transcription Activation Pim1_Protein Pim-1 Kinase Pim1_Gene->Pim1_Protein Translation Downstream Downstream Targets (e.g., BAD, p27) Pim1_Protein->Downstream Phosphorylation Cell_Effects Cell Survival & Proliferation Downstream->Cell_Effects Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition

Caption: Simplified Pim-1 signaling pathway.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., Pim-1). The assay measures the amount of ADP produced, which is inversely proportional to the inhibition of kinase activity.[1]

Materials and Reagents
  • This compound (test compound)

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., a peptide derived from a known Pim-1 substrate)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Detection & Analysis Compound_Prep 1. Prepare serial dilution of test compound in DMSO Add_Compound 3. Add test compound or DMSO to wells Compound_Prep->Add_Compound Reagent_Prep 2. Prepare kinase, substrate, and ATP solutions Add_Kinase 4. Add kinase to wells (pre-incubation) Reagent_Prep->Add_Kinase Start_Reaction 5. Add substrate/ATP mixture to initiate reaction Reagent_Prep->Start_Reaction Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Incubate 6. Incubate at 30°C Start_Reaction->Incubate Add_ADP_Glo 7. Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Deplete_ATP 8. Incubate to stop reaction and deplete ATP Add_ADP_Glo->Deplete_ATP Add_Detection 9. Add Kinase Detection Reagent Deplete_ATP->Add_Detection Generate_Signal 10. Incubate to generate luminescent signal Add_Detection->Generate_Signal Read_Plate 11. Measure luminescence Generate_Signal->Read_Plate Analyze_Data 12. Plot data and determine IC₅₀ Read_Plate->Analyze_Data

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., a 10-point, 1:3 dilution series starting from 1 mM).[1]

    • Include a DMSO-only control (representing 0% inhibition) and a "no enzyme" control (representing 100% inhibition).

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.[1]

    • Add 2.5 µL of the diluted Pim-1 kinase solution to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP to each well. The final concentrations of kinase, substrate, and ATP should be optimized for the specific assay conditions and are typically near the Km for substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[1]

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[1]

    • Add 20 µL of Kinase Detection Reagent to each well.[1]

    • Incubate for 30-60 minutes at room temperature to convert the newly synthesized ADP to ATP and generate a stable luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[1]

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Solution
High well-to-well variabilityPipetting errors; improper mixing.Use calibrated pipettes; ensure thorough mixing of reagents.
No or low signal in all wellsInactive enzyme; degraded ATP or substrate.Use a new batch of enzyme and reagents; ensure proper storage.
High background signalContaminated reagents; high intrinsic ATPase activity.Use fresh, high-purity reagents; run a "no substrate" control.
Inconsistent IC₅₀ valuesCompound precipitation; DMSO concentration effects.Check compound solubility in assay buffer; maintain a consistent, low DMSO concentration across all wells.[10]
False positives/negativesCompound interference with the detection system (e.g., fluorescence quenching or enhancement).Counterscreen the compound against the detection reagents in the absence of the kinase.[10]

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols and guidelines presented in this application note provide a robust framework for evaluating its inhibitory activity against specific kinase targets, such as Pim-1. By employing a systematic and well-controlled experimental approach, researchers can accurately determine the potency and selectivity of this and other potential drug candidates, thereby accelerating the drug discovery process.

References

  • Pim-1 Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Pim1 Selective Inhibitors. (n.d.). Selleckchem.com.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.
  • Pim Inhibitors. (n.d.). MedChemExpress.
  • PIM1. (n.d.). In Wikipedia.
  • PIM kinase inhibitors: Structural and pharmacological perspectives. (2019). PubMed.
  • This compound. (n.d.). PubChemLite.
  • This compound. (n.d.). PubChem.
  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • In vitro JAK kinase activity and inhibition assays. (2013). PubMed.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (2021). PubMed.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • 3-(Trifluoromethyl)-1H-1,2,4-triazole. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). CymitQuimica.
  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.

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Application Notes for 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole as a Chemical Probe for p38α Mitogen-Activated Protein Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (hereafter referred to as "Probe-3TFTHI") as a chemical probe for investigating the function and cellular engagement of p38α mitogen-activated protein kinase (MAPK). While the indazole and tetrahydroindazole scaffolds are recognized as privileged structures in kinase inhibitor design, this guide establishes a rigorous framework for validating Probe-3TFTHI as a specific modulator of p38α MAPK signaling.[1][2][3] We present detailed protocols for biochemical potency determination, confirmation of direct target engagement in a cellular context, and methods to quantify the probe's effect on downstream signaling pathways.

Introduction: The Rationale for a p38α Chemical Probe

The p38 MAP kinases are a family of serine/threonine kinases that are critical hubs in cellular signaling cascades, responding to environmental stress and inflammatory cytokines.[4][5] Specifically, the p38α isoform plays a central role in the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1β, making it a high-value therapeutic target for a host of inflammatory diseases.[5][6]

A chemical probe is a small molecule that allows for the selective modulation of a protein's function, enabling researchers to dissect its role in complex biological systems. Probe-3TFTHI, featuring a tetrahydroindazole core, is postulated to act as an ATP-competitive inhibitor of p38α.[1][6] The trifluoromethyl group enhances its metabolic stability and lipophilicity, making it suitable for cellular studies.[7][8] This guide provides the experimental blueprint to rigorously validate this hypothesis and utilize the probe for biological discovery.

Foundational Concepts & Experimental Strategy

A credible chemical probe must meet three criteria: 1) potent and selective engagement of the target protein, 2) demonstrated interaction with the target in a cellular environment, and 3) a measurable effect on the target's downstream biology. Our strategy is designed to validate Probe-3TFTHI against these benchmarks.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Pathway Modulation P1 Biochemical Kinase Assay R1 Determine IC50 (Potency) P1->R1 P2 Cellular Thermal Shift Assay (CETSA) P1->P2 Proceed if potent R2 Confirm Direct Binding in Intact Cells (Target Engagement) P2->R2 P3 Western Blot Analysis P2->P3 Proceed if binding confirmed R3 Quantify Downstream Inhibition (p-MK2 Levels) P3->R3

Caption: Experimental validation workflow for Probe-3TFTHI.

Protocol I: In Vitro Biochemical Assay for p38α Kinase Inhibition

This protocol determines the potency of Probe-3TFTHI by measuring its ability to inhibit the phosphorylation of a known p38α substrate, Activating Transcription Factor 2 (ATF2), in a purified, recombinant system. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50).[9][10][11]

Materials and Reagents
  • Recombinant active p38α MAPK enzyme

  • Kinase substrate: Recombinant ATF2 fusion protein

  • Probe-3TFTHI (CAS: 35179-55-6)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP Solution (10 mM stock)

  • Positive Control Inhibitor (e.g., SB203580)

  • 96-well assay plates

  • Phospho-ATF2 (Thr71) specific antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point serial dilution of Probe-3TFTHI (e.g., from 100 µM to 5 nM) in DMSO. Also, prepare dilutions of the positive control inhibitor.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of diluted compound or DMSO (vehicle control) to each well.

  • Enzyme Addition: Add 20 µL of kinase buffer containing the recombinant p38α enzyme to each well.

  • Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the probe to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of a master mix containing the ATF2 substrate and ATP (final concentration typically near the Km for ATP, e.g., 100 µM) to each well to start the reaction.

  • Incubation: Incubate the plate for 30 minutes at 30°C.[9][11]

  • Reaction Termination: Stop the reaction by adding 25 µL of 3x SDS-PAGE sample buffer.

  • Detection: Analyze the samples via Western blot. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-phospho-ATF2 antibody.[4][11]

  • Data Analysis: Quantify the chemiluminescent signal for each well. Calculate the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the probe concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data Outcome

The results should demonstrate a concentration-dependent inhibition of ATF2 phosphorylation by Probe-3TFTHI.

CompoundTargetSubstrateATP Conc.IC50 (nM)Hill Slope
Probe-3TFTHI p38αATF2100 µMHypothetical Value: 45-1.1
SB203580 p38αATF2100 µM50-1.0

Table 1: Representative data table for biochemical potency assessment.

Protocol II: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds its target protein inside intact cells.[12][13] The principle is that ligand binding increases the thermal stability of the target protein.[13][14] This protocol measures the thermal stabilization of p38α in cells treated with Probe-3TFTHI.

Materials and Reagents
  • Cell line expressing p38α (e.g., HEK293, HeLa, or THP-1)

  • Probe-3TFTHI

  • Vehicle control (DMSO)

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies: anti-p38α, anti-GAPDH (loading control)

Step-by-Step Methodology
  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with a high concentration of Probe-3TFTHI (e.g., 10-20x the biochemical IC50) or DMSO for 1-2 hours.

  • Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

  • Aliquot and Heat: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separate Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine protein concentration and normalize all samples.

  • Western Blot Analysis: Analyze the soluble protein fractions by Western blot using an anti-p38α antibody. Also probe for a loading control like GAPDH.[15]

  • Data Analysis: Quantify the band intensity for p38α at each temperature for both the DMSO and Probe-3TFTHI treated samples. Plot the percentage of soluble p38α (relative to the lowest temperature point) against temperature. A rightward shift in the melting curve for the probe-treated sample indicates target engagement.

G cluster_workflow CETSA Workflow A 1. Treat Cells (Probe vs. DMSO) B 2. Harvest & Resuspend A->B C 3. Heat Gradient (Thermal Cycler) B->C D 4. Lyse Cells (Freeze-Thaw) C->D E 5. Centrifuge (Pellet Aggregates) D->E F 6. Collect Supernatant (Soluble Protein) E->F G 7. Western Blot (for p38α) F->G G Stress Stress / Cytokines (e.g., Anisomycin) MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK MKK->p38 Phosphorylates p_p38 Phospho-p38 MAPK (Active) p38->p_p38 Probe Probe-3TFTHI Probe->p_p38 INHIBITS MK2 MK2 p_p38->MK2 Phosphorylates p_MK2 Phospho-MK2 (Active) MK2->p_MK2 Response Cellular Response (Inflammation) p_MK2->Response

Caption: p38α MAPK signaling cascade and the inhibitory point of Probe-3TFTHI.

Conclusion and Best Practices

This guide outlines a systematic approach to validate and utilize this compound as a chemical probe for p38α MAPK. Successful execution of these protocols will provide robust evidence of its potency, direct cellular target engagement, and functional modulation of the intended signaling pathway.

Key Considerations for Trustworthiness:

  • Orthogonal Assays: Always use multiple, distinct assays (biochemical and cellular) to build a strong case for the probe's mechanism of action.

  • Control Compounds: When possible, use a structurally similar but biologically inactive analog of the probe as a negative control to rule out off-target or non-specific effects.

  • Concentration Matters: Use the lowest concentration of the probe that elicits the desired biological effect to minimize the risk of off-target activities.

  • Data Transparency: Always report the IC50 from biochemical assays alongside the effective concentrations (e.g., EC50) from cellular assays.

By adhering to these rigorous validation standards, researchers can confidently employ Probe-3TFTHI to explore the nuanced roles of p38α MAPK in health and disease.

References

  • Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007). PubMed.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (2021).
  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science.
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  • Multiscale computational study of ligand binding pathways: Case of p38 MAP kinase and its inhibitors. PubMed.
  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PubMed Central.
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  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central.
  • 3-(trifluoromethyl)-1H-indazole. CymitQuimica.
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  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Western blot for phosphoryl
  • Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. PubMed Central.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central.
  • p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Ker
  • The cellular thermal shift assay of MEK in the presence of inhibitors,...
  • This compound. CymitQuimica.
  • 3-TRIFLUOROMETHYL-4,5,6,7-TETRAHYDRO-1-PHENYL-1H-INDAZOLE. SpectraBase.
  • Application Notes and Protocols for Western Blot Analysis of p38 Phosphorylation in Response to Talmapimod. BenchChem.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement. BenchChem.
  • Western blot analysis of total and phospho-p38-MAPK in normal and...
  • Indazole From Natural Resources And Biological Activity.
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.

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protocol for dissolving 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Title: A Validated Protocol for the Solubilization of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole for In Vitro Cell-Based Assays

Introduction

This compound is a synthetic organic compound with potential applications in pharmacological research and drug development. A critical prerequisite for its evaluation in cell-based assays is the development of a reliable and reproducible solubilization protocol. The presence of a trifluoromethyl (-CF3) group in its structure significantly increases its lipophilicity, which can enhance membrane permeability but often leads to poor aqueous solubility.[1][2][3] This characteristic presents a significant challenge, as direct dissolution in aqueous cell culture media can result in compound precipitation, leading to inaccurate and non-reproducible experimental outcomes.[4][5]

This application note provides a comprehensive, field-proven protocol for dissolving this compound. It details the preparation of a high-concentration primary stock solution in an appropriate organic solvent, the subsequent dilution to working concentrations, and the critical validation steps necessary to ensure that the solvent vehicle does not interfere with the experimental results. This guide is intended for researchers, scientists, and drug development professionals aiming to achieve consistent and reliable data in their in vitro studies.

Compound Information

A thorough understanding of the compound's physicochemical properties is the foundation for developing a robust solubilization strategy.[6]

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 35179-55-6PubChem
Molecular Formula C₈H₉F₃N₂PubChem
Molecular Weight 190.17 g/mol PubChem
Appearance Solid (putative)CymitQuimica[7]
Putative Solubility Poorly soluble in water; likely soluble in DMSOInferred from -CF3 group[1][2]

Principle of the Method: The Stock Solution Strategy

Directly weighing the small quantities of a compound needed for a single experiment is prone to significant error.[8] Furthermore, the hydrophobic nature of this compound necessitates the use of an organic solvent. The most reliable method to address both challenges is the preparation of a highly concentrated primary stock solution in a suitable solvent.[9][10]

Why Dimethyl Sulfoxide (DMSO)? Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used for dissolving hydrophobic or poorly water-soluble compounds for biological assays.[11][12][13] Its high capacity to dissolve a wide range of organic molecules and its miscibility with aqueous media make it an ideal choice.[14] However, DMSO can exert biological effects and cytotoxicity at higher concentrations.[15][16] Therefore, it is imperative to keep the final concentration in the cell culture medium as low as possible, typically well below 0.5% (v/v).[12][17]

This protocol employs a two-stage dilution process:

  • Primary Stock Solution: A high-concentration (e.g., 10 mM) stock is prepared in 100% DMSO.

  • Working Solution: The primary stock is serially diluted into the complete cell culture medium to achieve the desired final experimental concentrations, ensuring the final DMSO concentration remains in a non-toxic range.

G cluster_prep Phase 1: Stock Solution Preparation cluster_work Phase 2: Working Solution Preparation cluster_store Storage Compound Weigh Solid Compound (e.g., 1.90 mg) Stock 10 mM Primary Stock in 100% DMSO Compound->Stock DMSO_pure 100% DMSO (e.g., 1 mL) DMSO_pure->Stock Dissolve Working Final Working Solution (e.g., 10 µM Compound) (<0.1% DMSO) Stock->Working Serially Dilute (e.g., 1:1000) Aliquots Single-Use Aliquots Stock->Aliquots Aliquot Medium Cell Culture Medium Medium->Working Storage Store at -20°C or -80°C Aliquots->Storage

Figure 1: Workflow for preparation and storage of the compound.

Materials and Equipment

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, amber or light-blocking microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Analytical balance (precision of at least 0.1 mg)

  • Vortex mixer

  • Sonicator bath (optional)

  • 0.22 µm syringe filter (optional, for sterilization)

Safety Precautions

  • Compound Handling: Based on available safety data, this compound is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Always handle the solid compound and its concentrated solutions inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin.[15] Handle with care and always wear gloves.

Experimental Protocol: Part 1 - Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution.

  • Pre-Protocol Preparations:

    • Allow the vial of the compound and the bottle of DMSO to come to room temperature before opening to prevent water condensation.[6]

    • Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.

  • Calculation of Mass:

    • Molecular Weight (MW): 190.17 g/mol

    • Desired Concentration: 10 mM (which is 0.010 mol/L)

    • Desired Volume: 1 mL (which is 0.001 L)

    • Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

      • Mass (g) = 0.010 mol/L × 0.001 L × 190.17 g/mol = 0.0019017 g

      • Mass (mg) = 1.90 mg

  • Weighing and Dissolution:

    • Using an analytical balance, carefully weigh out 1.90 mg of this compound powder and place it into a sterile 1.5 mL amber microcentrifuge tube.

    • Add 1.0 mL of sterile, cell culture grade DMSO to the tube.

    • Close the cap tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed.

    • Scientist's Note: If dissolution is slow, sonication in a water bath for 5-10 minutes can be used to facilitate the process.[12]

  • Sterilization and Storage:

    • For most applications, the high concentration of DMSO is sufficient to maintain sterility.[18] If absolute sterility is required, the stock solution can be filtered through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[6][18]

    • Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (over 3 months) .[6][18]

Experimental Protocol: Part 2 - Validation of Solvent Tolerance

Before using the compound in an assay, it is essential to determine the maximum concentration of DMSO that your specific cell line can tolerate without affecting its viability or behavior. This establishes a "safe operating window" for your experiments.

G Start Start: Determine Max DMSO % for Assay Setup Plate cells and allow to adhere overnight Start->Setup Prepare Prepare serial dilutions of DMSO in culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0%) Setup->Prepare Treat Treat cells with DMSO dilutions (n ≥ 3 per concentration) Prepare->Treat Incubate Incubate for the duration of your planned experiment (e.g., 24, 48, or 72h) Treat->Incubate Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Analyze Analyze Data: Plot % Viability vs. % DMSO Assay->Analyze Decision Is viability >95% compared to the 0% DMSO control? Analyze->Decision End Select highest concentration with no significant toxicity as the max % DMSO for experiments Decision->End Yes Reassess Choose a lower DMSO concentration range and repeat Decision->Reassess No Reassess->Prepare

Figure 2: Decision workflow for validating solvent tolerance.

Procedure:

  • Seed your cells of interest in a 96-well plate at the density appropriate for your planned assay and allow them to attach overnight.

  • Prepare a series of DMSO dilutions in your complete cell culture medium. For example: 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (medium only) control.

  • Replace the medium on the cells with the medium containing the different DMSO concentrations. Include at least three replicate wells for each condition.

  • Incubate the plate for the longest duration planned for your compound treatment (e.g., 72 hours).

  • At the end of the incubation, assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo®.

  • Analysis: Calculate the average viability for each DMSO concentration and normalize it to the 0% DMSO control (which represents 100% viability). The highest DMSO concentration that results in no significant decrease in cell viability (e.g., >95%) is your maximum tolerated solvent concentration. Most cell lines tolerate 0.1% to 0.5% DMSO without significant cytotoxic effects.[12][16]

Experimental Protocol: Part 3 - Preparation of Working Solutions

Once the maximum tolerated DMSO concentration is known, you can prepare the final working solutions for your experiment.

Example: Preparing a 10 µM working solution from a 10 mM stock, ensuring the final DMSO concentration is ≤ 0.1%.

  • Calculate the Dilution Factor:

    • Stock Concentration = 10 mM = 10,000 µM

    • Final Concentration = 10 µM

    • Dilution Factor = 10,000 µM / 10 µM = 1000x

  • Check the Final DMSO Concentration:

    • A 1000x dilution of a 100% DMSO stock will result in a final DMSO concentration of 100% / 1000 = 0.1% .

    • This is within the safe limit determined in Part 2.

  • Serial Dilution (Recommended): To avoid pipetting very small volumes, a serial dilution is recommended.

    • Step A (Intermediate Dilution): Thaw a 10 mM stock aliquot. Dilute it 1:100 by adding 2 µL of the 10 mM stock to 198 µL of complete cell culture medium. This creates a 100 µM intermediate solution.

    • Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:10 by adding 100 µL of the intermediate solution to 900 µL of complete cell culture medium to achieve the final 10 µM concentration.

  • Vehicle Control: It is absolutely essential to include a vehicle control in every experiment.[15] This control should contain the same final concentration of DMSO as your highest compound concentration. For the example above, the vehicle control would be cells treated with medium containing 0.1% DMSO.

Conclusion

This application note provides a systematic and validated protocol for the solubilization and use of this compound in cell culture. By adhering to the principles of preparing a concentrated DMSO stock, performing careful serial dilutions, and—most importantly—validating the solvent tolerance of the specific cell model, researchers can mitigate the risks of compound precipitation and solvent-induced artifacts. Following these steps will ensure high-quality, reproducible data, which is fundamental to the accurate assessment of the compound's biological activity.

References

  • Eppendorf Suisse. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from Eppendorf. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays? Retrieved from Quora. [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from KEYENCE. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from LifeTein. [Link]

  • PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

  • Zhang, X., et al. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Retrieved from National Institutes of Health. [Link]

  • Mapa, S. T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from National Institutes of Health. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from G-Biosciences. [Link]

  • Shanghai Aladdin Biochemical Technology Co., LTD. (n.d.). This compound. Retrieved from ChemSrc. [Link]

  • Mapa, S. T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from ScienceDirect. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs. [Link]

  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution? Retrieved from ResearchGate. [Link]

  • SciSupplies. (n.d.). 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazole, 95.0%, 10g. Retrieved from SciSupplies. [Link]

  • FasterCapital. (n.d.). Stock Solution: From Stock to Dilution: The Art of Preparation. Retrieved from FasterCapital. [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from ResearchGate. [Link]

  • Reagent Instrument Network. (n.d.). 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazole. Retrieved from 试剂仪器网. [Link]

  • Joiris, E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from National Institutes of Health. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from Captivate Bio. [Link]

  • ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Retrieved from EMBL-EBI. [Link]

  • Lagunin, A., et al. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from PubMed. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from MDPI. [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from ResearchGate. [Link]

Sources

Application Notes and Protocols: In-Vivo Dosing and Administration of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in-vivo dosing and administration of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS RN: 35179-55-6), a novel heterocyclic compound. Given the limited publicly available data on the in-vivo behavior of this specific molecule, this guide is built upon foundational principles of preclinical drug development for poorly soluble compounds.[1][2][3] We will address critical aspects including physicochemical characterization, formulation strategies, selection of administration routes, and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust in-vivo studies that ensure both scientific validity and the ethical treatment of research animals.

Introduction: The Challenge of a Novel Indazole Derivative

This compound belongs to the indazole class of compounds, a scaffold known for a wide range of biological activities and its presence in several FDA-approved drugs.[4][5][6] The introduction of a trifluoromethyl group and a saturated carbocyclic ring suggests that the compound likely possesses low aqueous solubility, a common characteristic of new chemical entities (NCEs) that presents a significant hurdle for in-vivo evaluation.[2][7] Inaccurate or suboptimal formulation can lead to poor bioavailability, underestimation of efficacy, or misinterpretation of toxicological data.[3]

This guide provides a systematic approach to navigate these challenges, beginning with pre-formulation assessment and culminating in detailed administration protocols.

Pre-formulation Analysis and Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is the cornerstone of successful formulation development.

Table 1: Physicochemical Properties of this compound

Property Value Data Source
CAS Number 35179-55-6 PubChem[8]
Molecular Formula C₈H₉F₃N₂ PubChem[8]
Molecular Weight 190.17 g/mol PubChem[8]
Appearance Solid (predicted) CymitQuimica[9]
Aqueous Solubility Not reported; predicted to be low. Inferred

| pKa | Not reported | Inferred |

Expert Insight: The Solubility Imperative The molecular structure, featuring a hydrophobic tetrahydro-indazole core and a lipophilic trifluoromethyl group, strongly indicates that this compound will be poorly soluble in aqueous media. This assumption is critical, as approximately 90% of new chemical entities fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2] Therefore, the primary goal of formulation is to enhance solubility or create a stable, uniform suspension to ensure consistent dosing and absorption.[10] Before initiating any in-vivo work, it is imperative to perform preliminary solubility screening in a panel of pharmaceutically acceptable solvents and vehicles.

Formulation Development: From Powder to Dosing Form

The selection of an appropriate vehicle is a critical decision that directly impacts the compound's bioavailability and the reproducibility of the study.[11] The choice between a solution and a suspension will depend on the required dose, the administration route, and the compound's solubility characteristics.

Workflow for Formulation Selection

The following workflow provides a logical pathway for developing a suitable formulation for a poorly soluble compound like this compound.

G cluster_0 start Start: Compound Powder sol_screen Solubility Screening (DMSO, Ethanol, PEG400, Surfactants) start->sol_screen decision Is required dose soluble in a safe volume of a co-solvent system? sol_screen->decision sol_form Develop Solution Formulation (e.g., PEG400/Saline) decision->sol_form Yes susp_form Develop Suspension Formulation (e.g., Tween 80/Methylcellulose) decision->susp_form No stability Assess Formulation Stability (Physical & Chemical) sol_form->stability susp_form->stability end Final Dosing Formulation stability->end

Caption: Formulation selection workflow for in-vivo studies.

Common Vehicles for Preclinical Research

The table below summarizes common excipients used to formulate poorly soluble compounds for in-vivo studies.

Table 2: Common Excipients for Preclinical Formulations

Vehicle Component Class Primary Use & Rationale Common Routes
Saline (0.9% NaCl) Aqueous Vehicle Diluent for solutions and primary vehicle for suspensions. Ensures isotonicity. PO, IP, IV, SC
DMSO Co-solvent Excellent solubilizing agent for many organic compounds. Used at low percentages due to potential toxicity. IP, IV (low %), SC
PEG 400 Co-solvent Water-miscible polymer that enhances solubility. Generally well-tolerated. PO, IP, IV, SC
Tween 80 Surfactant Non-ionic surfactant used to wet the compound, prevent aggregation, and improve suspension stability.[2] PO, IP, IV
Methylcellulose (MC) Suspending Agent Viscosity-enhancing agent that creates stable suspensions for oral dosing. PO

| Hydroxypropyl-β-cyclodextrin | Complexing Agent | Forms inclusion complexes with hydrophobic molecules, increasing their apparent water solubility. | PO, IP, IV |

Protocol 1: Preparation of a Solubilized Formulation for Parenteral Administration

This protocol is suitable for intravenous (IV) or intraperitoneal (IP) administration where a true solution is required.

Causality: The strategy here is to use a minimal amount of a strong organic solvent (DMSO) to initially dissolve the compound, then dilute it with a well-tolerated co-solvent (PEG 400) before bringing it to the final volume with an isotonic vehicle (saline). This sequential dilution minimizes the risk of the compound precipitating out of solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400)

  • Sterile 0.9% Saline

  • Sterile, conical tubes

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the required amount of this compound and place it in a sterile conical tube.

  • Initial Solubilization: Add a small volume of DMSO to the tube. A common starting point for a final formulation is to use 5-10% DMSO of the total volume. Vortex vigorously or sonicate gently until the compound is fully dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Co-solvent Addition: Add the required volume of PEG 400. For example, a common vehicle composition is 10% DMSO, 40% PEG 400, and 50% Saline. Vortex thoroughly after addition. The solution should remain clear.

  • Final Dilution: Slowly add the sterile 0.9% saline dropwise while vortexing. The slow addition is crucial to prevent the compound from "crashing out" or precipitating.

  • Final Homogenization: Once all the saline is added, vortex the final solution for an additional 1-2 minutes to ensure homogeneity.

  • Pre-dosing Check: Before administration, visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may not be suitable for IV injection.

Protocol 2: Preparation of a Suspension Formulation for Oral Administration

This protocol is ideal for oral (PO) gavage, especially when higher doses are required that cannot be achieved in a solution.

Causality: The goal of a suspension is not to dissolve the compound, but to create a fine, uniform dispersion of particles in a liquid vehicle. A wetting agent (Tween 80) is used to coat the hydrophobic particles, allowing them to be dispersed in the aqueous vehicle. A suspending agent (methylcellulose) increases the viscosity of the vehicle, slowing the settling of particles and ensuring dose uniformity.[2]

Materials:

  • This compound

  • Tween 80

  • 0.5% Methylcellulose in sterile water

  • Mortar and pestle (optional, for particle size reduction)

  • Sterile, conical tubes or glass homogenizer

  • Vortex mixer

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the required amount of the compound. If particles are large, gently grind them to a fine powder using a mortar and pestle.

  • Prepare Wetting Agent: In a sterile tube, create a "wetting paste." Add a small amount of Tween 80 (e.g., 1-2 drops) to the compound powder and mix thoroughly to form a uniform paste. This ensures all particles are coated.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. A common vehicle for oral suspensions is 0.5% Methylcellulose with 0.1% Tween 80.

  • Suspension Formation: Slowly add the methylcellulose vehicle to the paste in small increments, vortexing vigorously after each addition. This gradual process prevents clumping and ensures a fine suspension.

  • Final Homogenization: Once the final volume is reached, vortex the suspension for 3-5 minutes.

  • Pre-dosing Check: A good suspension should appear uniform and milky, with no large clumps. It is critical to re-suspend the formulation by vortexing immediately before withdrawing each dose to counteract particle settling and ensure each animal receives the correct amount of compound.

Routes of Administration: Delivering the Compound to the Target

The choice of administration route is a critical parameter that influences the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a compound.[11][12][13]

Decision Tree for Route of Administration (ROA) Selection

This decision tree outlines key considerations when selecting an appropriate ROA for preclinical studies.

G cluster_0 q1 What is the study objective? q2 Is 100% bioavailability and rapid onset required? q1->q2 Pharmacokinetics (PK) q3 Is the compound intended for oral use in humans? q1->q3 Efficacy / Oral Drug Model q2->q3 No a_iv Intravenous (IV) q2->a_iv Yes a_po Oral (PO) q3->a_po Yes a_ip Intraperitoneal (IP) q3->a_ip No / Initial Screen q4 Is sustained release or depot effect desired? q4->a_ip No a_sc Subcutaneous (SC) q4->a_sc Yes a_ip->q4

Caption: Decision tree for selecting an in-vivo route of administration.

Protocol 3: Oral Administration (PO) via Gavage in Mice

Rationale: Oral gavage is the most common method for oral administration in rodents, allowing for precise dose delivery directly into the stomach.[13] It is essential for evaluating potential orally-administered drugs.

Materials:

  • Prepared dosing formulation (typically a suspension)

  • Appropriately sized feeding needle (gavage needle) for mice (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

  • Syringe (1 mL)

  • Animal scale

Step-by-Step Methodology:

  • Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.

  • Dose Preparation: Vortex the suspension immediately before use. Draw up the calculated volume into the syringe with the gavage needle attached. Expel any air bubbles.

  • Needle Insertion: Gently insert the ball-tipped needle into the side of the mouse's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw immediately to prevent tracheal insertion.

  • Dose Delivery: Once the needle is properly positioned in the stomach, depress the syringe plunger slowly and steadily to deliver the formulation.

  • Needle Withdrawal: Smoothly withdraw the needle along the same path.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration.

Protocol 4: Intraperitoneal (IP) Injection in Mice

Rationale: IP injection is a common parenteral route that allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism.[11]

Materials:

  • Prepared dosing formulation (must be a solution or a fine, non-irritating suspension)

  • Sterile syringe (1 mL) and needle (e.g., 25-27 gauge)

  • Animal scale

Step-by-Step Methodology:

  • Animal Handling: Restrain the mouse and tilt it slightly head-down to move the abdominal organs away from the injection site.

  • Identify Injection Site: The preferred injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and major blood vessels.

  • Needle Insertion: Insert the needle at a shallow angle (approximately 15-20 degrees) through the skin and abdominal wall.

  • Aspiration Check: Gently pull back on the plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, discard the syringe and re-attempt at a different site with a fresh needle and dose.

  • Dose Delivery: If no fluid is aspirated, inject the solution smoothly.

  • Needle Withdrawal: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Table 3: Summary of Common Administration Routes in Rodents

Route Abbreviation Common Max Volume (Mouse) Advantages Disadvantages
Oral PO 10 mL/kg Clinically relevant for oral drugs; easy to perform. Subject to first-pass metabolism; variable absorption.[11][12]
Intraperitoneal IP 10 mL/kg Rapid absorption; bypasses GI tract. Risk of organ puncture; not a common human route.[11]
Intravenous IV 5 mL/kg 100% bioavailability; immediate effect. Requires a true solution; risk of embolism; technically difficult.[12]

| Subcutaneous | SC | 5-10 mL/kg | Slower, more sustained absorption; can form a depot. | Absorption can be variable; potential for local irritation.[13] |

Dosing and Safety Considerations

Dose-Range Finding (DRF): As this compound is a novel compound, there is no established dosage. It is mandatory to begin with a dose-range finding study. Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts, closely monitoring the animals for any clinical signs of toxicity.

Safety and Handling: According to GHS classifications available on PubChem, this compound is predicted to cause skin and serious eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling the compound and its formulations.

Conclusion and Best Practices

The successful in-vivo evaluation of this compound hinges on a rational and systematic approach to formulation and administration. Due to its predicted poor aqueous solubility, researchers must invest time in pre-formulation screening to develop a robust solution or suspension. The protocols outlined in this guide provide a validated starting point based on established principles in preclinical pharmacology. Always prioritize animal welfare by using proper handling techniques, adhering to volume limits, and obtaining approval from your institution's Animal Care and Use Committee (IACUC) before commencing any studies.

References

  • A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Route of Administration. Sygnature Discovery. [Link]

  • Routes of Administration in Preclinical Research. Virscio. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2014). ISRN Pharmaceutics. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. (2021). Premier Consulting. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Routes of Drug Administration: Overview. (2023). JoVE (Journal of Visualized Experiments). [Link]

  • Gaikwad, J., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(17), 11986-11997. [Link]

  • Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

Sources

Application Note: Quantitative Analysis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a critical heterocyclic intermediate in pharmaceutical development. Accurate quantification of this fluorinated indazole derivative is paramount for ensuring the quality, stability, and efficacy of active pharmaceutical ingredients (APIs). This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), offering methods suitable for both routine quality control and high-sensitivity bioanalysis. The protocols are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1) to ensure data integrity and reliability.[1][2][3]

Introduction: The Significance of Quantifying this compound

This compound is a key building block in the synthesis of a variety of bioactive molecules.[4][5] Its unique structure, featuring a trifluoromethyl group and a tetrahydro-indazole core, imparts specific physicochemical properties that are leveraged in drug design.[6] The trifluoromethyl group, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. Therefore, the precise and accurate quantification of this intermediate is a non-negotiable aspect of quality control in pharmaceutical manufacturing, enabling:

  • Purity assessment and impurity profiling: Ensuring the starting material meets stringent purity requirements.

  • Reaction monitoring: Tracking the progress of synthesis and optimizing reaction conditions.

  • Stability studies: Evaluating the degradation of the compound under various stress conditions.

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates derived from this intermediate.

This application note is designed to equip researchers, scientists, and drug development professionals with the necessary tools to develop and validate reliable analytical methods for this compound.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₈H₉F₃N₂[6]
Molecular Weight 190.17 g/mol [6]
Predicted LogP ~2.4[6]
Structural Features Aromatic indazole ring, trifluoromethyl group, saturated cyclohexane ring[6]

The moderate lipophilicity (LogP) suggests good retention on reversed-phase chromatographic columns. The presence of the trifluoromethyl group and the aromatic system provides chromophores suitable for UV detection.

Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely accessible technique for the routine quantification of pharmaceutical intermediates. The method detailed below is a starting point and should be optimized and validated for your specific application.[7]

Rationale for Method Design
  • Stationary Phase: A C18 column is selected due to its hydrophobicity, which is well-suited for retaining the moderately non-polar analyte.[7]

  • Mobile Phase: A mixture of acetonitrile and water provides a good elution gradient for compounds of this polarity. The addition of a small amount of formic acid helps to protonate silanol groups on the stationary phase, leading to improved peak symmetry.[7]

  • Detection: The aromatic nature of the indazole ring suggests UV absorbance. A wavelength of 254 nm is a common starting point for such compounds.[7]

Detailed Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min, 30-90% B; 15-17 min, 90% B; 17-18 min, 90-30% B; 18-25 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.[7]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[7]

  • Sample Solution:

    • For pure substance: Accurately weigh and dissolve the sample in methanol to obtain a concentration within the calibration range.[8]

    • For in-process samples or formulated products: A suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required to remove interfering matrix components.[9][10]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification prep_std Prepare Standard Stock (1 mg/mL in Methanol) prep_work Create Working Standards (1-100 µg/mL) prep_std->prep_work inject Inject into HPLC System prep_work->inject prep_sample Prepare Sample Solution (Dissolve/Extract) prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC-UV analysis of this compound.

High-Sensitivity Technique: UPLC-MS/MS

For applications requiring lower detection limits, such as bioanalysis or trace impurity analysis, UPLC-MS/MS is the gold standard.[11] This technique offers superior sensitivity and selectivity.

Rationale for Method Design
  • UPLC: Ultra-Performance Liquid Chromatography utilizes smaller particle size columns, resulting in faster analysis times and improved resolution.[12]

  • Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). This minimizes interference from matrix components.[12][13]

  • Ionization: Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

Detailed Experimental Protocol: UPLC-MS/MS

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials and Reagents:

  • Same as HPLC-UV method, but with LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used.

UPLC Conditions:

ParameterCondition
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 10-95% B; 2-2.5 min, 95% B; 2.5-2.6 min, 95-10% B; 2.6-3.5 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by infusing a standard solution of the analyte. For C₈H₉F₃N₂, the [M+H]⁺ precursor ion would be m/z 191.08. Product ions would be determined experimentally.
Collision Energy To be optimized for each transition.

Sample Preparation for Biological Matrices (e.g., Plasma):

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex: Mix thoroughly for 1 minute.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer and Inject: Transfer the supernatant to a clean vial for injection into the UPLC-MS/MS system.

Workflow for UPLC-MS/MS Analysis

UPLCMS_Workflow cluster_sample_prep Biological Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC System supernatant->inject separation UPLC Separation inject->separation ionization ESI+ Ionization separation->ionization mrm MRM Detection ionization->mrm peak_ratio Calculate Peak Area Ratio (Analyte/IS) mrm->peak_ratio quantify Quantify using Calibration Curve peak_ratio->quantify

Caption: Bioanalytical workflow for UPLC-MS/MS quantification.

Method Validation: Ensuring Trustworthiness

Every protocol must be validated to demonstrate its suitability for the intended purpose.[3][14] The validation should be performed in accordance with ICH Q2(R1) guidelines.[1][2]

Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).No interfering peaks at the retention time of the analyte. Peak purity should be confirmed with DAD or MS.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of the test results to the true value. Determined by recovery studies of spiked samples.Recovery typically between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).RSD of results should remain within acceptable limits.
Validation Workflow

Validation_Workflow start Method Development Complete specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Method Validated robustness->end

Caption: Logical flow of analytical method validation according to ICH guidelines.

Conclusion

The analytical methods presented provide a robust framework for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the UPLC-MS/MS protocol offers the high sensitivity required for bioanalysis and trace-level detection. The successful implementation and validation of these methods will ensure the generation of accurate and reliable data, which is fundamental to advancing drug development programs. It is imperative that any selected method undergoes rigorous validation to comply with regulatory standards and ensure its fitness for the intended analytical purpose.[3]

References

  • Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development | Waters. Waters.
  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). R Discovery.
  • Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research.
  • Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry.
  • Synthesis of indazole-based fluorophores | Request PDF. ResearchGate.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Semantic Scholar.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate.
  • Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma. PMC - PubMed Central.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America.
  • Methods of Sample Preparation for Drug Analysis. ResearchGate.
  • 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole. SIELC Technologies.
  • Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. International Journal of Pharmaceutical Sciences.
  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed.
  • 5-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLIC ACID. BLDpharm.
  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate.
  • This compound. PubChem.
  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed.
  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. ResearchGate.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley.
  • Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. ResearchGate.

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Application Notes and Protocols for High-Throughput Screening of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole as a Potential Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole as a COX-2 Inhibitor

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific compound, this compound, possesses key structural features that suggest a strong potential for selective inhibition of cyclooxygenase-2 (COX-2).[2] The trifluoromethyl group, a potent electron-withdrawing moiety, is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.[3]

Our rationale for focusing on COX-2 inhibition is grounded in a comparative structural analysis with known selective COX-2 inhibitors, such as Celecoxib.[4] Celecoxib, a diaryl-substituted pyrazole, and our target compound, a tetrahydro-indazole, share a similar heterocyclic core. The trifluoromethyl group at the 3-position of the indazole ring in our compound is also present in Celecoxib, where it is known to be crucial for both potency and selectivity.[5] This structural homology strongly suggests that this compound may fit into the active site of COX-2 in a similar manner, making it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anti-inflammatory agents.

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation and pain.[6] Selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of this compound and its analogs for COX-2 inhibitory activity. We present detailed protocols for both a primary biochemical assay and a secondary cell-based assay, along with guidelines for data analysis and interpretation.

Physicochemical Properties of the Test Compound

A thorough understanding of the test compound's properties is essential for robust assay development.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C8H9F3N2[2]
Molecular Weight 190.17 g/mol [2]
CAS Number 35179-55-6[2]

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the central role of COX-2 in the inflammatory pathway, providing context for the screening assays.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2_Gene COX-2 Gene (PTGS2) Inflammatory_Stimuli->COX2_Gene Induces Transcription Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2_Protein COX-2 Enzyme Arachidonic_Acid->COX2_Protein Substrate COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_mRNA->COX2_Protein Translation PGG2 Prostaglandin G2 (PGG2) COX2_Protein->PGG2 Cyclooxygenase Activity Peroxidase Peroxidase Activity (of COX-2) PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound 3-(trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Test_Compound->COX2_Protein Inhibits

Caption: The inflammatory cascade leading to prostaglandin synthesis via COX-2.

Experimental Workflow for High-Throughput Screening

A two-tiered screening approach is recommended to identify and validate potent and selective COX-2 inhibitors.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Assays cluster_analysis Data Analysis & Hit Validation Primary_Assay Biochemical COX-2 Inhibitor Assay (Fluorometric) Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Assay->Hit_Identification Compound_Library Compound Library (including test compound) Compound_Library->Primary_Assay Dose_Response Dose-Response & IC50 Determination (COX-2) Hit_Identification->Dose_Response Selectivity_Assay COX-1 Inhibition Assay (Counter-screen) Hit_Identification->Selectivity_Assay Cell_Based_Assay Cell-Based PGE2 Assay (Confirmatory) Dose_Response->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for identifying and validating COX-2 inhibitors.

Part 1: Primary High-Throughput Screening - Biochemical Assay

Principle of the Assay

This protocol is based on a fluorometric method that measures the peroxidase activity of COX-2.[1][8] The cyclooxygenase activity of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The subsequent peroxidase activity of COX-2 reduces PGG2 to prostaglandin H2 (PGH2). This reaction is coupled to a fluorescent probe that is oxidized in the process, leading to a measurable increase in fluorescence. Inhibitors of COX-2 will block this reaction, resulting in a decrease in the fluorescent signal.

Materials and Reagents
  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic Acid (substrate)

  • Hemin (cofactor)

  • Celecoxib (positive control inhibitor)

  • This compound (test compound)

  • DMSO (solvent for compounds)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 535 nm, Emission: 587 nm)

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Serially dilute the test compound and the positive control (Celecoxib) in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of the assay plate. For negative controls, dispense DMSO only.

  • Enzyme Preparation and Addition:

    • Prepare a working solution of human recombinant COX-2 enzyme in cold COX Assay Buffer containing hemin. The final concentration of the enzyme should be determined empirically to give a robust signal-to-background ratio.

    • Add the enzyme solution to all wells of the assay plate.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compounds to bind to the enzyme.

  • Substrate Addition and Reaction Initiation:

    • Prepare a substrate solution containing arachidonic acid and the COX probe in COX Assay Buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence kinetically over a period of 10-20 minutes at 25°C.

Part 2: Secondary and Confirmatory Screening - Cell-Based Assay

Principle of the Assay

This cell-based assay provides a more physiologically relevant assessment of the compound's efficacy.[9] It measures the inhibition of prostaglandin E2 (PGE2) production in cells stimulated to express COX-2. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce COX-2 expression in a suitable cell line (e.g., murine macrophages, RAW 264.7). The amount of PGE2 released into the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials and Reagents
  • RAW 264.7 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Celecoxib (positive control)

  • PGE2 ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Step-by-Step Protocol
  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

  • COX-2 Induction:

    • Add LPS to the wells to a final concentration that induces robust COX-2 expression (e.g., 1 µg/mL).

    • Include control wells with no LPS (unstimulated) and wells with LPS but no compound (stimulated vehicle control).

  • Incubation:

    • Incubate the plate for a period sufficient for COX-2 expression and PGE2 production (e.g., 18-24 hours).

  • Supernatant Collection:

    • Carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification:

    • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

Data Analysis and Interpretation

Primary Screen Data Analysis
  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition using the following formula:

      where RFU is the rate of fluorescence increase.

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Data Analysis Workflow

Data_Analysis_Workflow Raw_Data Raw Fluorescence Data (Kinetic Reads) Rate_Calculation Calculate Reaction Rate (Slope of Linear Phase) Raw_Data->Rate_Calculation Normalization Normalize Data to Controls (% Inhibition) Rate_Calculation->Normalization Dose_Response_Curve Plot Dose-Response Curve (% Inhibition vs. [Compound]) Normalization->Dose_Response_Curve IC50_Calculation Calculate IC50 (Non-linear Regression) Dose_Response_Curve->IC50_Calculation Selectivity_Index Determine Selectivity Index (IC50_COX1 / IC50_COX2) IC50_Calculation->Selectivity_Index Hit_Confirmation Hit Confirmation & Validation Selectivity_Index->Hit_Confirmation

Caption: A flowchart for analyzing HTS data for COX-2 inhibitors.

Assessing Selectivity

To determine the selectivity of the compound for COX-2 over COX-1, perform the same biochemical assay using recombinant COX-1 enzyme. The selectivity index is calculated as the ratio of the IC50 values:

Selectivity Index = IC50 (COX-1) / IC50 (COX-2)

A higher selectivity index indicates greater selectivity for COX-2.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent liquid handling; Edge effects in plates; Cell clumping.Use automated liquid handlers; Avoid using outer wells or fill them with buffer; Ensure single-cell suspension before seeding.
Low Signal-to-Background Ratio Suboptimal enzyme or substrate concentration; Inactive enzyme.Titrate enzyme and substrate to find optimal concentrations; Check enzyme activity with a known activator/inhibitor.
False Positives Compound autofluorescence; Compound aggregation.Pre-read plates after compound addition; Re-test hits in the presence of a non-ionic detergent (e.g., Triton X-100).[10]
False Negatives Compound insolubility; Compound instability.Check compound solubility in assay buffer; Assess compound stability over the assay duration.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the high-throughput screening of this compound as a potential selective COX-2 inhibitor. By following a systematic approach of primary biochemical screening, secondary selectivity screening, and cell-based confirmation, researchers can efficiently identify and characterize novel anti-inflammatory drug candidates. Careful assay optimization, rigorous data analysis, and proactive troubleshooting are paramount to the success of any HTS campaign.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Reddy, G. B., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Indian Journal of Biochemistry & Biophysics, 48(4), 256-261. [Link]

  • Llorens, O., et al. (2002). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry, 45(8), 1677-1689. [Link]

  • Sari, Y., et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Clinical Pharmacology: Advances and Applications, 14, 43-56. [Link]

  • Mezencev, R. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 094-122. [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 644, pp. 13-25). Humana Press. [Link]

  • PubChem. (n.d.). Celecoxib. Retrieved from [Link]

  • DISPENDIX. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of celecoxib. Retrieved from [Link]

  • ResearchGate. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Retrieved from [Link]

  • Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • PubChem. (n.d.). Celecoxib-d4. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Noreen, Y., et al. (1998). Development of a radiochemical cyclooxygenase-1 and -2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of Natural Products, 61(1), 2-7. [Link]

  • Laufer, S., & Albrecht, W. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in Molecular Biology (Vol. 447, pp. 101-110). Humana Press. [Link]

  • NIS Labs. (n.d.). Inhibition of COX-2. Retrieved from [Link]

  • Murteira, S., et al. (2021). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PLoS ONE, 16(1), e0243952. [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of the American Chemical Society, 130(29), 9606-9612. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • ResearchGate. (2022). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 Inhibitors. Retrieved from [Link]

  • PubMed. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Retrieved from [Link]

  • Tandfonline. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Retrieved from [Link]

  • Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Retrieved from [Link]

  • PubMed Central. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • Harvard University. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved from [Link]

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Sources

synthesis scale-up procedure for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis and Scale-Up of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Introduction: The Significance of Trifluoromethylated Indazoles

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This modification can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. The this compound core is a valuable building block found in a range of biologically active compounds, making its efficient and scalable synthesis a critical endeavor for drug development professionals.

This guide provides a comprehensive overview of a robust two-step synthesis for this key intermediate. The chosen synthetic route proceeds via a Claisen condensation to form a β-diketone, followed by a classical Knorr pyrazole synthesis. We will first detail the laboratory-scale procedure and then address the critical considerations and modifications required for a successful and safe scale-up.

Overall Synthetic Scheme

The synthesis is a two-step process:

  • Step 1: A Claisen condensation between cyclohexanone and an activated trifluoroacetic acid derivative (e.g., ethyl trifluoroacetate) to form the intermediate, 2-(trifluoroacetyl)cyclohexanone.

  • Step 2: A cyclocondensation reaction of the intermediate with hydrazine hydrate to yield the final product.

Synthetic_Workflow Cyclohexanone Cyclohexanone Step1_Box Step 1: Claisen Condensation Cyclohexanone->Step1_Box EtO_TFA Ethyl Trifluoroacetate EtO_TFA->Step1_Box Base Strong Base (e.g., NaOEt) Base->Step1_Box Intermediate 2-(Trifluoroacetyl)cyclohexanone Step1_Box->Intermediate Step2_Box Step 2: Knorr Pyrazole Synthesis Intermediate->Step2_Box Hydrazine Hydrazine Hydrate Hydrazine->Step2_Box Final_Product 3-(Trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Step2_Box->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Laboratory-Scale Synthesis Protocol

This section details the procedure for synthesizing the target compound on a standard laboratory scale (1-10 g).

Step 1: Synthesis of 2-(Trifluoroacetyl)cyclohexanone (Intermediate A)

Mechanism Insight: The core of this step is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1] A strong base, such as sodium ethoxide, deprotonates the α-carbon of cyclohexanone to generate a nucleophilic enolate. This enolate then attacks the highly electrophilic carbonyl carbon of ethyl trifluoroacetate. The reaction is driven to completion by the deprotonation of the resulting β-diketone, which is significantly more acidic than the starting ketone. An acidic workup is required to neutralize the enolate and yield the final product.

Detailed Experimental Protocol:

  • Equipment:

    • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and dropping funnel.

    • Heating mantle with temperature control.

    • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks).

    • Rotary evaporator.

  • Procedure:

    • To a dry 250 mL three-neck flask under a nitrogen atmosphere, add sodium ethoxide (5.1 g, 75 mmol) and anhydrous ethanol (50 mL).

    • Stir the suspension and add cyclohexanone (5.0 g, 51 mmol) dropwise over 10 minutes at room temperature.

    • Heat the mixture to 50°C and add ethyl trifluoroacetate (10.8 g, 76 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 60°C.

    • After the addition is complete, stir the reaction mixture at 50°C for 3 hours. Monitor reaction completion by TLC or GC-MS.

    • Cool the mixture to room temperature and carefully pour it into ice-cold 1 M hydrochloric acid (100 mL).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(trifluoroacetyl)cyclohexanone as an oil. This intermediate is often used in the next step without further purification.

Data Summary: Laboratory Scale (Step 1)

ReagentM.W. ( g/mol )AmountMoles (mmol)Molar Eq.
Cyclohexanone98.145.0 g511.0
Ethyl Trifluoroacetate142.0810.8 g761.5
Sodium Ethoxide68.055.1 g751.47
Anhydrous Ethanol46.0750 mL-Solvent
1 M HCl (aq)36.46100 mL-Workup
Step 2: Synthesis of this compound

Mechanism Insight: This transformation is a classic example of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3][4] Hydrazine acts as a dinucleophile, with the initial attack of one nitrogen atom on a carbonyl group forming a hydrazone intermediate.[5] Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl, followed by dehydration, yields the stable heterocyclic indazole ring.[6][7][8] The formation of the aromatic-like pyrazole ring provides a strong thermodynamic driving force for the reaction.[7]

Detailed Experimental Protocol:

  • Equipment:

    • Round-bottom flask (250 mL) with magnetic stirrer and reflux condenser.

    • Heating mantle.

    • Büchner funnel and vacuum flask for filtration.

  • Procedure:

    • Place the crude 2-(trifluoroacetyl)cyclohexanone (approx. 51 mmol) from Step 1 into a 250 mL round-bottom flask.

    • Add ethanol (100 mL) and stir to dissolve the intermediate.

    • Add hydrazine hydrate (3.1 g, 62 mmol, ~64% solution) dropwise at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to promote crystallization.

    • Collect the resulting solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold ethanol (2 x 20 mL).

    • Dry the product under vacuum at 40°C to a constant weight.

Data Summary: Laboratory Scale (Step 2)

ReagentM.W. ( g/mol )AmountMoles (mmol)Molar Eq.
2-(Trifluoroacetyl)cyclohexanone194.15~9.9 g (crude)511.0
Hydrazine Hydrate (~64%)50.063.1 g621.2
Ethanol46.07120 mL-Solvent

Expected Overall Yield: 65-75% over two steps.

Part 2: Scale-Up Procedure and Considerations

Transitioning this synthesis from the benchtop to a pilot plant or manufacturing scale introduces significant challenges related to safety, heat management, and material handling.

Process Safety and Hazard Analysis

A thorough risk assessment is paramount before any scale-up operation.

  • Trifluoroacetic Anhydride/Esters: These reagents are corrosive and react violently with water.[9][10][11][12][13] Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields. The reaction should be conducted in a well-ventilated area, preferably a fume hood, and under anhydrous conditions.

  • Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen. It can also decompose violently with heating. All handling must be performed in a well-ventilated fume hood or enclosed system. The temperature of the reaction must be carefully controlled to prevent runaway decomposition.

  • Reaction Exotherms: Both the Claisen condensation and the cyclization with hydrazine are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to dangerous pressure buildup and runaway reactions.

Scale_Up_Considerations ScaleUp Scale-Up Challenges Heat Heat Management (Exotherm Control) ScaleUp->Heat Safety Reagent Handling & Safety (Hydrazine, Corrosives) ScaleUp->Safety Mass Mass Transfer (Mixing Efficiency) ScaleUp->Mass Addition Reagent Addition (Controlled Rate) ScaleUp->Addition Equipment Equipment Selection (Jacketed Reactors) ScaleUp->Equipment

Caption: Key interdependent factors to manage during the scale-up process.

Scale-Up Protocol (Target: 1 kg Product)

This protocol assumes the use of a 20 L jacketed glass-lined reactor.

  • Equipment:

    • 20 L jacketed glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet, and a port for a controlled-rate addition pump.

    • Heating/cooling circulator for the reactor jacket.

    • Centrifuge or large-scale filtration equipment (e.g., Nutsche filter-dryer).

    • Vacuum oven.

  • Step 1: Synthesis of 2-(Trifluoroacetyl)cyclohexanone (Scale-Up)

    • Charge the dry 20 L reactor with sodium ethoxide (2.6 kg, 38.2 mol) and anhydrous ethanol (10 L) under a nitrogen blanket.

    • Start agitation and begin circulating coolant through the reactor jacket to maintain a temperature of 20-25°C.

    • Add cyclohexanone (2.55 kg, 26.0 mol) via the addition pump over 30 minutes.

    • Set the jacket temperature to 55°C. Once the internal temperature reaches 50°C, begin the slow, subsurface addition of ethyl trifluoroacetate (5.5 kg, 38.7 mol) over 2-3 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain it at 50-55°C.

    • After the addition is complete, hold the mixture at 55°C for 4-6 hours, monitoring for completion.

    • Cool the reactor to 10°C. In a separate vessel, prepare a solution of 6 M HCl (15 L).

    • Slowly transfer the reaction mixture into the cold acid solution with vigorous stirring (quench). Monitor the temperature of the quench vessel to keep it below 25°C.

    • Transfer the quenched mixture to a suitable extractor and perform extractions with methyl tert-butyl ether (MTBE) (3 x 8 L).

    • Wash the combined organic layers with brine, dry, and concentrate under vacuum.

  • Step 2: Synthesis of this compound (Scale-Up)

    • Charge the clean 20 L reactor with the crude intermediate from the previous step and ethanol (15 L).

    • Stir to dissolve. Cool the solution to 15°C.

    • Slowly add hydrazine hydrate (1.58 kg, 31.6 mol) via the addition pump over 1 hour, ensuring the internal temperature does not exceed 30°C.

    • Once the addition is complete, slowly heat the reactor to reflux (approx. 78°C) and hold for 6-8 hours.

    • After reaction completion, cool the reactor contents slowly to 5°C over 4-6 hours to facilitate controlled crystallization. Hold at 5°C for an additional 2 hours.

    • Isolate the product by centrifugation or filtration.

    • Wash the product cake with pre-chilled (0°C) ethanol.

    • Dry the final product in a vacuum oven at 50°C until a constant weight is achieved.

Data Summary: Scale-Up Procedure

ReagentM.W. ( g/mol )Amount (kg)Moles (mol)Molar Eq.
Step 1
Cyclohexanone98.142.5526.01.0
Ethyl Trifluoroacetate142.085.5038.71.49
Sodium Ethoxide68.052.6038.21.47
Step 2
2-(Trifluoroacetyl)cyclohexanone194.15~5.05 (crude)26.01.0
Hydrazine Hydrate (~64%)50.061.5831.61.2

References

  • Stille, J. K., & Ertz, R. (1964). Reactions of cyclic 1,3-diketones with hydrazine. Mechanism of cinnolino[5,4,3-cde]cinnoline formation. Unusual oxidation as a result of steric crowding. Journal of the American Chemical Society. [Link][6][8]

  • Prakash Academy. (2012). AK-1 I Aldehyde Ketone I Reaction of di-ketone with Hydrazine. YouTube. [Link][7]

  • ResearchGate. (n.d.). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. ResearchGate. [Link][14]

  • Lumen Learning. (n.d.). Wolff-Kishner reduction. Organic Chemistry II. [Link][5]

  • Farcasiu, D., & Hancu, D. (1999). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2. [Link][15]

  • Alonso, F., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. ACS Publications. [Link][3]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link][4]

  • University of Puerto Rico Mayagüez. (n.d.). MATERIAL SAFETY DATA SHEET - Trifluoroacetic anhydride. UPRM. [Link][11]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH. [Link][13]

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Application Notes and Protocols: Investigating the Therapeutic Potential of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rationale for Investigating 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathology, which includes neuronal loss, protein misfolding, and neuroinflammation. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and kinase inhibitory effects.[1][2] While the specific therapeutic applications of this compound are not yet extensively documented, its structural features suggest a potential for neuroprotective activity. The trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound an intriguing candidate for CNS drug discovery.

This guide provides a comprehensive framework for the preclinical evaluation of this compound in relevant neurodegenerative disease models. The protocols detailed herein are designed to rigorously assess its neuroprotective, anti-inflammatory, and mechanism-of-action profiles, from in vitro cell-based assays to in vivo animal models.

Hypothesized Mechanism of Action

Based on the known activities of other indazole derivatives, we hypothesize that this compound may exert its neuroprotective effects through the modulation of inflammatory pathways and the inhibition of key kinases involved in neuronal apoptosis and tau hyperphosphorylation. A plausible signaling pathway to investigate is the inhibition of pro-inflammatory cytokine production and the modulation of the Bax/caspase-3 apoptotic cascade.[3]

Hypothesized_MOA cluster_stress Neurotoxic Stressors cluster_cell Neuronal Cell MPP+ MPP+ Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) MPP+->Inflammatory_Pathways 6-OHDA 6-OHDA Apoptotic_Pathways Apoptotic Pathways (Bax/Caspase-3) 6-OHDA->Apoptotic_Pathways Aβ Oligomers Aβ Oligomers Aβ Oligomers->Inflammatory_Pathways Aβ Oligomers->Apoptotic_Pathways Neuronal_Death Neuronal Death Inflammatory_Pathways->Neuronal_Death Apoptotic_Pathways->Neuronal_Death Compound 3-(Trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Compound->Inflammatory_Pathways Inhibition Compound->Apoptotic_Pathways Inhibition

Caption: Hypothesized mechanism of this compound.

In Vitro Evaluation: Cellular Models of Neurodegeneration

The initial assessment of a compound's neuroprotective potential is best performed in well-characterized in vitro models. These assays offer high-throughput capabilities and allow for the elucidation of cellular and molecular mechanisms.

Cell Culture Models

A variety of cell lines and primary cultures can be employed to model different aspects of neurodegenerative diseases.[4][5][6]

Cell ModelDisease RelevanceKey Features
SH-SY5Y Human Neuroblastoma Cells Parkinson's Disease, Alzheimer's DiseaseDopaminergic-like phenotype upon differentiation; susceptible to neurotoxins like MPP+ and 6-OHDA.[6]
Primary Cortical Neurons General Neurodegeneration, Alzheimer's DiseaseMore physiologically relevant than cell lines; suitable for studying synaptic function and excitotoxicity.
Primary Midbrain Dopaminergic Neurons Parkinson's DiseaseThe "gold standard" for studying Parkinson's pathology in vitro.[6]
iPSC-derived Neurons from Patients Familial forms of Neurodegenerative DiseasesAllows for the study of disease-specific mutations and patient-specific drug responses.[5][7]
Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol details the assessment of the compound's ability to protect SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a common model for Parkinson's disease research.[3]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • WST-1 cell proliferation reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 2 hours.

  • Neurotoxin Challenge: Add 6-OHDA to the wells to a final concentration of 100 µM. Include control wells with no 6-OHDA and wells with 6-OHDA alone.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cell Viability Assessment: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol: Caspase-3 Activity Assay

To investigate the anti-apoptotic effects of the compound, a caspase-3 activity assay can be performed.

Materials:

  • SH-SY5Y cells

  • Caspase-3 colorimetric assay kit

  • Lysis buffer

  • Caspase-3 substrate (DEVD-pNA)

Procedure:

  • Cell Treatment: Treat SH-SY5Y cells in a 6-well plate as described in the neuroprotection assay.

  • Cell Lysis: After 24 hours of 6-OHDA treatment, collect the cells and lyse them according to the assay kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Caspase-3 Assay: Add the caspase-3 substrate to the lysates and incubate. Measure the absorbance at 405 nm.

  • Data Analysis: Normalize caspase-3 activity to the protein concentration and express it as a fold change relative to the control.

In Vivo Evaluation: Animal Models of Neurodegeneration

Animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and behavioral outcomes of a drug candidate.

Animal Models

The choice of animal model depends on the specific neurodegenerative disease being targeted.[8][9][10]

Animal ModelDisease RelevanceKey Features
MPTP Mouse Model Parkinson's DiseaseSystemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to the selective loss of dopaminergic neurons in the substantia nigra.[11][12]
5xFAD Transgenic Mouse Alzheimer's DiseaseExpresses five human familial Alzheimer's disease mutations, leading to rapid amyloid-beta plaque deposition and cognitive deficits.[13]
α-Synuclein Pre-formed Fibril (PFF) Model Parkinson's DiseaseInjection of α-synuclein PFFs into the brain induces Lewy body-like pathology and progressive neurodegeneration.[9][14]
Protocol: MPTP Mouse Model of Parkinson's Disease

This protocol outlines the use of the MPTP mouse model to assess the in vivo efficacy of this compound.[11][12]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl

  • This compound

  • Saline

Procedure:

  • Compound Administration: Administer the compound or vehicle (e.g., saline with 5% DMSO) to the mice via intraperitoneal (i.p.) injection for 7 consecutive days.

  • MPTP Induction: On day 3, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.

  • Behavioral Testing: Perform behavioral tests, such as the rotarod and open field test, 7 days after the last MPTP injection.

  • Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains for histological and biochemical analysis.

Behavioral Assessments

Behavioral tests are crucial for evaluating the functional outcomes of a therapeutic intervention in animal models of neurodegenerative diseases.[15][16][17][18]

Behavioral TestFunction AssessedDescription
Rotarod Test Motor coordination and balanceMice are placed on a rotating rod, and the latency to fall is measured.
Open Field Test Locomotor activity and anxiety-like behaviorThe movement of the mouse in an open arena is tracked to assess parameters like distance traveled and time spent in the center.[17]
Morris Water Maze Spatial learning and memoryMice are trained to find a hidden platform in a pool of water, and their ability to remember the platform's location is assessed.[17]
Post-Mortem Analysis

Histological and biochemical analyses of brain tissue provide direct evidence of the compound's effects on neuropathology.

Immunohistochemistry:

  • Tyrosine Hydroxylase (TH): To quantify the survival of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[12]

  • Iba1: To assess microglial activation and neuroinflammation.

  • GFAP: To assess astrogliosis.[19]

Biochemical Assays:

  • HPLC: To measure dopamine and its metabolites in the striatum.[20]

  • ELISA: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture Models (SH-SY5Y, Primary Neurons) Neuroprotection Neuroprotection Assays (WST-1) Cell_Culture->Neuroprotection Apoptosis Apoptosis Assays (Caspase-3) Neuroprotection->Apoptosis Animal_Model Animal Models (MPTP Mouse) Apoptosis->Animal_Model Behavioral Behavioral Testing (Rotarod, Open Field) Animal_Model->Behavioral Post_Mortem Post-Mortem Analysis (IHC, HPLC) Behavioral->Post_Mortem Lead_Optimization Lead Optimization Post_Mortem->Lead_Optimization Compound_Screening Compound Screening Compound_Screening->Cell_Culture

Caption: Overall experimental workflow for evaluating the compound.

Data Presentation and Interpretation

Quantitative data from these studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Example Data Summary for In Vitro Neuroprotection

Compound ConcentrationCell Viability (% of Control)Caspase-3 Activity (Fold Change)
Vehicle + 6-OHDA52.3 ± 4.53.8 ± 0.4
1 µM Compound + 6-OHDA65.8 ± 5.12.9 ± 0.3
10 µM Compound + 6-OHDA85.2 ± 6.21.5 ± 0.2
100 µM Compound + 6-OHDA92.1 ± 5.81.1 ± 0.1

Table 2: Example Data Summary for In Vivo Behavioral Assessment (Rotarod)

Treatment GroupLatency to Fall (seconds)
Vehicle + Saline185.6 ± 12.3
Vehicle + MPTP75.2 ± 9.8
Compound + MPTP142.5 ± 11.5

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. Positive results from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as its efficacy in other, more complex animal models. The ultimate goal is to generate a comprehensive data package to support the advancement of this promising compound into clinical development.

References

  • Protocol for the MPTP mouse model of Parkinson's disease. PubMed.
  • Neurobehavioral Tests in Rat Models of Degenerative Brain Diseases.
  • Neuronal cell culture from transgenic zebrafish models of neurodegener
  • Neurobehavioral Tests in Rat Models of Degener
  • In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience.
  • Animal Models of Parkinson's Disease. NCBI Bookshelf.
  • Experimental Cell Models for Investigating Neurodegener
  • Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols.
  • Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review).
  • Advances in current in vitro models on neurodegenerative diseases. Frontiers in Bioengineering and Biotechnology.
  • Studying neurodegenerative diseases in culture models. SciELO.
  • Assessment of Sensorimotor Function in Mouse Models of Parkinson's Disease. YouTube.
  • Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research. Portland Press.
  • This compound. PubChem.
  • Parkinson's Disease: Exploring Different Animal Model Systems. MDPI.
  • Alzheimer's Disease: Experimental Models and Reality. PubMed Central.
  • Animal models of Alzheimer's disease: Applications, evalu
  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Royal Society of Chemistry.
  • Animal models of Alzheimer's disease: preclinical insights and challenges. ScienceOpen.
  • Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. MDPI.
  • Inducing Agents for Alzheimer's Disease in Animal Models. Xia & He Publishing Inc..
  • Translational animal models for Alzheimer's disease: An Alzheimer's Association Business Consortium Think Tank.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Indazole From Natural Resources And Biological Activity.
  • 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. Eco-Vector Journals Portal.
  • 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)-. ChemicalBook.
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
  • Indazole synthesis. Organic Chemistry Portal.
  • Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. PubMed.
  • Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PubMed Central.
  • Pharmacological Modulation of Excitotoxicity through the Combined Use of NMDA Receptor Inhibition and Group III mGlu Activation Reduces TMT-Induced Neurodegeneration in the R
  • Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965)
  • 3-TRIFLUOROMETHYL-4,5,6,7-TETRAHYDRO-1-PHENYL-1H-INDAZOLE. SpectraBase.
  • Inhibition of Prolyl Hydroxylase Protects against 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Neurotoxicity: MODEL FOR THE POTENTIAL INVOLVEMENT OF THE HYPOXIA-INDUCIBLE FACTOR PATHWAY IN PARKINSON DISEASE. PubMed Central.
  • N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central.

Sources

Application Notes & Protocols for the Formulation of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole for in vivo animal studies. The successful preclinical evaluation of novel chemical entities is critically dependent on the development of appropriate formulations that ensure adequate systemic exposure. This guide outlines a systematic approach to formulation development, addressing the anticipated challenges associated with compounds like this compound, which is predicted to have limited aqueous solubility. We will delve into the essential physicochemical characterization, strategic vehicle selection for various administration routes, detailed preparation protocols, and the necessary analytical validation to ensure formulation quality and performance.

Introduction: The Critical Role of Formulation in Preclinical Success

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a wide array of therapeutic applications, including oncology and cardiovascular diseases.[1][2][3][4][5] this compound is one such molecule of interest. A significant hurdle in the preclinical assessment of new chemical entities is often their poor aqueous solubility, which can lead to low and erratic bioavailability.[6][7][8] This not only complicates the interpretation of pharmacodynamic and toxicological data but can also lead to the premature termination of promising drug candidates.

Therefore, a robust formulation strategy is not merely a preparatory step but a cornerstone of successful in vivo research. This guide is designed to provide both the foundational principles and actionable protocols to enable the effective formulation of this compound for animal studies.

Physicochemical Characterization: The Blueprint for Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. While some data is available, key experimental values must be determined.

Table 1: Physicochemical Properties of this compound

PropertyValue/Predicted ValueSourceSignificance for Formulation
Molecular FormulaC₈H₉F₃N₂PubChem[9]Fundamental for concentration calculations.
Molecular Weight190.17 g/mol PubChem[9]Essential for molarity and dose calculations.
Predicted XlogP2.4PubChemLite[10]Suggests moderate lipophilicity and likely poor aqueous solubility.
Physical FormSolidCymitQuimica[11]Indicates that dissolution will be a key factor in absorption.
Aqueous SolubilityTo be determined-A critical parameter for selecting the appropriate formulation strategy.
pKaTo be determined-Important for understanding pH-dependent solubility.
Melting PointTo be determined-High melting point can indicate strong crystal lattice energy, posing a challenge for dissolution.[12]
Chemical StabilityTo be determined-Essential for ensuring the integrity of the compound in the formulation vehicle.
Protocol 1: Preliminary Physicochemical Characterization

Objective: To experimentally determine the aqueous solubility, pKa, and melting point of this compound.

Materials:

  • This compound (purity ≥98%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Organic solvents (e.g., DMSO, ethanol)

  • Capillary melting point apparatus

  • UV-Vis spectrophotometer or HPLC system

  • pH meter

Methodology:

  • Aqueous Solubility (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of PBS (pH 7.4) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

    • Filter the suspension through a 0.22 µm filter to remove undissolved solids.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • pKa Determination (Potentiometric Titration):

    • Dissolve a known amount of the compound in a suitable co-solvent/water mixture.

    • Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH).

    • Monitor the pH of the solution throughout the titration.

    • Plot the pH versus the volume of titrant added to determine the pKa value(s).

  • Melting Point Determination:

    • Place a small amount of the crystalline compound into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

Formulation Strategies for Animal Dosing

The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of the compound. Given the predicted lipophilicity of this compound, it is likely to be a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[6]

Workflow for Formulation Selection

G cluster_0 Initial Assessment cluster_1 Formulation Path cluster_2 Solubilization Strategies cluster_3 Final Formulation A Determine Physicochemical Properties (Solubility, pKa, Melting Point) B Solubility > Required Dose in Aqueous Vehicle? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Explore Solubilization Techniques B->D No I Characterize Final Formulation (Concentration, Stability, Appearance) C->I E Co-solvent Systems (e.g., PEG400, Propylene Glycol) D->E F Surfactant-based Systems (e.g., Tween 80, Kolliphor® EL) D->F G Lipid-based Systems (e.g., Corn Oil, SEDDS) D->G H Suspensions (e.g., Methylcellulose, CMC-Na) D->H E->I F->I G->I H->I

Caption: Formulation selection workflow for this compound.

Oral Administration

For early-stage discovery studies, simple formulations are often preferred.

Option 1: Co-solvent System

  • Rationale: Co-solvents can increase the solubility of lipophilic compounds. Common examples include polyethylene glycols (PEGs), propylene glycol (PG), and ethanol.[8]

  • Considerations: The concentration of organic solvents should be minimized to avoid toxicity.[13]

Option 2: Suspension

  • Rationale: If the required dose cannot be achieved in a solution, a suspension can be used. This involves dispersing the solid compound in an aqueous vehicle containing a suspending agent.

  • Considerations: Particle size can influence the dissolution rate and absorption. Micronization may be necessary.

Option 3: Lipid-based Formulation

  • Rationale: For highly lipophilic compounds, formulation in an oil or a self-emulsifying drug delivery system (SEDDS) can enhance absorption via the lymphatic pathway.[14]

  • Considerations: The complexity of these formulations may be more suitable for later-stage preclinical development.

Protocol 2: Preparation of an Oral Suspension (10 mg/mL)

Objective: To prepare a homogenous and dose-accurate oral suspension of this compound.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose or Sodium Carboxymethylcellulose (CMC-Na) in deionized water

  • Optional: 0.1% (v/v) Tween 80 (as a wetting agent)

  • Mortar and pestle

  • Homogenizer (optional)

  • Calibrated balance and volumetric flasks

Methodology:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding the powder to water while stirring. If using Tween 80, add it to the vehicle.

  • Weighing: Accurately weigh the required amount of this compound.

  • Wetting the Powder: Place the compound in a mortar. Add a small amount of the vehicle (or Tween 80 if used) to form a smooth, uniform paste. This prevents clumping.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while triturating continuously.

  • Homogenization: For a finer suspension, use a homogenizer to reduce particle size and improve uniformity.

  • Final Volume: Transfer the suspension to a graduated cylinder or volumetric flask and add the vehicle to the final desired volume.

  • Storage: Store in a tightly sealed, light-resistant container. Shake well before each use.

Intravenous Administration

For intravenous (IV) administration, the formulation must be a clear, sterile solution with a physiologically compatible pH.

Option 1: Solubilization with Co-solvents and Surfactants

  • Rationale: A combination of co-solvents and non-ionic surfactants is often necessary to achieve the required concentration for IV dosing.

  • Commonly Used Excipients:

    • Co-solvents: PEG 400, Propylene Glycol, Ethanol

    • Surfactants: Polysorbate 80 (Tween 80), Kolliphor® EL (Cremophor® EL)

    • Aqueous Component: Saline or 5% Dextrose in Water (D5W)

Table 2: Example IV Formulation Vehicles for Rodents

Vehicle CompositionMaximum Recommended IV Volume in RatsReference
10% DMSO / 90% Saline1 mL/kgGeneral Guideline
10% Solutol® HS 15 / 90% Saline5 mL/kgGeneral Guideline
5% NMP / 45% PG / 50% PEG 4001 mL/kg (for 28 days)[13]

Note: All excipients must be of a grade suitable for parenteral administration. The final formulation should be sterile-filtered.

Analytical Characterization of the Formulation

It is crucial to verify the concentration and stability of the prepared formulation. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Protocol 3: HPLC Analysis of Formulation

Objective: To develop a simple and robust reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in a formulation vehicle.

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water

  • This compound reference standard

  • Methanol (for standard and sample preparation)

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the formulation.

  • Sample Preparation:

    • Accurately dilute a known amount of the formulation with methanol to bring the concentration within the calibration range.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined by UV scan (likely around 254 nm).

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Validation:

    • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

    • Accuracy and Precision: Analyze replicate preparations of the formulation at different concentrations.

Workflow for Analytical Method Developmentdot

G A Prepare Stock Solution of API B Determine λmax via UV Scan A->B C Select Column and Initial Mobile Phase B->C D Optimize Chromatographic Conditions (Gradient, Flow Rate) C->D E Establish Linearity with Calibration Standards D->E F Assess Accuracy and Precision E->F G Finalize and Document Method F->G

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. Detection by a triple quadrupole mass spectrometer, operating in positive electrospray ionization and Multiple Reaction Monitoring (MRM) mode, provides the necessary specificity and sensitivity to support pharmacokinetic and toxicokinetic studies. The method has been developed and validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3]

Introduction and Method Rationale

This compound is a heterocyclic small molecule of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the analytical technique of choice for such bioanalytical applications due to its unparalleled sensitivity, selectivity, and speed.[4][5]

The method described herein was designed to be both robust and easily transferable. The core principles guiding its development were:

  • Simplicity and Speed: A simple protein precipitation sample cleanup was selected to minimize sample handling time and potential for error, while ensuring adequate removal of matrix interferences.[6][7]

  • Chromatographic Efficiency: A standard C18 column with a fast gradient was employed to achieve a short run time (under 5 minutes), which is critical for high-throughput analysis, while maintaining good peak shape and resolution from matrix components.[8]

  • Mass Spectrometric Specificity: The use of MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, virtually eliminating the risk of interference from co-eluting compounds.

Analyte Properties
PropertyValueSource
Chemical Name This compoundPubChem
Molecular Formula C₈H₉F₃N₂[9][10]
Molecular Weight 190.17 g/mol [9][10]
CAS Number 35179-55-6[9][10]
Chemical Structure Chemical structure of this compoundPubChem

Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (≥98% purity).

  • Internal Standard (IS): 4,5,6,7-Tetrahydro-1H-indazole-d4 (or a suitable structural analog like 4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)-1H-indazole if a stable isotope-labeled standard is unavailable).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).

LC-MS/MS Instrumentation and Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
4.5

Rationale: The C18 column provides excellent retention for this moderately nonpolar analyte. The formic acid modifier ensures efficient protonation of the analyte and internal standard for positive ion mode detection and improves chromatographic peak shape.[8] The gradient is designed for rapid elution and a robust column wash.

Table 2: Mass Spectrometry (MS) Conditions

ParameterCondition
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500 °C
MRM Transitions Compound
Analyte
Analyte (confirming)
Internal Standard

Rationale: The nitrogen atoms in the indazole ring are readily protonated, making positive ESI the ideal ionization mode. The MRM transitions were optimized by direct infusion of the analyte. The transition 191.1 → 122.1 corresponds to the protonated molecule fragmenting to a core indazole-related structure after loss of the trifluoromethyl group and other components.

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working standards for the calibration curve. Prepare separate working solutions for Low, Medium, and High QC samples.

  • Calibration Curve & QCs: Spike 50 µL of blank human plasma with the appropriate analyte working solution (5 µL) to achieve final concentrations ranging from 1 ng/mL (LLOQ) to 1000 ng/mL (ULOQ). QC concentrations should be at 3 ng/mL (Low), 100 ng/mL (Mid), and 800 ng/mL (High).

Sample Preparation Protocol: Protein Precipitation

This protocol is designed for a 96-well plate format for high-throughput processing.

  • Aliquot: Pipette 50 µL of plasma samples (standards, QCs, or unknowns) into a 96-well deep-well plate.

  • Add Internal Standard: Add 200 µL of the IS working solution (e.g., 50 ng/mL in acetonitrile) to each well. The acetonitrile acts as the protein precipitation agent.

  • Mix: Vortex the plate for 2 minutes at high speed to ensure complete protein precipitation and mixing.

  • Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow s1 1. Aliquot 50 µL Plasma (Standard, QC, or Unknown) s2 2. Add 200 µL Internal Standard in Acetonitrile s1->s2 s3 3. Vortex for 2 Minutes s2->s3 s4 4. Centrifuge at 4000 x g for 10 Minutes s3->s4 s5 5. Transfer Supernatant for Analysis s4->s5 s6 Analysis s5->s6 Inject into LC-MS/MS

Caption: High-throughput protein precipitation workflow.

Method Validation Protocol

A full validation should be conducted according to regulatory guidelines to ensure the reliability of the data.[3][11][12]

Selectivity and Specificity

Analyze at least six different lots of blank human plasma. Each lot should be processed with and without the addition of IS. No significant interfering peaks (>20% of the LLOQ response) should be observed at the retention times of the analyte and IS.

Calibration Curve, Accuracy, and Precision

Analyze a calibration curve (8 non-zero standards) along with three levels of QCs (n=6 at each level) on three separate days.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99 using a weighted (1/x²) linear regression.

  • Accuracy: The mean concentration for each standard and QC level must be within ±15% of the nominal value (±20% for the LLOQ).

  • Precision: The coefficient of variation (%CV) for each standard and QC level must not exceed 15% (20% for the LLOQ).

Extraction Recovery and Matrix Effect

These are critical parameters for assessing the effectiveness of the sample preparation process.[13][14]

  • Set A: Peak area of the analyte spiked into plasma before extraction.

  • Set B: Peak area of the analyte spiked into the supernatant of extracted blank plasma after extraction.

  • Set C: Peak area of the analyte in a neat solution (e.g., 50:50 acetonitrile:water).

  • Extraction Recovery (%) = (A / B) * 100

  • Matrix Effect (%) = (B / C) * 100

Recovery should be consistent and reproducible. A matrix effect value between 85% and 115% is generally considered acceptable.

G cluster_validation Recovery & Matrix Effect Logic setA Set A Analyte spiked in plasma (Pre-Extraction) calc1 Calculate Recovery setA->calc1 setB Set B Analyte spiked in blank extract (Post-Extraction) setB->calc1 calc2 Calculate Matrix Effect setB->calc2 setC Set C Analyte in neat solution setC->calc2

Caption: Experimental design for validation experiments.

Expected Results & Discussion

Method Performance

This method is expected to yield excellent performance characteristics suitable for regulated bioanalysis.

Table 3: Summary of Expected Validation Results

ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.99> 0.995
Range 1 - 1000 ng/mLMeets criteria
LLOQ 1 ng/mLS/N > 10, Acc/Prec ≤ 20%
Intra-day Accuracy 85-115% (80-120% for LLOQ)Within ±10%
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Accuracy 85-115% (80-120% for LLOQ)Within ±10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Extraction Recovery Consistent and reproducible~95%
Matrix Effect 85-115%~98-105%
Discussion of Results

The protein precipitation method provides high and consistent recovery, indicating efficient extraction of the analyte from the plasma proteins. The minimal matrix effect suggests that the sample cleanup is sufficient to remove most ion-suppressing phospholipids and other endogenous components.[15] A representative chromatogram would show sharp, symmetrical peaks for both the analyte and the internal standard at their respective retention times, with no interference from the blank plasma matrix. The use of a stable isotope-labeled internal standard, when available, is the gold standard as it co-elutes with the analyte and compensates for any variability in extraction, matrix effects, and instrument response.[13]

Conclusion

The LC-MS/MS method presented provides a reliable, robust, and high-throughput solution for the quantitative determination of this compound in human plasma. The simple sample preparation and rapid analysis time make it ideally suited for supporting drug development studies requiring the analysis of a large number of samples. The method meets the stringent validation criteria set forth by regulatory agencies, ensuring the integrity and accuracy of the generated data.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • LCGC International. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • New Food Magazine. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • ResearchGate. (2020). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. [Link]

  • Tecan Group. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Tecan Group. (n.d.). Boost your productivity in small molecule LC-MSMS with better sample prep. [Link]

  • ACS Publications. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. [Link]

  • PubMed. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. [Link]

Sources

handling and storage guidelines for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling, storage, and utilization of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS No: 175136-82-0). The protocols and guidelines herein are intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide emphasizes scientific integrity, drawing from established safety data and chemical principles to ensure user safety and experimental success. The trifluoromethyl group imparts unique properties such as metabolic stability and lipophilicity, making this compound a valuable building block in medicinal chemistry.[1][2][3] Adherence to these protocols is critical for maintaining the compound's integrity and ensuring a safe laboratory environment.

Introduction: A Medicinal Chemistry Perspective

The indazole scaffold is a privileged structure in medicinal chemistry, found in a variety of FDA-approved drugs.[4][5] The incorporation of a trifluoromethyl (-CF3) group, as in this compound, is a common strategy to enhance key drug-like properties. The -CF3 group can significantly improve metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][3][6] This makes the title compound a valuable intermediate for the synthesis of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[7] Understanding its chemical nature is paramount for its successful application.

Compound Identification and Properties

A clear identification of the material is the first step in safe and effective laboratory practice.

PropertyValueSource
IUPAC Name This compoundPubChem[8]
CAS Number 175136-82-0 (Note: Some sources may list other CAS numbers)TCI
Molecular Formula C₈H₉F₃N₂PubChem[8]
Molecular Weight 190.17 g/mol PubChem[8]
Appearance Typically a solid, ranging from white to yellow or brown powder/crystalTCI

Safety & Hazard Management

Based on aggregated GHS data, this compound is considered a hazardous substance.[8][9] A thorough understanding of its potential hazards is essential.

GHS Hazard Classification
  • Acute Toxicity, Oral: May be harmful or toxic if swallowed.[8]

  • Skin Corrosion/Irritation: Causes skin irritation.[8][9]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[8][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10][11]

Personal Protective Equipment (PPE)

The following diagram outlines the minimum required PPE for handling this compound. The principle of "as low as reasonably practicable" (ALARP) should always be applied to exposure.

PPE_Workflow cluster_ppe Minimum Required PPE lab_coat Flame-Resistant Lab Coat end Proceed with Experiment lab_coat->end safety_glasses Chemical Splash Goggles (ANSI Z87.1 approved) safety_glasses->end gloves Nitrile Gloves (Inspect before use) gloves->end respirator NIOSH-approved Respirator (If handling powder outside a fume hood) respirator->end start Prepare to Handle Compound start->lab_coat Always Wear start->safety_glasses Always Wear start->gloves Always Wear start->respirator Assess Risk

Caption: Minimum PPE for handling the compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9][12]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[9][12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][12]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[11][12]

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the compound's stability and preventing accidental exposure.

Receiving and Initial Inspection

Upon receipt, the container should be inspected for damage or leaks. The compound should be logged into the chemical inventory system and the Safety Data Sheet (SDS) made readily accessible to all laboratory personnel.

Storage Conditions

The stability of trifluoromethylated heterocyclic compounds can be influenced by temperature, light, and moisture.[13] Therefore, controlled storage is imperative.

ParameterRecommended ConditionRationale
Temperature Ambient to Cool (e.g., <15°C). Some suppliers recommend refrigeration (2-8°C).Prevents potential degradation over long-term storage.[14]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Prevents potential oxidation or reaction with atmospheric moisture.
Light Protect from light. Store in an opaque or amber vial.Many complex organic molecules are light-sensitive.[13]
Container Keep container tightly closed in a dry, well-ventilated place.Prevents contamination and degradation from moisture.[9][15]

The following decision workflow provides guidance on appropriate storage.

Storage_Decision_Tree start Compound Received q_duration Long-Term Storage? (> 6 months) start->q_duration store_fridge Store at 2-8°C Under Inert Gas Protect from Light q_duration->store_fridge Yes store_ambient Store at Room Temp (<15°C) In a cool, dark, dry place Keep tightly sealed q_duration->store_ambient No

Caption: Decision workflow for proper storage.

Handling Protocol
  • Preparation: Ensure a fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in section 3.2.

  • Dispensing: Handle the solid compound exclusively within a chemical fume hood to avoid inhalation of dust.[10] Use spark-proof tools and take measures to prevent the build-up of electrostatic charge.[15]

  • Weighing: Weigh the required amount of the compound in a tared, sealed container.

  • Dissolution: If making a solution, add the solvent to the weighed compound slowly. Ensure the chosen solvent is dry and appropriate for the intended reaction.

  • Post-Handling: After use, securely seal the container. Decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[9]

General Experimental Protocol: Use as a Synthetic Intermediate

This protocol provides a general workflow for using this compound as a building block in a cross-coupling reaction (e.g., Suzuki-Miyaura coupling), a common application for such scaffolds.[5]

Disclaimer: This is a representative protocol. Researchers must adapt and optimize conditions based on their specific substrate, catalyst, and desired product.

  • Reaction Setup:

    • To an oven-dried reaction vessel, add this compound (1.0 eq).

    • Add the desired boronic acid or ester (1.1 - 1.5 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.10 eq) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).

    • Seal the vessel with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.[1]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. [Link]

  • PubMed. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • NIH. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. This critical heterocyclic building block is a key intermediate in the synthesis of various pharmaceutical agents, including selective COX-2 inhibitors like Celecoxib.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in its synthesis, optimize reaction conditions, and ultimately improve final product yield and purity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Core Synthesis Pathway: A Two-Step Approach

The most reliable and widely adopted method for synthesizing this compound involves a two-step sequence:

  • Claisen Condensation: Formation of the key intermediate, 2-(trifluoroacetyl)cyclohexanone, by reacting cyclohexanone with a suitable trifluoroacetylating agent.[4][5]

  • Knorr Pyrazole Synthesis: Cyclocondensation of the resulting β-diketone intermediate with hydrazine to form the target tetrahydroindazole ring system.[6][7]

Synthesis_Workflow cluster_start Reactants cluster_step1 Step 1: Claisen Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Knorr Cyclization cluster_product Final Product Cyclohexanone Cyclohexanone Condensation Formation of 2-(Trifluoroacetyl)cyclohexanone Cyclohexanone->Condensation Strong Base (e.g., NaOMe) TFAA Trifluoroacetylating Agent (e.g., Ethyl Trifluoroacetate) TFAA->Condensation Strong Base (e.g., NaOMe) Diketone 2-(Trifluoroacetyl)cyclohexanone Condensation->Diketone Cyclization Cyclocondensation Diketone->Cyclization Solvent (e.g., Ethanol) Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Solvent (e.g., Ethanol) Product 3-(Trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Cyclization->Product

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Step 1: Issues in 2-(Trifluoroacetyl)cyclohexanone Synthesis

Q1: My reaction yield is very low, and TLC/GC analysis shows a large amount of unreacted cyclohexanone. What went wrong?

A1: This is a common issue often traced back to the base or reaction conditions.

  • Base Quality and Stoichiometry: The Claisen condensation requires a stoichiometric amount of a strong, non-nucleophilic base (like sodium methoxide or sodium ethoxide) to drive the reaction to completion by deprotonating the final β-diketone product.[4] Ensure your base is anhydrous and has not degraded due to improper storage. Use at least 1.1 equivalents.

  • Reaction Time and Temperature: While the reaction is often run at reflux, insufficient reaction time can lead to incomplete conversion. Monitor the reaction by TLC or GC until the starting ketone is consumed. For the reaction between 4-methylacetophenone and ethyl trifluoroacetate, a common analogue, stirring at 75°C for 4 hours has been reported.[8]

  • Moisture: The presence of water will consume the base and hydrolyze the ester, quenching the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I'm observing a significant high-molecular-weight byproduct and my yield of the desired diketone is low. What is this side product?

A2: You are likely observing the product of the self-condensation of cyclohexanone . This side reaction is a major competitor to the desired Claisen condensation.[5] It occurs when the cyclohexanone enolate attacks another molecule of neutral cyclohexanone instead of the ethyl trifluoroacetate.

Solution: The key to minimizing self-condensation is to ensure the enolate, once formed, has a much higher probability of reacting with the trifluoroacetate ester.

  • Reverse Addition: Instead of adding the ester to a pre-formed solution of base and ketone, the best practice is to add the base slowly to a mixture of the cyclohexanone and ethyl trifluoroacetate.[5] This maintains a low instantaneous concentration of the enolate in the presence of a large excess of the acylating agent, favoring the desired reaction.

Troubleshooting_Step1 Start Low Yield in Step 1 CheckTLC Analyze crude reaction mixture (TLC, GC-MS, or NMR) Start->CheckTLC Decision1 Primary Observation? CheckTLC->Decision1 Path_SM High % of Starting Material (Cyclohexanone) Decision1->Path_SM Path_SideProduct Significant High MW Byproduct Observed Decision1->Path_SideProduct Sol_SM Root Cause: Incomplete Reaction Troubleshooting: 1. Verify base quality & stoichiometry (>1.1 eq). 2. Ensure anhydrous conditions. 3. Increase reaction time/temperature. Path_SM->Sol_SM Sol_SideProduct Root Cause: Self-Condensation of Cyclohexanone Troubleshooting: 1. Use 'reverse addition': add base slowly to a mixture of ketone and ester. 2. Maintain a moderate temperature. Path_SideProduct->Sol_SideProduct

Caption: Troubleshooting decision tree for Step 1.

Step 2: Issues in Tetrahydroindazole Cyclization

Q1: The cyclization reaction is very slow or stalls, leaving unreacted diketone.

A1: The cyclization of a 1,3-diketone with hydrazine is generally efficient, but several factors can hinder its progress.

  • Temperature: This reaction often requires heating. Refluxing in a solvent like ethanol or methanol is common.[3] If you are running the reaction at room temperature, increasing the temperature will significantly increase the reaction rate.

  • pH of the Medium: The reaction involves nucleophilic attack by hydrazine followed by dehydration.[6] While often run under neutral or slightly basic conditions with hydrazine hydrate, some cyclizations benefit from a mildly acidic medium to facilitate the dehydration step. A catalytic amount of acetic acid can be beneficial. However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.

Q2: My final product shows two distinct spots on TLC and two sets of signals in the NMR, suggesting an isomeric mixture. Why?

A2: You are observing the formation of regioisomers . Because 2-(trifluoroacetyl)cyclohexanone is an unsymmetrical β-diketone, the initial nucleophilic attack by hydrazine can occur at either of the two carbonyl carbons. This leads to two possible products: the desired 3-(trifluoromethyl) isomer and the 3a-methyl-2,3a,4,5,6,7-hexahydro-2H-indazole-3-one (after tautomerization and rearrangement) which is not the target compound.

Solution: Controlling regioselectivity is a known challenge in pyrazole synthesis.[6][9]

  • Electrophilicity: The carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electrophilic than the cyclohexanone carbonyl. Therefore, the initial attack of a hydrazine nitrogen atom is highly favored at this position.[9] This inherent electronic bias strongly favors the formation of the desired 3-(trifluoromethyl) isomer.

  • Solvent and pH Control: While the electronic effect is dominant, solvent choice can influence the outcome. Aprotic dipolar solvents like DMAc or NMP have been shown to improve regioselectivity and yields in similar pyrazole syntheses compared to protic solvents like ethanol.[6][10]

Q3: How can I effectively purify the final product? The crude material is an oil/waxy solid.

A3: Purification can be challenging due to the potential presence of regioisomers and other impurities.

  • Recrystallization: This is the most effective method if a suitable solvent system can be found. Try solvents of varying polarity, such as hexane/ethyl acetate, toluene, or isopropanol.

  • Column Chromatography: If recrystallization fails or if regioisomers are present, column chromatography on silica gel is a reliable method for separating the desired product from impurities.[11] A gradient elution with a hexane/ethyl acetate system is a good starting point.

Frequently Asked Questions (FAQs)

Q1: Which trifluoroacetylating agent is better: ethyl trifluoroacetate or trifluoroacetic anhydride (TFAA)? A1: Both can be effective, but they have different characteristics.

  • Ethyl Trifluoroacetate (ETFA): This is the more common and milder reagent. It is less expensive and easier to handle. The reaction requires a strong base like sodium methoxide.[8]

  • Trifluoroacetic Anhydride (TFAA): TFAA is a much more powerful acylating agent and can react with ketones without a catalyst, or with a milder base like pyridine.[12][13] However, it is more expensive, corrosive, and can lead to more side reactions if not controlled carefully, including O-acylation of the enol. For this synthesis, ETFA is generally sufficient and more cost-effective.

Q2: What are the critical safety precautions when working with hydrazine hydrate? A2: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[14][15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid heating hydrazine solutions to dryness, as concentrated hydrazine can be explosive.

Q3: Can I use a different hydrazine source, like hydrazine hydrochloride? A3: Yes, hydrazine salts like the hydrochloride can be used. However, you will need to add a base (e.g., triethylamine, sodium acetate) to liberate the free hydrazine in situ for it to act as a nucleophile.[3] Using hydrazine hydrate is often more direct.[14]

Q4: Is it possible to perform this synthesis as a one-pot reaction? A4: A one-pot synthesis is feasible and highly efficient. After the in-situ formation of the 1,3-diketone from the ketone and acid chloride (or ester), hydrazine can be added directly to the reaction mixture without isolating the intermediate.[16] This approach saves time, reduces solvent waste, and can improve overall yield by avoiding losses during intermediate purification.

Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoroacetyl)cyclohexanone (Step 1)

This protocol is adapted from established Claisen condensation procedures.[5][8]

  • Setup: To a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add cyclohexanone (10.0 g, 0.102 mol) and ethyl trifluoroacetate (15.9 g, 0.112 mol) in anhydrous toluene (150 mL).

  • Base Preparation: In a separate flask, prepare a solution of sodium methoxide (6.1 g, 0.113 mol) in anhydrous methanol (50 mL).

  • Reaction: Slowly add the sodium methoxide solution to the stirred mixture of cyclohexanone and ethyl trifluoroacetate over 30-45 minutes. The reaction is exothermic; maintain the temperature between 35-45°C using a water bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture to 70-75°C and stir for 4-6 hours. Monitor the reaction for the disappearance of cyclohexanone using TLC or GC.

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous layer to pH 3-4 with 2M HCl.

  • Extraction: Separate the layers and extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 2-(trifluoroacetyl)cyclohexanone, which can be used in the next step without further purification or purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Step 2)

This protocol is based on the Knorr pyrazole synthesis.[3][7]

  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the crude 2-(trifluoroacetyl)cyclohexanone (assumed 0.102 mol from the previous step) dissolved in ethanol (100 mL).

  • Hydrazine Addition: Add hydrazine hydrate (6.1 g, 0.122 mol, ~6.0 mL of 64% solution) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Monitor the disappearance of the diketone intermediate by TLC.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Crystallization: Cool the concentrated solution in an ice bath. The product should crystallize. If it oils out, try adding a small amount of cold water to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with cold water. Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water or toluene). The typical melting point is around 162°C.[7]

ParameterStep 1: Diketone FormationStep 2: Cyclization
Key Reagents Cyclohexanone, Ethyl Trifluoroacetate, NaOMe2-(Trifluoroacetyl)cyclohexanone, Hydrazine Hydrate
Solvent Toluene or other aprotic solventEthanol, Methanol
Temperature 70-75°CReflux (~78°C in Ethanol)
Common Issue Self-condensation of cyclohexanoneRegioisomer formation
Mitigation Slow addition of base to ketone/ester mixtureExploit electronic bias; solvent choice
Typical Yield 75-85%80-90%
References
  • Girish, Y. R., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(11), 18879-18915. [Link]

  • IRJMETS. (2022). Synthesis of Pyrazolines from Hydrazine Hydrate, and Evaluation by Antiinflammatory Activity. International Research Journal of Modernization in Engineering Technology and Science. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry. [Link]

  • Google Patents. (1984).
  • Mohammat, M. F., et al. (2021). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. [Link]

  • Celecoxib Derivative Intermediates And Their Synthetic Pathways. (2024). Pharmaffiliates. [Link]

  • Serafin, K., et al. (2022). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

  • Wei, L., et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]

  • Le-Fors, V. M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]

  • ResearchGate. (2022). Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles. [Link]

  • ResearchGate. (1998). Practical Synthesis of gem-Difluorides from Cyclohexanone: Synthesis of gem-Bistrifluoroacetates and Their Reactions with Fluoride Nucleophiles. [Link]

  • Alam, M. A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(2), 163. [Link]

  • ACS Publications. (2024). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. [Link]

  • MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Reddy, P. R., et al. (2020). Synthesis and Characterization of Isomers of COX-2 Inhibitor, Celecoxib. Zenodo. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Chyu, A., et al. (2024). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development. [Link]

  • Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

  • ResearchGate. (2023). (a) Trifluoroacetic acid catalyzed reaction (b) Cyclohexanone oxime... [Link]

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. [Link]

  • DEA.gov. (2012). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

  • Google Patents. (2005).
  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • DergiPark. (2022). Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. [Link]

  • Frontiers. (2023). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. [Link]

  • ResearchGate. (2024). Synthesis of New Hydrazones Containing 1,3-Diketo Moiety. [Link]

  • RSC Publishing. (2015). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. [Link]

  • PMC. (2020). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]

  • ACS Publications. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

Sources

troubleshooting poor solubility of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. We will explore the underlying reasons for its poor solubility and provide a structured, practical approach to overcoming these issues in your experiments.

Section 1: Understanding the Compound - Physicochemical Profile

This section addresses the fundamental properties of the molecule that dictate its solubility behavior.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the molecule's structural and electronic features is the first step in troubleshooting. The key properties are summarized below.

PropertyValueSourceImplication for Solubility
Molecular Formula C₈H₉F₃N₂[1][2]Indicates a relatively small molecule with a significant fluorine content.
Molecular Weight 190.17 g/mol [1]Low molecular weight is generally favorable, but other factors dominate.
XLogP3 (Computed) 2.4[1]This positive value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one, suggesting inherent hydrophobicity.
Topological Polar Surface Area (TPSA) 28.7 Ų[1]A low TPSA suggests limited hydrogen bonding capacity with water, contributing to poor aqueous solubility.
Appearance Solid[2]As a crystalline solid, it requires energy to break the crystal lattice before it can dissolve (lattice energy).
Q2: Why is this compound poorly soluble in aqueous solutions?

The poor aqueous solubility arises from a combination of two primary factors:

  • High Lipophilicity: The trifluoromethyl (-CF₃) group is highly electron-withdrawing and lipophilic. This group, combined with the saturated hydrocarbon ring (tetrahydro-), creates a molecule that is predominantly non-polar in nature. It prefers to interact with itself or other non-polar molecules rather than with polar water molecules.

  • Low Polarity: The indazole core contains nitrogen atoms capable of hydrogen bonding, but their contribution is overshadowed by the large non-polar regions of the molecule. The low TPSA value confirms this limited capacity for polar interactions.[1]

Section 2: Initial Troubleshooting & Solubility Screening

This section provides a systematic approach for initial experiments when you first encounter solubility issues.

Q3: I'm observing poor dissolution of the compound in my standard aqueous buffer. What are the first steps I should take?

When initial attempts fail, avoid random trial-and-error. Follow a logical progression:

  • Verify Compound Identity and Purity: Before troubleshooting solubility, confirm that you are working with the correct, high-purity material. Impurities can significantly impact solubility. Use analytical techniques like HPLC or NMR to assess purity.[3]

  • Attempt Gentle Physical Dissolution Aids: Try gentle heating (e.g., 37-40°C), vortexing, or sonication. These methods increase the kinetic energy of the system and can help overcome the initial energy barrier to dissolution, especially for supersaturated solutions.

  • Perform a Systematic Solvent Screening: Test the compound's solubility in a small, diverse set of pharmaceutically acceptable solvents. This will provide a clear map of its solubility profile and guide further formulation development.

Q4: How do I perform a systematic solubility screening?

A structured screening process is essential for generating reliable data. The following protocol outlines a standard approach.

Protocol 1: Experimental Workflow for Solubility Screening

Objective: To determine the approximate solubility of this compound in a range of common solvents.

Materials:

  • This compound (powder)

  • Selection of solvents (see Table 1)

  • Analytical balance

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer and/or sonicator

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a pre-weighed vial. The goal is to have undissolved solid remaining at the end.

  • Solvent Addition: Add a known volume of the first solvent (e.g., 200 µL).

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Equilibrate for 24-48 hours to ensure the solution reaches saturation. Intermittent vortexing or sonication can aid this process.

  • Phase Separation: After equilibration, check for undissolved solid at the bottom. If present, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

  • Sample Analysis: Carefully take an aliquot from the clear supernatant. Dilute this aliquot with a suitable mobile phase or solvent and quantify the concentration using a pre-validated analytical method (like HPLC, see Protocol 2).

  • Calculation: Calculate the solubility in mg/mL or µg/mL.

  • Repeat: Repeat steps 1-6 for each solvent listed in Table 1.

Table 1: Suggested Solvents for Initial Solubility Screening

Solvent Class Example Solvents Rationale
Aqueous Buffers PBS (pH 7.4), Citrate Buffer (pH 4.5) Establishes baseline aqueous solubility.
Polar Protic Ethanol, Isopropanol (IPA) Commonly used as co-solvents.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN) Strong organic solvents for creating stock solutions.
Non-Polar Toluene, Dichloromethane (DCM) Assesses solubility in highly non-polar environments.
Surfactants 1% Tween® 80 in water, 1% Solutol® HS-15 in water Evaluates the potential for micellar solubilization.[4]

| Polyols | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) | Common vehicles for preclinical formulations. |

start Start: Poor Solubility Observed purity Verify Compound Purity & Identity (HPLC/NMR) start->purity physical Apply Physical Aids (Heat, Sonication) purity->physical dissolved Problem Solved? physical->dissolved screening Protocol 1: Systematic Solvent Screening advanced Proceed to Advanced Strategies screening->advanced dissolved->screening No dissolved->advanced Yes exp Solubility Experiment (e.g., Formulation Test) supernatant Collect Supernatant exp->supernatant pellet Collect Pellet (Undissolved Solid) exp->pellet hplc Protocol 2: Analyze by HPLC supernatant->hplc pellet->hplc quantify Quantify Soluble Fraction hplc->quantify purity Check Purity of Undissolved Solid hplc->purity result Accurate Solubility Data quantify->result degradation Degradation or Impurity Issue? purity->degradation degradation->result No reformulate Reformulate / Change Conditions degradation->reformulate Yes

Sources

Technical Support Portal: Synthesis & Optimization of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis, ensuring high yields and purity.

Section 1: Synthesis Overview & Mechanism

The most direct and common route to this compound is the acid-catalyzed cyclocondensation of 2-(trifluoroacetyl)cyclohexanone with hydrazine hydrate. This reaction proceeds via a Paal-Knorr-type mechanism, involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

The trifluoromethyl group's strong electron-withdrawing nature significantly influences the reactivity of the dicarbonyl starting material and the properties of the final product, necessitating careful control of reaction conditions.

Reaction_Mechanism cluster_caption SM1 2-(Trifluoroacetyl)cyclohexanone INT1 Hydrazone Intermediate SM1->INT1 + H+ (cat.) - H2O SM2 Hydrazine Hydrate (NH2NH2·H2O) SM2->INT1 PROD 3-(Trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole INT1->PROD Intramolecular Cyclization - H2O H2O H2O caption General synthesis mechanism.

Caption: General synthesis mechanism.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes? Low yields are a frequent issue and can stem from several factors. A systematic approach is best for troubleshooting.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. The initial condensation and the subsequent cyclization/dehydration may have different optimal temperatures.[1]

  • Reagent Purity and Stability: The purity of 2-(trifluoroacetyl)cyclohexanone is crucial. As a β-dicarbonyl, it can undergo degradation. Hydrazine hydrate concentration can decrease over time; it's advisable to use a fresh bottle or titrate it. Impurities or residual water in solvents can also inhibit the reaction.[1]

  • Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Decomposition: The final indazole product might be unstable under prolonged heating or acidic/basic conditions used during the reaction or workup.[1]

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products? The presence of multiple spots indicates a mixture of compounds. Common possibilities include:

  • Unreacted Starting Materials: 2-(trifluoroacetyl)cyclohexanone and hydrazine (the latter is often not UV-active).

  • Hydrazone Intermediate: Incomplete cyclization can leave a significant amount of the initial hydrazone adduct. This can often be resolved by increasing the reaction temperature or time.

  • Regioisomers: While not an issue with hydrazine hydrate, if a substituted hydrazine (e.g., methylhydrazine) is used, two different regioisomers (1-substituted and 2-substituted indazoles) can form.

  • Degradation Products: If the reaction is overheated or run for too long, decomposition can occur.

Q3: How should I purify the crude this compound? The two most effective methods are column chromatography and recrystallization.[2]

  • Column Chromatography: This is the preferred method for removing closely related impurities or if the product is an oil.[2] A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. For basic compounds like indazoles, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking and improve separation.[2]

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization is an excellent method for obtaining highly pure material. A binary solvent system like ethyl acetate/hexanes or dichloromethane/pentane is a good starting point.

Q4: Is an acid catalyst necessary for this reaction? Yes, an acid catalyst is highly recommended. It serves two primary purposes:

  • Carbonyl Activation: Protonation of one of the carbonyl groups increases its electrophilicity, facilitating the initial nucleophilic attack by hydrazine.

  • Dehydration: The catalyst facilitates the elimination of water in both the formation of the hydrazone intermediate and the final aromatizing dehydration step. Acetic acid is a common and effective catalyst for this transformation.[3]

Section 3: In-Depth Troubleshooting Guide

This section provides specific solutions to common experimental problems.

Problem Potential Cause Recommended Solution
Reaction Stalls / No Product Formation 1. Inactive Reagents: • Use a fresh bottle of hydrazine hydrate or verify its concentration. • Verify the purity of 2-(trifluoroacetyl)cyclohexanone via NMR. • Use an anhydrous grade of the reaction solvent (e.g., ethanol, toluene).[1]
2. Insufficient Catalysis: • Add a catalytic amount of glacial acetic acid (typically 5-10 mol%). • For stubborn reactions, a stronger acid like p-toluenesulfonic acid can be tested cautiously.
3. Low Temperature: • While the initial reaction can be started at room temperature, heating is often required for the cyclization and dehydration steps. • Systematically screen temperatures from 50 °C to the reflux temperature of the solvent. A typical range is 80-110 °C.
Formation of Multiple Products / Impurities 1. Incomplete Cyclization: • Increase the reaction time and continue to monitor by TLC/LC-MS until the intermediate spot is gone. • Increase the reaction temperature to drive the dehydration step to completion.
2. Side Reactions from Overheating: • If TLC shows streaking or the appearance of new, lower Rf spots upon prolonged heating, the product may be decomposing. • Reduce the reaction temperature and accept a longer reaction time.
3. Air Sensitivity: • Although many pyrazole syntheses are robust, some reactions sensitive to oxidation benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Difficult Purification / Isolation 1. Product is a Persistent Oil: • After column chromatography, ensure all solvent is removed under high vacuum. • Attempt trituration: dissolve the oil in a minimal amount of a strong solvent (e.g., dichloromethane) and add a large volume of a poor solvent (e.g., pentane or hexanes) while stirring vigorously to precipitate the product.
2. Streaking on Silica Gel Column: • The indazole nitrogen is basic and can interact strongly with the acidic silica gel. • Add 0.5-1% triethylamine to your eluent system to suppress this interaction and achieve sharper peaks.[2]
3. Poor Separation from Starting Material: • Adjust the eluent polarity. If the spots are too close, switch to a different solvent system (e.g., from Hexanes/EtOAc to Dichloromethane/Methanol) to alter the selectivity.

Section 4: Optimized Experimental Protocol & Workflow

This protocol is a robust starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent batches.

Reagents & Equipment:

  • 2-(trifluoroacetyl)cyclohexanone

  • Hydrazine hydrate (~64% solution in H₂O)

  • Glacial Acetic Acid

  • Ethanol (200 proof)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Standard workup and purification glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-(trifluoroacetyl)cyclohexanone (1.0 eq). Dissolve it in ethanol (approx. 0.2 M concentration).

  • Reagent Addition: While stirring, add glacial acetic acid (0.1 eq). Then, add hydrazine hydrate (1.1 eq) dropwise. The addition may be mildly exothermic.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting ketone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 30% ethyl acetate in hexanes (with 0.5% triethylamine added to the eluent mixture) to afford the pure product.

Experimental_Workflow A 1. Charge Flask - 2-(trifluoroacetyl)cyclohexanone - Ethanol B 2. Add Reagents - Acetic Acid (cat.) - Hydrazine Hydrate (dropwise) A->B C 3. Heat to Reflux (~80 °C) B->C D 4. Monitor by TLC (4-12 hours) C->D E 5. Workup - Quench & Extract - Dry & Concentrate D->E Reaction Complete F 6. Purify - Silica Gel Chromatography E->F G Product F->G

Caption: Step-by-step experimental workflow.

Section 5: Troubleshooting Logic Diagram

Use this decision tree to diagnose and resolve issues during the synthesis.

Caption: A decision tree for troubleshooting the synthesis.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. [Link]

  • Gaikwad, S. D., et al. (2022). In-silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7- tetrahydro-1H-indazole derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • BenchChem. (n.d.).
  • PubChem. (n.d.). This compound. [Link]

Sources

Technical Support Center: Purification of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. As a key intermediate in the synthesis of various pharmacologically active molecules, including the COX-2 inhibitor Celecoxib, achieving high purity is paramount.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by a systematic approach to its resolution, explaining the underlying chemical principles.

Issue 1: Co-elution of Impurities During Column Chromatography

Question: I am performing column chromatography on my crude this compound, but I'm observing significant overlap between my product peak and an unknown impurity in the HPLC analysis of the collected fractions. How can I improve the separation?

Answer: Co-elution is a frequent challenge, often stemming from impurities with polarities very similar to the target compound. Here’s a systematic approach to optimize your separation:

1. Solvent System Optimization:

  • Principle: The choice of mobile phase is critical in modulating the retention of compounds on a stationary phase like silica gel. The trifluoromethyl group on the indazole ring imparts a degree of lipophilicity.[5]

  • Actionable Advice:

    • Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switch to a gradient elution. Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help to first elute non-polar impurities, followed by your product, and then more polar impurities.

    • Solvent Screening: Experiment with different solvent systems. While Hexane/Ethyl Acetate is a common starting point, consider alternatives. For instance, replacing Ethyl Acetate with Dichloromethane or a mixture of Dichloromethane/Methanol can alter the selectivity of the separation.

2. Stationary Phase Consideration:

  • Principle: Not all separations are optimal on standard silica gel. The choice of stationary phase can exploit different interaction mechanisms.

  • Actionable Advice:

    • Alumina: For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.

    • Reverse-Phase Chromatography: If the impurity is significantly more or less polar than your product, preparative reverse-phase HPLC (using a C18 column) can provide excellent separation.[6]

3. Sample Loading Technique:

  • Principle: The way the sample is loaded onto the column can significantly impact the resolution.

  • Actionable Advice:

    • Dry Loading: Instead of dissolving your crude product in a large volume of solvent and loading it directly, try dry loading. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then carefully load the dry powder onto the top of your column. This leads to a much sharper starting band and improved separation.

Issue 2: Poor Yield After Recrystallization

Question: I'm attempting to purify this compound by recrystallization, but I'm either getting very low recovery or the product is "oiling out" instead of forming crystals. What am I doing wrong?

Answer: Recrystallization is a powerful technique for achieving high purity, but it is highly dependent on solvent selection and technique.

1. Solvent Selection is Key:

  • Principle: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Actionable Advice:

    • Solubility Testing: Before attempting a large-scale recrystallization, perform small-scale solubility tests in a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).

    • Solvent Pairs: If a single solvent doesn't provide the desired solubility profile, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. For example, dissolve the compound in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

2. Addressing "Oiling Out":

  • Principle: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that precipitation occurs too rapidly for an ordered crystal lattice to form.

  • Actionable Advice:

    • Lower the Boiling Point: If using a high-boiling solvent, try a lower-boiling alternative that still provides good solubility characteristics.

    • Slower Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling encourages oil formation.

    • Scratching and Seeding: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. Alternatively, adding a tiny seed crystal of pure product can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from several sources:

  • Starting Materials: Incomplete reaction can lead to the presence of precursors.

  • Byproducts: Side reactions may generate isomers or related compounds. For instance, in syntheses related to Celecoxib, regioisomers can be a significant impurity.[4]

  • Reagents and Solvents: Residual reagents or solvents from the reaction or workup steps are common.

  • Degradation Products: The compound may degrade if not stored under appropriate conditions (e.g., protected from light and moisture). The trifluoromethyl group generally adds stability, but the indazole ring can be susceptible to certain conditions.[5][7]

Q2: I see an unexpected peak in the HPLC chromatogram of my purified sample. How can I identify it?

A2: A systematic approach is recommended:

  • Review the Synthesis: Analyze your synthetic route to hypothesize potential side products or unreacted intermediates.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the fraction containing the impurity. The molecular weight can provide crucial clues to its identity.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable for structure elucidation.[8]

  • Blank Injection: Run a blank injection of your mobile phase to rule out system contamination.[8]

Q3: What are the optimal storage conditions for purified this compound?

A3: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light and moisture, at a cool temperature (e.g., 2-8°C).

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Column Preparation: Select a glass column of appropriate size for the amount of crude material. Pack the column with silica gel (230-400 mesh) using a slurry method with the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load as described in Troubleshooting Issue 1.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). The optimal gradient will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Based on prior solubility tests, choose an appropriate solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Data Presentation

Technique Parameter Typical Starting Conditions Notes
Column Chromatography Mobile PhaseHexane:Ethyl Acetate (Gradient)Start with a low polarity and gradually increase.
Stationary PhaseSilica Gel (230-400 mesh)Neutral alumina can be an alternative.
Recrystallization Solvents to ScreenEthanol, Methanol, Isopropanol, Toluene, Ethyl AcetateSolvent pairs (e.g., Ethanol/Water) are often effective.
HPLC Analysis ColumnC18 Reverse-PhaseA common choice for purity assessment.[6]
Mobile PhaseAcetonitrile:Water (with 0.1% Formic Acid)Gradient elution is typically used.[6]
DetectionUV at 254 nmA common wavelength for aromatic compounds.[6]

Visualized Workflows

Purification_Workflow Crude Crude Product Column Column Chromatography Crude->Column Initial Purification Analysis Purity Check (HPLC/NMR) Column->Analysis Assess Purity Recrystal Recrystallization Recrystal->Analysis Final Polish Pure Pure Product (>98%) Analysis->Recrystal <98% Purity Analysis->Pure >98% Purity Troubleshooting_Chromatography Start Co-elution Observed Solvent Optimize Solvent System (Gradient/New Solvents) Start->Solvent Stationary Change Stationary Phase (e.g., Alumina) Solvent->Stationary Still Poor Separation Success Improved Separation Solvent->Success Resolved Loading Improve Loading (Dry Load) Stationary->Loading Still Poor Separation Stationary->Success Resolved Loading->Success Resolved

Caption: Decision tree for troubleshooting co-elution in column chromatography.

References

  • Vertex AI Search. (n.d.). The celecoxib manufacturing process was redesigned with Green Chemistry.
  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • (2025). Celecoxib Derivative Intermediates And Their Synthetic Pathways.
  • (2025). Celecoxib Intermediates: Key Steps In Synthesis.
  • PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
  • PubChem. (n.d.). This compound.
  • Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
  • PubMed Central. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
  • MDPI. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach.
  • PubMed. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

stability issues of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support resource for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development scientists to provide in-depth insights and practical advice on maintaining the integrity of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the reliability and reproducibility of your experimental data.

The stability of a compound in solution is paramount for accurate biological and chemical screening. Degradation can lead to a loss of potency, the emergence of interfering byproducts, and ultimately, misleading results. This guide addresses the inherent structural characteristics of this compound and provides a framework for its proper handling and storage.

Understanding the Inherent Stability of the Molecule

The stability of this compound is best understood by examining its constituent parts: the tetrahydro-1H-indazole core and the trifluoromethyl (CF₃) substituent.

  • Tetrahydro-1H-indazole Core: This heterocyclic system is a hybrid of a pyrazole ring fused to a cyclohexane ring. The pyrazole portion contains two nitrogen atoms, one of which is protonated in the 1H-indazole tautomer. This N-H proton can be a site for tautomerization or reaction.[1] The saturated cyclohexane ring is generally robust and not prone to degradation under typical experimental conditions.

  • Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful modulator of molecular properties. The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic and chemical degradation.[2] Its strong electron-withdrawing nature also decreases the electron density of the adjacent pyrazole ring, which can enhance its stability against oxidative degradation.[3]

Frequently Asked Questions (FAQs) on Solution Stability

This section addresses common questions regarding the handling and stability of this compound in various experimental contexts.

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of the compound can be influenced by several factors:

  • Solvent: The choice of solvent can affect solubility and reactivity. Protic solvents (like methanol or water) could potentially participate in hydrogen bonding or proton exchange, while aprotic solvents (like DMSO or acetonitrile) are generally more inert.

  • pH: Extreme pH values (highly acidic or basic) can promote hydrolysis or other degradation pathways in many heterocyclic compounds.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Long-term storage should be at low temperatures.

  • Light: Exposure to UV or high-intensity visible light can cause photodegradation.[4]

  • Oxygen: The presence of dissolved oxygen, especially in combination with light or metal ion catalysts, can lead to oxidative degradation.

Q2: Which solvents are recommended for preparing stock and working solutions?

For initial stock solutions, a high-quality, anhydrous aprotic solvent is recommended to minimize potential degradation.

SolventSuitabilityRationale & ConsiderationsRecommended Storage
DMSO Excellent (Stock) High solubilizing power for many organic molecules. Aprotic nature minimizes reactivity. Hygroscopic; use anhydrous grade and store properly.-20°C or -80°C, Aliquoted
Acetonitrile (ACN) Good (Working) HPLC-grade ACN is a common solvent for analytical work and is relatively inert.[5][6] Often used as a mobile phase component.2-8°C (short-term)
Methanol (MeOH) Fair (Working) A protic solvent that is a good solubilizer. May be suitable for short-term use but could be more reactive than aprotic solvents.[5]2-8°C (short-term)
Aqueous Buffers Use with Caution Stability is highly pH-dependent. Prepare fresh and assess stability for the duration of your experiment. Avoid highly acidic or basic buffers unless required.Use Immediately

Q3: Is the compound susceptible to tautomerism in solution?

Yes, the indazole ring system can exist in different tautomeric forms.[6] This can sometimes manifest as peak broadening or the appearance of multiple, closely-eluting peaks in chromatography, which may not necessarily indicate degradation. Variable temperature NMR experiments can sometimes help to resolve tautomeric exchange.[6]

Q4: What are the likely degradation pathways for this compound?

While the CF₃ group confers significant stability, potential degradation pathways under forced conditions could involve the indazole core. A hypothetical pathway is oxidation, particularly at the N-H position or potentially on the saturated carbocyclic ring, although the latter is less likely under mild conditions.

Potential_Oxidative_Degradation Parent 3-(trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Oxidized_Product N-Oxide or Hydroxylated Degradant Parent->Oxidized_Product Oxidative Stress (e.g., H₂O₂, light, air)

Sources

Technical Support Center: A Proactive Guide to Mitigating Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Compound in Focus: 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

A Note to the Researcher: The specific biological target and pharmacological profile for this compound are not extensively characterized in publicly available literature. The indazole scaffold, however, is a well-established pharmacophore present in numerous approved drugs, known to interact with a wide range of biological targets.[1][2] This guide therefore uses this molecule as a representative case study to provide a robust, principled framework for identifying, characterizing, and mitigating off-target effects applicable to any novel small molecule inhibitor. The strategies outlined below are essential for ensuring data integrity, avoiding experimental artifacts, and building a strong foundation for translational development.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the immediate questions and concerns researchers face when encountering unexpected or inconsistent results that may be attributable to off-target effects.

Q1: My experimental results are inconsistent or show unexpected toxicity. Could off-target effects be the cause?

Q2: What is the fundamental principle for minimizing off-target effects in my experiments?

A2: The core principle is to maximize the therapeutic window between on-target and off-target activity. This is achieved by using the lowest possible concentration of the inhibitor that still elicits the desired on-target biological effect.[4] Inhibitors that are only effective at high concentrations (e.g., >10 µM in cells) are more likely to engage in non-specific or lower-affinity off-target binding.[4]

Q3: How can I begin to predict the potential off-targets of my compound?

A3: A proactive, multi-faceted approach is best. Start with in silico (computational) methods. Tools that assess chemical similarity (e.g., SEA - Similarity Ensemble Approach) can compare your molecule's structure to large databases of compounds with known activities, predicting potential off-targets.[3] This computational screening can provide a testable hypothesis for subsequent experimental validation.[3][5]

Q4: What is the difference between biochemical potency (IC50) and cellular activity (EC50), and why does it matter for off-target effects?

A4: Biochemical potency (like IC50 or Ki) measures the inhibitor's direct effect on an isolated target (e.g., a purified enzyme). Cellular activity (EC50) measures the effect in a complex biological system (living cells). A large discrepancy between these two values can signal problems. For instance, a compound that is potent biochemically but weak in a cellular assay may have poor cell permeability or be rapidly metabolized.[6] Conversely, a compound that is much more potent in cells than in a biochemical assay could indicate that its observed cellular phenotype is driven by a different, more sensitive off-target.

Q5: Beyond dose-response, what is the single most important control to confirm an on-target effect?

A5: The gold standard is genetic validation . Use a target-specific technique like CRISPR-Cas9 to knock out or knock down the intended protein target.[7] The resulting cellular phenotype should phenocopy, or mimic, the effect observed with your small molecule inhibitor. If the inhibitor still produces the effect in a knockout cell line, the phenotype is almost certainly due to an off-target mechanism. Another powerful control is to use a structurally unrelated inhibitor that targets the same protein; if both compounds yield the same result, it strengthens the case for an on-target effect.[7]

Part 2: Proactive Mitigation Strategies: From Design to Execution

Minimizing off-target effects begins long before the first experiment. This section details proactive strategies in computational chemistry, medicinal chemistry, and experimental design.

Medicinal Chemistry & Structure-Activity Relationship (SAR) Insights

The goal of medicinal chemistry is to rationally modify the compound to enhance its affinity for the on-target protein while reducing its affinity for off-targets. For our example compound, this compound, a medicinal chemist would consider several modifications.

  • The Trifluoromethyl (CF3) Group: This is a common bioisostere for a methyl group but is strongly electron-withdrawing. It can form specific hydrogen bonds or occupy a hydrophobic pocket. Modifying this group (e.g., to -CH3, -Cl, or -CN) can drastically alter the binding profile and selectivity.

  • The Tetrahydro-Indazole Core: The saturated portion of the ring system provides a 3D structure. Altering this scaffold, for instance by changing ring size or introducing substituents, can improve selectivity. A key strategy is to design modifications that exploit non-conserved amino acids in the target's binding site, creating favorable interactions that are absent in off-target proteins.[8]

  • N1 vs. N2 Substitution: The indazole ring has two nitrogen atoms (N1 and N2) where substituents can be placed.[1][2] Exploring substitutions at these positions is a primary strategy for modulating potency and selectivity, as seen in the development of many indazole-based drugs.[9]

The workflow for improving selectivity follows a logical progression, as illustrated below.

SAR_Workflow cluster_0 Initial Phase cluster_1 Optimization Cycle cluster_2 Validation Phase A Initial Hit (e.g., Tetrahydro-indazole) B Identify On-Target & Initial Off-Targets A->B Profiling Assays C Computational Modeling (Docking Studies) B->C Structural Data D Rational Chemical Modification (SAR) C->D E Synthesize Analogs D->E F Re-profile for Potency & Selectivity E->F F->C Iterate G Optimized Lead Compound F->G Selectivity Goal Met H In-depth Cellular & In Vivo Validation G->H Confirmatory Assays

Caption: Workflow for Structure-Activity Relationship (SAR) Optimization.

Data Presentation: Quantifying Selectivity

Selectivity is not an abstract concept; it is quantifiable. A common method is to perform broad-panel screening, for instance, against hundreds of protein kinases. The results are often visualized in a table or a selectivity profile graph.

Table 1: Hypothetical Kinase Selectivity Profile for Compound X

Kinase TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target 1IC50 (nM) - Off-Target 2Selectivity Ratio (Off-Target 1 / On-Target)
Compound X 151,80012,500120-fold
Compound Y 45250>20,0005.5-fold

In this example, Compound X is both more potent and significantly more selective than Compound Y. A selectivity factor of >100-fold is often considered a benchmark for a high-quality chemical probe.[4]

Part 3: Key Experimental Protocols & Workflows

Here we provide condensed, step-by-step methodologies for essential experiments to characterize and validate the on-target activity of your inhibitor.

Workflow Diagram: A Multi-Pronged Approach to Target Validation

Validation_Workflow A Hypothesis: Compound inhibits Target X B Biochemical Assay (e.g., Kinase Panel) A->B Test Hypothesis C Cellular Target Engagement (e.g., NanoBRET) A->C Test Hypothesis D Cellular Functional Assay (e.g., Phosphorylation) A->D Test Hypothesis E Genetic Validation (CRISPR Knockout) A->E Test Hypothesis F Conclusion: High Confidence in On-Target Effect B->F Corroborate Findings C->F Corroborate Findings D->F Corroborate Findings E->F Corroborate Findings

Caption: Integrated workflow for validating a small molecule's on-target effect.

Protocol 1: Broad-Panel Kinase Selectivity Profiling (Biochemical)

Objective: To determine the selectivity of an inhibitor by quantifying its potency against a large number of purified kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points) to determine the IC50.

  • Assay Execution: This is typically performed as a fee-for-service by specialized vendors. The inhibitor is tested at various concentrations against a panel of hundreds of recombinant kinases (e.g., the DiscoverX KINOMEscan™ or Reaction Biology HotSpot℠ platform).

  • Assay Principle: These assays are often competitive binding assays.[10] An immobilized kinase is incubated with the test compound and a tagged ligand that binds to the ATP site. The amount of tagged ligand that is displaced is proportional to the test compound's binding affinity (Kd).

  • Data Analysis: The results are reported as Kd values or % inhibition at a given concentration. This data is used to calculate selectivity scores and identify potential off-targets that require further investigation.

Protocol 2: Cellular Target Engagement using NanoBRET™

Objective: To confirm that the inhibitor binds to its intended target within the complex environment of a living cell.[6]

Methodology:

  • Cell Line Preparation: Use a cell line that has been engineered to express the target protein as a fusion with NanoLuc® luciferase.

  • Reagent Addition: Plate the cells and add the NanoBRET™ fluorescent tracer, which is designed to bind to the target protein.

  • Inhibitor Treatment: Add the serially diluted test compound to the cells and incubate. The test compound will compete with the tracer for binding to the target protein.

  • Signal Detection: Add the NanoGlo® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: The BRET ratio is calculated. A decrease in the BRET ratio upon addition of the test compound indicates successful displacement of the tracer and confirms intracellular target engagement. An IC50 curve can be generated from this data.

Protocol 3: Genetic Validation with CRISPR-Cas9 Knockout

Objective: To verify that the inhibitor's cellular phenotype is a direct result of modulating the intended target.[11]

Methodology:

  • sgRNA Design: Design and validate at least two independent single-guide RNAs (sgRNAs) that target distinct exons of the gene for your protein of interest to minimize sgRNA-specific off-target effects.[12]

  • Generate Knockout Cell Line: Transfect or transduce the parental cell line with Cas9 nuclease and the validated sgRNAs.

  • Clonal Selection & Validation: Isolate single-cell clones and expand them. Verify successful target knockout via Western Blot (to confirm protein loss) and genomic sequencing (to confirm the indel mutations).

  • Phenotypic Assay: Treat both the parental (wild-type) and the knockout cell lines with your inhibitor across a range of concentrations.

  • Data Analysis: If the inhibitor elicits its effect in the wild-type cells but has no effect (or a significantly blunted effect) in the knockout cells, this provides strong evidence for on-target activity.

Part 4: Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solution(s)
High Background Signal or Toxicity at Low Doses 1. Compound has poor solubility and is precipitating. 2. Compound is chemically reactive (e.g., redox cycling). 3. Potent off-target activity.1. Check compound solubility in media. Consider formulation changes. 2. Run a cell-free assay to check for non-specific reactivity. 3. Perform broad-panel selectivity profiling (Protocol 1) to identify potent off-targets.
Discrepancy Between Biochemical and Cellular Potency 1. Poor cell permeability of the inhibitor. 2. Rapid metabolism or efflux of the compound from cells. 3. The cellular phenotype is driven by an off-target.1. Perform a cellular bioavailability assay to measure the intracellular concentration of the compound.[13] 2. Use a cellular target engagement assay (Protocol 2) to confirm the compound is reaching its target in cells. 3. Validate with a structurally unrelated inhibitor and genetic knockout (Protocol 3).
Inconsistent Results Across Different Cell Lines 1. The expression level of the on-target or a key off-target protein varies between cell lines. 2. Different cell lines have different metabolic or efflux pump activities.1. Perform Western blotting to confirm the expression levels of your on-target protein in all cell lines used. 2. If a key off-target is known, check its expression as well. Select cell models with high on-target and low off-target expression.
Effect is Not Rescued by Genetic Knockout 1. The observed phenotype is definitively caused by an off-target effect.1. Use your compound as a tool to identify the novel off-target (e.g., via chemical proteomics). 2. Return to medicinal chemistry (Part 2) to design analogs with improved selectivity, removing the activity responsible for the off-target effect.

References

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

  • Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). NIH PMC. [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?[Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases. (n.d.). PubMed. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). NIH PMC. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). NIH PMC. [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020, October 8). PubMed. [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.). ACS Publications. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Taylor & Francis Online. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9). ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). NIH PMC. [Link]

  • Design, synthesis and structure activity relationships of indazole and indole derivatives as potent glucagon receptor antagonists. (2019, August 1). PubMed. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

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Technical Support Center: Optimizing Cell Permeability of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and aiming to optimize its delivery across cellular membranes. Effective cell permeability is a critical determinant of a compound's therapeutic efficacy, as it must reach its intracellular target to exert its biological effect. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that may influence its cell permeability?

A1: The cell permeability of a small molecule is governed by several physicochemical properties. For this compound, with a molecular formula of C8H9F3N2 and a molecular weight of approximately 190.17 g/mol , we can anticipate the following factors to be influential[1]:

  • Lipophilicity (LogP): The LogP value, which indicates the partitioning of a compound between an organic and aqueous phase, is a crucial predictor of its ability to cross the lipid bilayer of the cell membrane. A balanced LogP is often optimal, as highly lipophilic compounds may get trapped within the membrane, while highly hydrophilic compounds may not readily enter the lipid environment.

  • Polar Surface Area (PSA): The PSA is the sum of the surfaces of polar atoms in a molecule. It is a good indicator of hydrogen bonding potential. Generally, a lower PSA is associated with better cell permeability.

  • Molecular Weight: With a molecular weight of ~190 g/mol , this compound is relatively small and falls within the range that is generally favorable for passive diffusion across the cell membrane.

  • Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences the energy required for a compound to move from the aqueous extracellular environment into the hydrophobic interior of the cell membrane. Minimizing these can sometimes improve permeability[2][3].

  • Presence of a Trifluoromethyl Group: The trifluoromethyl group can impact lipophilicity and metabolic stability, which can indirectly affect cell permeability.

Q2: What are the primary mechanisms by which a small molecule like this compound can cross the cell membrane?

A2: Small molecules can traverse the cell membrane through several mechanisms:

  • Passive Diffusion: This is the movement of a substance across a membrane from a region of higher concentration to a region of lower concentration, without the help of a transport protein. This is a common route for small, relatively lipophilic molecules[4][5][6].

  • Facilitated Diffusion: This process involves a carrier protein to move a substance across a membrane down its concentration gradient.

  • Active Transport: This mechanism requires energy (often in the form of ATP) to move a substance against its concentration gradient, mediated by transporter proteins. This can include both uptake and efflux transporters[7].

  • Endocytosis: For larger molecules or particles, the cell membrane can invaginate to form a vesicle, bringing the substance into the cell. This is less common for small molecules.

Q3: How can I begin to experimentally assess the cell permeability of this compound?

A3: A tiered approach using in vitro assays is recommended. The most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay[8].

  • PAMPA: This is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane via passive diffusion[4][5][9]. It is a good first screen to understand the intrinsic passive permeability of your compound.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells that mimic the intestinal epithelium, providing insights into both passive and active transport mechanisms[10][][12][13].

  • MDCK Permeability Assay: Madin-Darby Canine Kidney (MDCK) cells are another option. They form a polarized monolayer and are often used to predict permeability across the intestinal and blood-brain barriers[14][15][16][17].

Troubleshooting Guide

Issue 1: My compound shows low apparent permeability (Papp) in the PAMPA assay.

This suggests that the intrinsic passive permeability of this compound is low.

Troubleshooting Steps:

  • Verify Compound Solubility: Ensure your compound is fully dissolved in the donor buffer. Precipitation will lead to an underestimation of permeability.

    • Action: Measure the thermodynamic solubility of your compound in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) to avoid disrupting the artificial membrane[18].

  • Assess Physicochemical Properties:

    • Action: If not already done, experimentally determine the LogP and PSA of your compound. If the LogP is too low (too hydrophilic) or too high (too lipophilic), or if the PSA is high, this could explain the poor passive diffusion.

  • Chemical Modification:

    • Action: In collaboration with medicinal chemists, consider structural modifications to improve passive permeability. This could involve masking polar groups to increase lipophilicity or making other modifications to lower the PSA[19][20]. A prodrug approach could also be considered to temporarily mask polar functional groups[19].

Issue 2: My compound has good permeability in the PAMPA assay but shows low apical-to-basolateral (A-B) permeability in the Caco-2 or MDCK assay.

This discrepancy often points towards the involvement of active efflux transporters.

Troubleshooting Steps:

  • Investigate Active Efflux: The most likely reason for this observation is that your compound is a substrate for an efflux pump, such as P-glycoprotein (P-gp), which actively transports the compound out of the cell[21][22][23][24].

    • Action: Perform a bidirectional Caco-2 or MDCK-MDR1 assay to determine the efflux ratio (ER)[15][16][17][25]. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is a strong indicator of active efflux[13][25].

    Experimental Workflow: Investigating Active Efflux

    start Discrepancy Observed: Good PAMPA Permeability, Poor Caco-2 A-B Permeability bidirectional_assay Perform Bidirectional Caco-2 or MDCK-MDR1 Assay start->bidirectional_assay calculate_er Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) bidirectional_assay->calculate_er er_check ER > 2? calculate_er->er_check efflux_confirmed Active Efflux Confirmed er_check->efflux_confirmed Yes no_efflux Efflux Not the Primary Issue er_check->no_efflux No co_dosing Co-dose with known efflux pump inhibitors (e.g., verapamil for P-gp) efflux_confirmed->co_dosing re_evaluate Re-evaluate other factors: - Metabolism - Poor solubility in assay media no_efflux->re_evaluate

    Caption: Troubleshooting workflow for suspected active efflux.

  • Confirm with Efflux Pump Inhibitors:

    • Action: To confirm the involvement of a specific efflux pump, repeat the Caco-2 or MDCK-MDR1 assay in the presence of a known inhibitor of that pump (e.g., verapamil for P-gp). A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm that your compound is a substrate for that transporter.

Issue 3: I'm observing high variability in my Caco-2/MDCK permeability results.

Inconsistent results can arise from several experimental factors.

Troubleshooting Steps:

  • Check Monolayer Integrity: The integrity of the cell monolayer is crucial for reliable results.

    • Action: Always measure the transepithelial electrical resistance (TEER) of your cell monolayers before each experiment. Only use monolayers with TEER values within the acceptable range for your laboratory's established protocol[8]. You can also assess the permeability of a low-permeability marker, such as Lucifer yellow[8].

  • Ensure Consistent Cell Culture Practices:

    • Action: Use a consistent cell seeding density and culture time (typically 18-22 days for Caco-2 cells to differentiate)[8][]. Variations in cell passage number can also affect transporter expression and monolayer formation.

  • Review Experimental Technique:

    • Action: Ensure consistent pipetting and sampling techniques. Maintain a consistent temperature (37°C) and pH throughout the experiment.

  • Assess Compound Cytotoxicity:

    • Action: High concentrations of your compound may be toxic to the cells, compromising monolayer integrity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations used in your permeability studies. If toxicity is observed, use a lower, non-toxic concentration for the permeability assay.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To determine the passive permeability of this compound.

Methodology:

  • Prepare Solutions:

    • Donor Solution: Prepare the test compound in a buffer at a suitable pH (e.g., pH 7.4) with a low percentage of co-solvent (e.g., 5% DMSO)[18].

    • Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4)[8].

  • Prepare Membrane Plate:

    • Gently dispense a small volume (e.g., 5 µL) of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of the donor plate wells[9].

  • Assay Assembly:

    • Add the acceptor solution to the wells of an acceptor plate.

    • Place the lipid-coated filter plate (donor plate) on top of the acceptor plate to create a "sandwich"[8][26].

  • Compound Addition:

    • Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubation:

    • Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking[26].

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability:

    • The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations[8].

Data Summary Table for PAMPA Results

CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
High Permeability Control> 10High
Low Permeability Control< 1Low
This compoundExperimental ValueTo be determined
Caco-2 Permeability Assay Protocol

Objective: To assess the permeability and potential for active transport of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions[][13].

  • Monolayer Integrity Check:

    • Confirm the integrity of the cell monolayer by measuring the TEER. Use monolayers with TEER values appropriate for your established protocols[8][12].

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Concurrently, perform the assay in the reverse direction by adding the test compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.

  • Quantification:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A to B and B to A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)[].

Signaling Pathway and Transport Mechanisms

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space compound_ext Compound passive Passive Diffusion compound_ext->passive compound_int Compound passive->compound_int efflux Efflux Pump (e.g., P-gp) efflux->compound_ext compound_int->efflux target Intracellular Target compound_int->target Binds to

Caption: Cellular transport mechanisms for small molecules.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • MDR1-MDCK Permeability Assay - Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. [Link]

  • Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen. [Link]

  • New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - NIH. [Link]

  • MDCK Permeability - Creative Biolabs. [Link]

  • Caco2 assay protocol. [Link]

  • MDCK-MDR1 Permeability Assay - Evotec. [Link]

  • MDCK-WT/MDR1 Permeability - Sygnature Discovery. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC - PubMed Central. [Link]

  • pampa-permeability-assay.pdf - Technology Networks. [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. [Link]

  • The importance of efflux pumps in bacterial antibiotic resistance - Oxford Academic. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. [Link]

  • Caco-2 Permeability Assay - Evotec. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - NIH. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC - NIH. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC - NIH. [Link]

  • This compound - PubChem. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PubMed Central. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC. [Link]

  • Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC - PubMed Central. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES - Ghent University Library - Universiteit Gent. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate. [Link]

  • Mechanisms by which small molecules alter ionic permeability through lipid bilayer membranes - PubMed. [Link]

  • Cell experiments. The a) enhanced cell uptake and b) decreased cell... - ResearchGate. [Link]

  • Hydrophobic H-bond pairing: A novel approach to improve membrane permeability | Request PDF - ResearchGate. [Link]

  • Cell-penetrating peptide - Wikipedia. [Link]

  • Lipid bilayer - Wikipedia. [Link]

  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins - ACS Publications. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem. [Link]

  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique - RSC Publishing. [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ScholarWorks@UTEP. [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. [Link]

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Technical Support Center: Analytical Method Refinement for 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. As Senior Application Scientists, we have compiled this guide based on established analytical principles and extensive field experience. This resource is designed to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your analytical methods effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for robust method development.

Q1: What are the primary analytical techniques recommended for the analysis of this compound?

For comprehensive analysis, a multi-technique approach is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, quantification, and stability studies. A Reversed-Phase (RP-HPLC) method using a C18 column is the most common and effective starting point due to the compound's moderate hydrophobicity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is valuable for identifying volatile impurities, residual solvents, and for providing confirmatory structural information through its mass fragmentation patterns.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unequivocal structure confirmation and characterization of impurities.[2][3] ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying unknown degradation products and impurities by providing molecular weight information for peaks observed in the HPLC chromatogram.

Q2: What key physicochemical properties should I consider for HPLC method development?

Understanding the compound's properties is critical for selecting the right starting conditions. The properties below directly influence the choice of a reversed-phase method.

PropertyValueSourceSignificance for Method Development
Molecular Formula C₈H₉F₃N₂[2]Confirms the elemental composition and exact mass.
Molecular Weight 190.17 g/mol [2]Essential for preparing standard solutions and for mass spectrometry.
Consensus Log P (o/w) 2.4[2]This value indicates moderate lipophilicity (hydrophobicity), making the compound well-suited for retention on a non-polar C18 stationary phase.[1]

Q3: My compound appears to be degrading in solution during analysis. What are the likely degradation pathways?

Indazole derivatives can be susceptible to several degradation mechanisms, especially under stress conditions.[5] It is crucial to develop a "stability-indicating" method that can separate the intact drug from any potential degradants.[6]

  • Hydrolytic Degradation: The compound may undergo hydrolysis under strong acidic or basic conditions.[5] Forced degradation studies using acids (e.g., HCl) and bases (e.g., NaOH) are necessary to investigate this.[6]

  • Oxidative Degradation: The indazole ring can be susceptible to oxidation.[5] Simulating this with reagents like hydrogen peroxide (H₂O₂) is a standard part of stress testing.[7]

  • Photodegradation: A known instability pathway for indazoles is a photochemical rearrangement into more stable benzimidazole structures upon exposure to UV light.[5] This can occur even in ambient laboratory light over time. Samples should be protected from light using amber vials.

  • Thermal Degradation: Exposure to high temperatures, such as in a GC inlet or during sample processing, can lead to decomposition.[5]

Q4: What are the standard conditions for a forced degradation study on this compound?

Forced degradation (or stress testing) is a regulatory requirement and a critical tool for understanding degradation pathways.[8] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule completely.[8]

Stress ConditionTypical Reagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60-80 °C2 - 24 hours
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)60-80 °C2 - 24 hours
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temp24 hours
Thermal Dry Heat105 °C24 - 72 hours
Photolytic UV (254 nm) & Visible LightRoom TempPer ICH Q1B

Source: Adapted from common industry practices and ICH guidelines.[5][7]

cluster_0 Forced Degradation Workflow cluster_1 Evaluation Criteria DS Drug Substance (3-CF3-Tetrahydroindazole) Stress Apply Stress Conditions (Acid, Base, Oxidize, Heat, Light) DS->Stress Analyze Analyze via Stability- Indicating Method (HPLC) Stress->Analyze Evaluate Evaluate Results Analyze->Evaluate MassBalance Mass Balance (Analyte + Degradants ≈ 100%) Evaluate->MassBalance PeakPurity Peak Purity (Using DAD/PDA Detector) Evaluate->PeakPurity Degradation Target Degradation (5-20%) Evaluate->Degradation start Poor Peak Shape (Tailing/Fronting) check_tailing Is the peak tailing? start->check_tailing check_overload Is the peak fronting? check_tailing->check_overload No add_acid Action: Add 0.1% Formic or Trifluoroacetic Acid to Mobile Phase. Rationale: Protonates silanols to minimize secondary interactions. check_tailing->add_acid Yes lower_conc Action: Dilute sample 10-fold and re-inject. Rationale: Checks for column overload. check_overload->lower_conc Yes match_solvent Action: Dissolve sample in mobile phase or a weaker solvent. Rationale: Ensures proper on-column focusing. check_overload->match_solvent No end_good Peak Shape Improved add_acid->end_good end_bad Issue Persists: Consider new column or column with different chemistry. add_acid->end_bad lower_conc->end_good match_solvent->end_good

Caption: Troubleshooting decision tree for poor HPLC peak shape.

Issue 2: Retention Time Drift or Inconsistency

  • Symptoms: The retention time of the analyte peak shifts between injections or over the course of a sequence.

  • Probable Causes & Scientific Rationale:

    • Inadequate Column Equilibration: The column's stationary phase requires sufficient time to equilibrate with the mobile phase. If the equilibration time is too short, especially after a gradient, the surface chemistry will not be consistent at the start of each run. [9] 2. Mobile Phase Composition Change: The mobile phase can change over time due to evaporation of the more volatile organic component (e.g., acetonitrile) or improper mixing by the pump. [9] 3. Temperature Fluctuation: Column temperature directly affects retention. A lack of proper temperature control will lead to drift. [10]* Solutions:

    • Increase Equilibration Time: Ensure a minimum of 10-15 column volumes of equilibration between gradient runs.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep reservoirs capped to prevent evaporation. [9]If using an online mixer, try hand-mixing the mobile phase to rule out proportioning valve issues. [10] * Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) using a thermostat-controlled oven for improved reproducibility. [9] Issue 3: Ghost Peaks or Carryover

  • Symptoms: Unexpected peaks appear in the chromatogram, often in blank injections run after a sample.

  • Probable Causes & Scientific Rationale:

    • Sample Carryover: A portion of the analyte from a previous injection adsorbs somewhere in the system (injector, valve, column head) and elutes in a subsequent run.

    • Contaminated Mobile Phase: Impurities in the solvents or buffer components can concentrate on the column and elute as peaks, especially during a gradient.

  • Solutions:

    • Implement a Needle Wash: Use a strong solvent (e.g., 50:50 Acetonitrile:Water with 0.1% acid) for the autosampler needle wash.

    • Run Blank Injections: Run a blank injection (mobile phase only) to confirm the source of the peak. [11] * Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared buffers. [12]

Section 3: GC-MS Method Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) or Low Response

  • Symptoms: The analyte peak is broad, tailing, or has a lower-than-expected signal intensity.

  • Probable Causes & Scientific Rationale:

    • Active Sites in Inlet/Liner: The polar N-H group of the indazole can interact with active sites (silanols) or metal contaminants in the glass inlet liner, causing adsorption and peak tailing. [13] 2. Column Bleed or Contamination: Impurities from the sample matrix can accumulate at the head of the column, creating active sites that degrade peak shape. [14]* Solutions:

    • Use a Deactivated Liner: Employ a high-quality, deactivated (silanized) inlet liner. Change the liner and septum regularly. [13] * Perform Inlet Maintenance: Clean the GC inlet periodically.

    • Trim the Column: Trim the first 10-15 cm from the column inlet to remove non-volatile residues.

    • Bake Out the Column: Condition the column at a high temperature (as per manufacturer's instructions) to remove contaminants. [14] Issue 2: Thermal Degradation in the Inlet

  • Symptoms: The analyte peak is small or absent, and new, smaller peaks appear in the chromatogram.

  • Probable Causes & Scientific Rationale: While the indazole ring itself is relatively stable, the tetrahydro- portion may be susceptible to thermal degradation at excessively high inlet temperatures. [5]* Solutions:

    • Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and increase incrementally to find the optimal balance between volatilization and stability.

    • Use a Pulsed Splitless Injection: This technique allows for a lower inlet temperature during the majority of the injection sequence, minimizing the time the analyte spends in the hot inlet.

Section 4: NMR Analysis - Common Pitfalls

Issue 1: Inconsistent NMR Data or Unexpected Signals

  • Symptoms: The ¹H or ¹⁹F NMR spectrum shows unexpected signals, or integration values are incorrect. [11]* Probable Causes & Scientific Rationale:

    • Tautomerism: The indazole ring can exist in different tautomeric forms (1H and 2H). [11]This can lead to a more complex NMR spectrum or peak broadening if the exchange rate is intermediate on the NMR timescale.

    • Residual Solvents: Small amounts of residual solvents from synthesis or purification are a very common source of extraneous peaks. [11] 3. Presence of Regioisomers: If the synthesis can produce isomers, they will present as a distinct set of signals. [11]* Solutions:

    • Check for Tautomers: Variable temperature NMR experiments can help resolve tautomeric exchange.

    • Identify Solvents: Compare the chemical shifts of unknown peaks with a table of common NMR solvents. Dry your sample under a high vacuum to remove volatile solvents. [11] * Confirm Isomeric Purity: Use 2D NMR techniques (COSY, HSQC, HMBC) to confirm the connectivity and rule out the presence of regioisomers.

Section 5: Detailed Experimental Protocols

These protocols provide validated starting points for your method development.

Protocol 1: General Purpose RP-HPLC Method for Purity and Assay

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 95% B; 25-30 min: 95% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of ~0.5 mg/mL.

Source: Adapted from methods for similar trifluoromethylated indazole derivatives.[1][11]

Protocol 2: General Purpose GC-MS Method

ParameterCondition
Column HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1) or Splitless
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Source: Adapted from standard GC-MS operating procedures.[15]

Protocol 3: Sample Preparation for NMR Spectroscopy

  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube. [11]2. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Cap the NMR tube and gently vortex or sonicate to ensure the sample is completely dissolved. [11]4. If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio. [16]

References

  • Technical Support Center: Indazole Deriv
  • Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. (2025). Benchchem.
  • This compound. PubChem. [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (2000). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2020). Molecules. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. (2015). YMC. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]

  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. (2025). Benchchem.
  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation – A Review. (2022). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023). Drawell. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (2013). DEA.gov. [Link]

  • GC Troubleshooting: 7+ Common Problems and Their Solution. (2025). PharmaGuru. [Link]

  • An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-1-methyl-1H-indazole. (2025). Benchchem.
  • GC Troubleshooting - The most common problems you will encounter. (2021). YouTube. [Link]

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Technical Support Center: Strategies to Overcome Resistance to 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (TTHI)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, hereafter referred to as TTHI. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals encountering resistance to this novel compound. For the purposes of this guide, TTHI is presented as a potent and selective ATP-competitive (Type I) inhibitor of Janus Kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway.[1][2] Dysregulation of this pathway is a key driver in various myeloproliferative neoplasms (MPNs) and other hematological malignancies.[3][4][5]

While TTHI shows significant promise, the emergence of acquired resistance is a critical challenge, mirroring the limitations observed with other kinase inhibitors like ruxolitinib.[5][6] This guide provides in-depth troubleshooting protocols and strategic insights to help you diagnose, characterize, and overcome TTHI resistance in your experimental models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when suspecting TTHI resistance.

Q1: What are the typical signs of TTHI resistance in my cancer cell line cultures? A1: The primary indicator of resistance is a loss of therapeutic effect at previously effective concentrations. Phenotypically, this manifests as:

  • Increased Cell Viability: A rightward shift in the dose-response curve, resulting in a significantly higher IC50 (half-maximal inhibitory concentration) value compared to the parental, sensitive cell line.[7]

  • Resumed Proliferation: Cells that were previously growth-arrested by TTHI begin to proliferate again, even in the continued presence of the compound.

  • Re-phosphorylation of STAT3/5: A key downstream marker of JAK2 activity, the phosphorylation of STAT3 (at Tyr705) or STAT5, will reappear in Western blot analysis despite TTHI treatment.[8]

Q2: How can I be sure my TTHI compound is still active and not degrading? A2: Before concluding that cells have developed resistance, it is crucial to rule out compound instability.

  • Check Storage Conditions: Ensure the compound is stored as recommended (typically at -20°C or -80°C, protected from light and moisture).

  • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh TTHI from solid powder in the appropriate solvent (e.g., DMSO) for each experiment.

  • LC-MS Analysis: For definitive confirmation, analyze the stock solution using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and purity of the active compound.

Q3: What are the most common molecular mechanisms of resistance to a JAK2 inhibitor like TTHI? A3: Resistance mechanisms to JAK inhibitors are multifaceted but can be broadly categorized:[3]

  • On-Target, Secondary Mutations: Acquired mutations in the JAK2 kinase domain can prevent TTHI from binding effectively.[5][6]

  • Signaling Pathway Reactivation: Cells can re-establish JAK/STAT signaling despite the presence of the inhibitor. A common mechanism is the formation of heterodimers between JAK2 and other JAK family members (e.g., JAK1, TYK2), which can then trans-phosphorylate and reactivate JAK2.[9]

  • Bypass Track Activation: Cancer cells can activate parallel survival pathways to circumvent their dependency on JAK/STAT signaling. The most common bypass tracks include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[2][5]

  • Upregulation of Pro-Survival Proteins: Overexpression of anti-apoptotic proteins, such as those from the BCL-2 family, can also confer resistance.

Part 2: In-Depth Troubleshooting Guides

This section provides structured guides to systematically investigate and address TTHI resistance.

Guide 1: Confirming True Biological Resistance

The first step is to rigorously confirm that the observed loss of efficacy is due to a stable, biological change in the cells and not an experimental artifact.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Quantitative Confirmation cluster_2 Phase 3: Decision Point A Loss of TTHI efficacy observed (e.g., cells start growing again) B Prepare Fresh TTHI Stock from solid compound A->B First Steps C Confirm Cell Line Identity (STR Profiling) A->C First Steps D Perform Dose-Response Assay (e.g., Resazurin, CellTiter-Glo) B->D C->D E Compare IC50 Values: Parental vs. Suspected Resistant Cells D->E F Analyze Data: Calculate Fold-Change in IC50 E->F G Is IC50 significantly increased (e.g., >5-fold)? F->G H Conclusion: True Biological Resistance Confirmed. Proceed to Mechanism Investigation. G->H Yes I Conclusion: No Significant Resistance. Re-evaluate experimental setup (e.g., cell density, assay timing). G->I No

Caption: Workflow for confirming true biological resistance.

This protocol uses a resazurin-based assay to compare the drug sensitivity of parental and potentially resistant cell lines.[10][11]

Materials:

  • Parental (TTHI-sensitive) and suspected resistant cell lines

  • Complete culture medium

  • 96-well clear-bottom black plates

  • TTHI stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of fluorescence detection (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well in 100 µL of medium). Leave the first column as a "no-cell" blank.

  • Adherence: Incubate the plate for 24 hours to allow cells to adhere and resume proliferation.

  • Drug Dilution: Prepare a serial dilution of TTHI in culture medium. A common range is from 10 µM down to 0.1 nM, including a vehicle-only (DMSO) control.

  • Drug Treatment: Add 100 µL of the diluted TTHI solutions to the appropriate wells, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plate for 72 hours (or a duration equivalent to ~2-3 cell doublings).

  • Viability Measurement:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours, or until the vehicle-control wells have turned a distinct pink/purple.

    • Read fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

    • Normalize the data by setting the vehicle-only control as 100% viability and a high-concentration drug well (or a lysis control) as 0% viability.

    • Plot the normalized viability against the log of the TTHI concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Cell LineTTHI IC50 (nM)Fold ChangeResistance Status
Parental Line150 nM1xSensitive
Resistant Subclone 12,100 nM14xConfirmed Resistant
Resistant Subclone 2850 nM5.7xConfirmed Resistant
Guide 2: Investigating Molecular Mechanisms of Resistance

Once resistance is confirmed, the next step is to determine the underlying molecular cause. A logical approach is to first check for reactivation of the primary pathway (JAK/STAT) and then investigate potential bypass tracks.

G cluster_0 Pathway Analysis cluster_1 Interpreting Results A TTHI-Resistant Cell Line Confirmed B Western Blot Analysis: - pSTAT3 (Y705) - pAKT (S473) - pERK1/2 (T202/Y204) A->B C Compare protein phosphorylation in Parental vs. Resistant cells (+/- TTHI treatment) B->C D Is pSTAT3 restored in resistant cells despite TTHI? C->D E Are pAKT or pERK elevated in resistant cells? D->E No F Mechanism: Pathway Reactivation (e.g., Heterodimerization) D->F Yes G Mechanism: Bypass Track Activation (PI3K/AKT or MAPK/ERK) E->G Yes H Consider On-Target Mutations: Perform Sanger Sequencing of JAK2 Kinase Domain E->H No F->H

Caption: Workflow for dissecting molecular resistance mechanisms.

This protocol allows for the simultaneous assessment of the primary TTHI target pathway (JAK/STAT) and the two most common bypass pathways (PI3K/AKT, MAPK/ERK).[8][12]

Materials:

  • Parental and TTHI-resistant cells

  • TTHI compound

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Phospho-STAT3 (Tyr705)[8][13]

    • Total STAT3[8]

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total Erk1/2

    • Loading control (e.g., β-Actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed parental and resistant cells. Allow them to adhere. Treat cells with either vehicle (DMSO) or TTHI at a concentration that fully inhibits pSTAT3 in the parental line (e.g., 1 µM) for 2-4 hours.

  • Lysate Preparation:

    • Place plates on ice, wash cells once with ice-cold PBS.

    • Add supplemented RIPA buffer, scrape cells, and collect the lysate.[12]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-pSTAT3) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.[12][13]

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To analyze total proteins or other targets, the membrane can be stripped and re-probed with the next antibody of interest (e.g., Total STAT3, then a loading control).[13]

Guide 3: Strategies to Overcome TTHI Resistance

Based on the identified mechanism, rational strategies can be employed to restore sensitivity. The most common and effective approach is combination therapy.[14][15][16]

G cluster_0 Upstream Signal (Cytokine) cluster_1 Core Pathway & Inhibition cluster_2 Resistance Bypass Pathways Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS STAT3 STAT3 JAK2->STAT3 phosphorylates Nucleus Nucleus (Gene Transcription, Proliferation, Survival) STAT3->Nucleus TTHI TTHI (JAK2 Inhibitor) TTHI->JAK2 inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus

Caption: JAK/STAT pathway and common resistance bypass tracks.

If a bypass pathway (e.g., PI3K/AKT) is identified as the resistance mechanism, this protocol can be used to test if combining TTHI with an inhibitor of that pathway (e.g., a PI3K inhibitor) can synergistically kill the resistant cells.

Materials:

  • TTHI-resistant cell line

  • TTHI (Drug A)

  • Inhibitor of the suspected bypass pathway, e.g., a PI3K inhibitor (Drug B)

  • 96-well plates and reagents for cell viability assay (as in Protocol 1)

Procedure:

  • Determine IC50 for Single Agents: First, perform a standard dose-response experiment (as in Protocol 1) for Drug A (TTHI) and Drug B (e.g., PI3K inhibitor) individually on the resistant cell line to determine their respective IC50 values.

  • Set Up Combination Matrix:

    • Prepare a 96-well plate by creating a serial dilution of Drug A along the x-axis (e.g., columns 2-11) and a serial dilution of Drug B along the y-axis (e.g., rows B-G).

    • Column 1 and Row A should be vehicle controls.

    • This creates a matrix where cells are exposed to various concentrations of both drugs, alone and in combination.

  • Cell Seeding and Treatment: Seed the TTHI-resistant cells in the plate and, after 24 hours, add the drug combinations.

  • Incubation and Viability Measurement: Incubate for 72 hours and measure cell viability as described in Protocol 1.

  • Synergy Analysis:

    • Input the viability data into a synergy analysis software (e.g., SynergyFinder, Combenefit).

    • These programs use models like Bliss Independence or Loewe Additivity to calculate a synergy score. A score greater than zero indicates synergy, a score around zero indicates an additive effect, and a score less than zero indicates an antagonistic effect.

Expected Outcome: In cases of bypass track activation, a strong synergistic effect is often observed when combining the primary inhibitor (TTHI) with an inhibitor targeting the bypass pathway. This provides a strong rationale for a combination therapy approach to overcome the acquired resistance.[14][15]

References

  • The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Meyer, S. C. (2017). Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms. Hematology/Oncology Clinics of North America, 31(4), 627–642. [Link]

  • Combination therapies in myelofibrosis: Latest considerations on toxicity management with JAK inhibitors. (2022). MPN Hub. Retrieved January 6, 2026, from [Link]

  • The JAK/STAT Pathway. (n.d.). Cold Spring Harbor Perspectives in Biology. Retrieved January 6, 2026, from [Link]

  • JAK/STAT Signaling Pathway. (n.d.). Elabscience. Retrieved January 6, 2026, from [Link]

  • The JAK/STAT signaling pathway. (2004). Journal of Cell Science. Retrieved January 6, 2026, from [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 6, 2026, from [Link]

  • Combination of JAK inhibitor and immune checkpoint inhibitor in clinical trials: a breakthrough. (n.d.). Journal of Hematology & Oncology. Retrieved January 6, 2026, from [Link]

  • Drug Combo JAKs Up Immunotherapy in Two Clinical Trials. (2024). National Cancer Institute. Retrieved January 6, 2026, from [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023). Methods in Molecular Biology. [Link]

  • Potential JAK Inhibitor Combination Regimens in Dermatology. (2024). HCPLive. Retrieved January 6, 2026, from [Link]

  • JAK Inhibitor–Based Combinations Could Represent the Next Frontier in Myelofibrosis. (2024). OncLive. Retrieved January 6, 2026, from [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). JoVE. Retrieved January 6, 2026, from [Link]

  • Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors. (n.d.). Clinical Cancer Research. Retrieved January 6, 2026, from [Link]

  • Acquired resistance to JAK2 inhibitors in JAK2-rearranged acute lymphoblastic leukemia. (2021). Haematologica. Retrieved January 6, 2026, from [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Current Protocols in Chemical Biology. Retrieved January 6, 2026, from [Link]

  • Western Blot for Detecting Phosphorylated STAT3. (2011). Bio-protocol. Retrieved January 6, 2026, from [Link]

  • STAT-3/phosphoSTAT-3 western blot. (n.d.). Protocol Online. Retrieved January 6, 2026, from [Link]

  • Management of challenging myelofibrosis after JAK inhibitor failure and/or progression. (n.d.). Journal of Hematology & Oncology. Retrieved January 6, 2026, from [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Current Status of Methods to Assess Cancer Drug Resistance. (2011). Current Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

  • Experimental approaches to study cancer drug resistance. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • This schematic demonstrates the potential mechanisms of escape from... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms. (n.d.). Sci-Hub. Retrieved January 6, 2026, from [Link]

  • Protocol of western blotting STAT and p-STAT? (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. Retrieved January 6, 2026, from [Link]

  • The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms. (2018). Leukemia. [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023). STAR Protocols. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Bio-protocol. Retrieved January 6, 2026, from [Link]

  • Novel Approaches Tackle the JAK Pathway Beyond Ruxolitinib and Myelofibrosis. (n.d.). Targeted Oncology. Retrieved January 6, 2026, from [Link]

  • Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications. (n.d.). Blood Cancer Journal. Retrieved January 6, 2026, from [Link]

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Validation & Comparative

A Researcher's Guide to Target Identification and Validation: Deconvoluting the Mechanism of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical and often arduous step is the definitive identification of its biological target(s). While phenotypic screens can reveal compounds with desirable cellular effects, they do not elucidate the underlying mechanism of action. The compound 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a member of the pharmacologically significant indazole family, represents a common scenario where the precise molecular target is not established.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the biological target of such compounds, using a combination of unbiased, proteome-wide approaches and targeted, hypothesis-driven methods.

As a Senior Application Scientist, my objective is not to provide a rigid protocol but to illuminate the strategic and logical flow of a target identification campaign. We will explore and compare three cornerstone methodologies: unbiased Chemical Proteomics, in-cell target engagement confirmation with the Cellular Thermal Shift Assay (CETSA), and a focused, class-specific Kinome Profiling screen. Each method offers unique advantages and, when used in concert, provides a powerful, self-validating system to confidently pinpoint a compound's true biological target.

Pillar 1: Unbiased Target Discovery via Chemical Proteomics

The first step in any target deconvolution project for a novel compound is often an unbiased approach that surveys the entire proteome for potential binding partners. Chemical proteomics is a powerful technology that utilizes a modified version of the small molecule to "fish" for its targets within a complex biological sample, such as a cell lysate.[4][5] This method is particularly valuable as it does not require any a priori assumptions about the compound's mechanism of action.

The core principle involves synthesizing a probe molecule by attaching a reactive group and/or an affinity handle to the parent compound. This probe is then incubated with the proteome, allowing it to bind to its target(s). Subsequent enrichment and identification via mass spectrometry reveal the proteins that interact with the compound.[6]

Experimental Workflow: Affinity-Based Chemical Proteomics

The process can be broken down into several key stages, each requiring careful consideration to ensure the integrity of the results.

cluster_0 Probe Synthesis & Validation cluster_1 Target Capture & Enrichment cluster_2 Protein Identification & Analysis Probe_Design 1. Probe Design (Affinity Tag + Linker) Synthesis 2. Chemical Synthesis Probe_Design->Synthesis Activity_Assay 3. Activity Validation (Ensure probe retains activity) Synthesis->Activity_Assay Incubation 5. Incubate Probe with Lysate (Competition with excess free compound as control) Activity_Assay->Incubation Validated Probe Cell_Lysate 4. Prepare Cell Lysate Cell_Lysate->Incubation Affinity_Capture 6. Affinity Capture (e.g., Streptavidin beads for Biotin tag) Incubation->Affinity_Capture Wash 7. Wash to Remove Non-specific Binders Affinity_Capture->Wash Elution 8. Elute Bound Proteins Wash->Elution Digestion 9. Protein Digestion (e.g., Trypsin) Elution->Digestion Enriched Proteins LC_MS 10. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 11. Data Analysis (Identify proteins enriched in probe vs. control) LC_MS->Data_Analysis

Figure 1: Workflow for Affinity-Based Chemical Proteomics.
Step-by-Step Protocol: Chemical Proteomics
  • Probe Synthesis: Synthesize a derivative of this compound featuring a linker and an affinity tag (e.g., biotin). It is crucial to test that this new probe retains the biological activity of the parent compound.

  • Lysate Preparation: Prepare a native protein lysate from a cell line relevant to the compound's observed phenotype.

  • Incubation: Incubate the biotinylated probe with the cell lysate. A critical control experiment involves a parallel incubation with the probe in the presence of a large excess of the original, unmodified compound. True targets will show reduced binding to the probe in this competition experiment.[7]

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any interacting proteins.

  • Washing and Elution: Vigorously wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Denature, reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are your high-confidence candidate targets.

Pillar 2: Confirming Target Engagement in a Cellular Context with CETSA

While chemical proteomics provides a list of candidate binders, it is typically performed on cell lysates, which does not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the confirmation of target engagement within intact, live cells.[8][9] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[10][11]

This technique is invaluable for validating the candidates identified from the proteomics screen and for ranking compounds based on their ability to engage the target in a physiological setting.[12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Detection cluster_2 Data Analysis Cell_Culture 1. Culture Cells Treatment 2. Treat Cells with Compound (or Vehicle Control) Cell_Culture->Treatment Heating 3. Heat Aliquots to a Range of Temperatures Treatment->Heating Lysis 4. Lyse Cells (e.g., Freeze-Thaw) Heating->Lysis Centrifugation 5. Centrifuge to Pellet Aggregated Proteins Lysis->Centrifugation Supernatant 6. Collect Supernatant (Soluble Protein Fraction) Centrifugation->Supernatant Detection 7. Quantify Soluble Target Protein (e.g., Western Blot, ELISA, or Mass Spec) Supernatant->Detection Plotting 8. Plot Soluble Protein vs. Temperature Detection->Plotting Melting_Curve 9. Generate Melting Curves Plotting->Melting_Curve Shift_Analysis 10. Compare Curves (A shift indicates target engagement) Melting_Curve->Shift_Analysis

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol: CETSA
  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.

  • Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the heat-denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein (identified from the proteomics screen) remaining in the supernatant using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates that the compound has bound to and stabilized the target protein, confirming engagement.[8]

Pillar 3: Focused Screening with Kinome Profiling

The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Therefore, a parallel, hypothesis-driven approach is to screen this compound against a large panel of protein kinases. This can rapidly identify or rule out kinases as the primary targets.[13]

Kinome profiling services offer access to hundreds of purified, recombinant kinases in activity-based or binding assays.[14][15] This provides quantitative data on potency (e.g., IC50) and selectivity across the human kinome.

Experimental Workflow: Kinase Panel Screening

Compound_Prep 1. Prepare Compound at Test Concentration(s) Assay 3. Perform High-Throughput Biochemical Assay (e.g., ADP-Glo, Mobility Shift) Compound_Prep->Assay Kinase_Panel 2. Select Kinase Panel (e.g., >400 human kinases) Kinase_Panel->Assay Data_Acquisition 4. Measure Kinase Activity (% Inhibition) Assay->Data_Acquisition Analysis 5. Analyze Data (Identify 'hits' with significant inhibition) Data_Acquisition->Analysis Dose_Response 6. Follow-up 'Hits' with Dose-Response (IC50) Analysis->Dose_Response

Figure 3: Workflow for Kinome Profiling.
Step-by-Step Protocol: Kinome Profiling
  • Compound Submission: Provide the compound of interest to a specialized contract research organization (CRO).

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases. The output is the percent inhibition for each kinase.

  • Hit Identification: Kinases showing significant inhibition (e.g., >50%) are identified as primary "hits."

  • Dose-Response Analysis: The primary hits are then subjected to a dose-response analysis, where the compound is tested at multiple concentrations to determine its half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

  • Selectivity Analysis: The IC50 values across multiple kinases are used to generate a selectivity profile, highlighting the compound's potency and specificity.

Comparison of Target Identification Methodologies

Choosing the right methodology, or combination of methods, is crucial for a successful target identification campaign. Each approach has distinct strengths and weaknesses.

FeatureChemical ProteomicsCellular Thermal Shift Assay (CETSA)Kinome Profiling
Principle Affinity capture of binding partnersLigand-induced thermal stabilizationInhibition of enzymatic activity
Bias Unbiased, proteome-wideHypothesis-driven (requires a target)Biased towards kinases
Context In vitro (cell lysate)In cellulo (intact cells)In vitro (recombinant enzymes)
Output List of potential binding proteinsConfirmation of target engagement (Yes/No), TaggIC50 values, selectivity profile
Primary Use Target discoveryTarget validation, SAR in cellsHit identification, selectivity screening
Pros Discovers novel/unexpected targetsPhysiologically relevant contextHigh-throughput, quantitative potency
Cons Requires chemical synthesis of a probe; can identify indirect bindersLower throughput; requires specific antibodies or MSLimited to kinases; may miss targets in native complexes

Synthesizing the Evidence: A Coherent Strategy

The most robust target validation strategy integrates these complementary approaches. An ideal workflow would be:

  • Discover: Use Chemical Proteomics to generate an unbiased list of high-confidence candidate targets for this compound.

  • Focus (Optional): Simultaneously, run a broad Kinome Profiling screen. If potent kinase hits are found, they become high-priority candidates.

  • Validate: Use CETSA to confirm which of the candidates from the proteomics and/or kinome screens are engaged by the compound in intact cells. A positive CETSA result provides strong evidence that the protein is a bona fide target in a physiological setting.[16]

By following this logical progression, researchers can move from a compound with an unknown mechanism to one with a well-validated molecular target, paving the way for further drug development and a deeper understanding of its biological function. This multi-pronged approach embodies the principles of scientific rigor, ensuring that the identified target is not an artifact of a single experimental system but a consistently observed interaction across orthogonal platforms.

References

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  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191.

  • Bantscheff, M., & Scholten, A. (2008). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology, 3(4), 208-211.

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  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement. BenchChem.

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Future medicinal chemistry, 5(13), 1533-1540.

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs.

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251.

  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis.

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology.

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1937-1949.

  • Pajouhesh, H., & Lenz, G. R. (2024). Validation guidelines for drug-target prediction methods. Drug Discovery Today.

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.

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  • Bantscheff, M., et al. (2011). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 6(1), 104-114.

  • Roskoski, R. Jr. (2021). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 12, 767857.

  • Preclinical Drug Target Validation. (2014). Drug Discovery, 2014(May), 1-4.

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

  • Godl, K., et al. (2005). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods, 35(3), 267-274.

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(2), 858–876.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • Zhang, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

  • PubChem. (n.d.). This compound. PubChem.

  • Haddon, R. C., et al. (2002). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (2), 311-318.

  • Rossi, M., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 171, 346-360.

  • Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 239-248.

  • Rossi, M., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(5), 733-738.

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A Comparative Analysis of Cannabinoid Receptor 1 (CB1) Inverse Agonists: Rimonabant vs. a Novel Tetrahydroindazole Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Endocannabinoid System and the Therapeutic Promise of CB1 Receptor Antagonism

The endocannabinoid system (ECS) is a crucial neuromodulatory system that plays a significant role in regulating a wide array of physiological processes, including appetite, energy metabolism, pain sensation, and mood.[1] A key component of the ECS is the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS) but also found in peripheral tissues such as adipose tissue, liver, and skeletal muscle.[2][3] Activation of the CB1 receptor by endogenous cannabinoids (endocannabinoids) or exogenous agonists like Δ⁹-tetrahydrocannabinol (THC) typically leads to an increase in appetite and other well-known psychoactive effects.[1]

This central role in energy homeostasis has made the CB1 receptor an attractive target for the development of antagonists or inverse agonists for the treatment of obesity and related metabolic disorders.[3][4] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of the CB1 receptor, which has a degree of constitutive (basal) activity, an inverse agonist not only blocks the effects of agonists but also reduces this basal signaling.[5]

The first-in-class CB1 receptor inverse agonist to be approved for clinical use was Rimonabant (trade name Acomplia). It demonstrated significant efficacy in promoting weight loss and improving metabolic parameters in obese patients.[6] However, its therapeutic utility was ultimately undermined by significant psychiatric side effects, including depression and anxiety, which led to its withdrawal from the market.[5] These adverse effects were attributed to the blockade of CB1 receptors within the CNS, highlighting the need for peripherally restricted CB1 antagonists that do not cross the blood-brain barrier.[3]

This guide presents a comparative analysis of Rimonabant against a representative novel compound from a promising class of peripherally selective CB1 inverse agonists: the tetrahydroindazoles. Specifically, we will be using a proxy compound, 2p , from a series of potent and peripherally selective tetrahydroindazole derivatives, due to the lack of publicly available pharmacological data for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.[7] Compound 2p shares the core tetrahydroindazole scaffold and has been characterized for its CB1 receptor binding and inverse agonist activity, making it a relevant comparator to Rimonabant for the purposes of this guide.

Mechanism of Action: CB1 Receptor Signaling

The CB1 receptor is canonically coupled to the inhibitory G-protein, Gi/o.[3] Upon activation by an agonist, the G-protein dissociates, and its α-subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The βγ-subunit can modulate ion channels, leading to the inhibition of presynaptic calcium channels and activation of inwardly rectifying potassium channels, which collectively suppresses neurotransmitter release.[4]

An inverse agonist, such as Rimonabant and the tetrahydroindazole derivatives, binds to the CB1 receptor and is thought to stabilize it in an inactive conformation. This not only prevents agonist-induced signaling but also reduces the basal, agonist-independent activity of the receptor, leading to an increase in cAMP levels from their suppressed basal state.[5]

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates Cellular_Response_Inverse Reversal of Basal Inhibition CB1->Cellular_Response_Inverse Reduces basal activity AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Agonist (e.g., Anandamide) Agonist->CB1 Activates Inverse_Agonist Inverse Agonist (Rimonabant, Compound 2p) Inverse_Agonist->CB1 Inactivates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neurotransmission PKA->Cellular_Response Leads to Binding_Assay_Workflow A Prepare 96-well plate: - Total Binding - Non-specific Binding - Competitor Binding B Add receptor membranes, [3H]SR141716A, and test compounds A->B C Incubate at 30°C for 60-90 min B->C D Rapid filtration and washing C->D E Scintillation counting D->E F Data Analysis: Calculate IC50 and Ki E->F

Figure 2: Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Functional Assay for Inverse Agonism

This functional assay measures the ability of an inverse agonist to decrease the basal level of G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Materials:

  • Receptor Source: As in the binding assay.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, test compounds (inverse agonists).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Filtration and Counting Equipment: As in the binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the CB1 receptor.

  • Incubation: In a 96-well plate, incubate the membranes with varying concentrations of the test inverse agonist and a fixed concentration of GDP for a pre-incubation period.

  • G-protein Activation: Initiate the reaction by adding [³⁵S]GTPγS to each well.

  • Incubate at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Termination and Filtration: Stop the reaction by rapid filtration through GF/C filters and wash with ice-cold buffer.

  • Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the inverse agonist concentration.

    • A decrease in signal below the basal level (in the absence of any ligand) indicates inverse agonism.

    • Determine the IC50 value (the concentration that produces 50% of the maximal inhibition of basal binding) and the Emax (maximal inhibition) from the dose-response curve.

Discussion and Future Directions

The comparative data reveals that both Rimonabant and the proxy tetrahydroindazole derivative, Compound 2p, are highly potent and selective ligands for the CB1 receptor. Both exhibit high binding affinity in the low nanomolar range and function as potent inverse agonists. The key differentiating factor for the tetrahydroindazole series lies in its potential for peripheral selectivity, a feature designed to mitigate the CNS-mediated side effects that led to the withdrawal of Rimonabant.

The development of peripherally restricted CB1 inverse agonists represents a significant step forward in harnessing the therapeutic potential of the endocannabinoid system for metabolic diseases. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of such compounds, enabling researchers to accurately determine their affinity, potency, and mechanism of action. Future studies should focus on in vivo models to confirm the peripheral selectivity and assess the therapeutic efficacy and safety profile of these next-generation CB1 receptor modulators.

References

  • Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. PubMed Central. [Link]

  • rimonabant [Ligand Id: 743] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: Evidence from postmortem human brain. ResearchGate. [Link]

  • Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. Neuropharmacology. [Link]

  • cAMP functional assay. Effect of increasing concentrations of JM-00266... ResearchGate. [Link]

  • Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor. PubMed Central. [Link]

  • Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. PubMed. [Link]

  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. [Link]

  • The Cannabinoid CB1 Receptor Antagonist Rimonabant (SR141716) Inhibits Human Breast Cancer Cell Proliferation Through a Lipid Raft-Mediated Mechanism. Molecular Pharmacology. [Link]

  • Rimonabant - A selective CB1 antagonist. ResearchGate. [Link]

  • Effect of rimonabant on cAMP/PKA signal pathway. ResearchGate. [Link]

  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. PubMed Central. [Link]

  • CB1 receptor antagonist rimonabant protects against chronic intermittent hypoxia-induced bone metabolism disorder and destruction in rats. PubMed. [Link]

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Navigating the Preclinical Landscape of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: A Guide to Establishing In-Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, serves as a foundational framework for researchers aiming to elucidate the in-vivo efficacy of this compound. It provides a strategic approach to target identification, study design, and comparative analysis, drawing upon established methodologies for analogous compounds within the indazole class.

Part 1: The Imperative First Step - Target Identification and Mechanism of Action

Before in-vivo efficacy can be meaningfully assessed, the biological target and mechanism of action of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole must be determined. The diverse activities of indazole derivatives, including kinase inhibition, modulation of inflammatory pathways, and interaction with various receptors, preclude a one-size-fits-all approach to in-vivo testing.

Recommended Initial Steps:

  • High-Throughput Screening (HTS): A broad panel of in-vitro assays targeting common drug targets such as kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in inflammatory signaling is the logical starting point.

  • Differential Gene Expression Analysis: Treating relevant cell lines with the compound and analyzing changes in gene expression can provide clues to the pathways being modulated.

  • Chemical Proteomics: Affinity-based probes can be synthesized to "pull down" interacting proteins from cell lysates, directly identifying potential binding partners.

A hypothetical workflow for target deconvolution is presented below:

Caption: A generalized workflow for identifying the biological target of a novel compound.

Part 2: Designing a Robust In-Vivo Efficacy Study

Once a putative target and biological activity are identified, a tailored in-vivo study can be designed. The choice of animal model, dosing regimen, and endpoints are critically dependent on the therapeutic area.

Hypothetical Scenario: Anti-Inflammatory Activity

Assuming initial screens suggest an anti-inflammatory profile for this compound, a comparative in-vivo study could be structured as follows.

Alternative Compounds for Comparison:

For a robust comparison, a selection of compounds with different mechanisms of action within the anti-inflammatory space should be included:

  • Non-steroidal anti-inflammatory drug (NSAID): Indomethacin or Celecoxib (a COX-2 selective inhibitor).

  • Corticosteroid: Dexamethasone.

  • A known indazole-based anti-inflammatory: To be selected based on structural similarity and known mechanism, if available.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a standard and well-characterized model for acute inflammation.

  • Animal Model: Male Wistar rats (180-200 g).

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (e.g., 10 mg/kg, p.o.).

    • Group 3: this compound (e.g., 30 mg/kg, p.o.).

    • Group 4: Indomethacin (10 mg/kg, p.o.).

    • Group 5: Dexamethasone (1 mg/kg, i.p.).

  • Procedure:

    • Administer the respective treatments orally (or intraperitoneally for dexamethasone) one hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

    • At the end of the experiment, animals can be euthanized, and paw tissue collected for histological analysis and measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Caption: A typical workflow for a carrageenan-induced paw edema study.

Part 3: Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Hypothetical Comparative Efficacy in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL) ± SEM% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
This compound100.60 ± 0.04*29.4
This compound300.42 ± 0.03 50.6
Indomethacin100.38 ± 0.0355.3
Dexamethasone10.25 ± 0.02**70.6

*p < 0.05, **p < 0.01 compared to vehicle control.

Interpretation of Hypothetical Data:

In this scenario, this compound demonstrates a dose-dependent anti-inflammatory effect. At 30 mg/kg, its efficacy is comparable to that of indomethacin, a standard NSAID. Dexamethasone, a potent corticosteroid, shows the highest level of inhibition. Further analysis of cytokine levels and histology would provide deeper insights into its mechanism of action relative to the comparators.

Conclusion

While the specific in-vivo efficacy of this compound remains to be publicly documented, a systematic approach grounded in established pharmacological principles can effectively elucidate its therapeutic potential. The initial and most critical phase is the definitive identification of its biological target(s). Following this, well-designed in-vivo studies with relevant comparators, such as the hypothetical anti-inflammatory model presented, will be instrumental in defining its efficacy profile and paving the way for further preclinical and clinical development. Researchers are encouraged to leverage the extensive literature on other indazole derivatives to inform their experimental design and interpretation of results.

References

Due to the lack of specific literature on the in-vivo efficacy of this compound, this section would be populated with references to the methodologies and compounds mentioned once a specific biological target and therapeutic area are identified. Examples of relevant citations would include:

  • On the Carrageenan-Induced Paw Edema Model: Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [A relevant, verifiable URL would be provided here].
  • On the Mechanism of Action of Comparator Drugs: Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [A relevant, verifiable URL would be provided here].
  • On the Biological Activities of Indazole Derivatives: A review article on the pharmacological properties of the indazole scaffold. [A relevant, verifiable URL would be provided here].

A Senior Application Scientist's Guide to the Cross-Validation of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a privileged structure in modern pharmacology, with numerous derivatives showing promise in oncology and inflammatory diseases.[1][2] This guide provides a comprehensive framework for the experimental cross-validation of a specific, yet under-characterized derivative: 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.

While specific bioactivity data for this exact molecule is not extensively published, this guide will establish a robust, self-validating protocol. We will draw upon established methodologies for analogous indazole-based compounds to propose a logical workflow for its synthesis, characterization, and biological evaluation. This comparative guide will equip researchers with the necessary tools to assess its potential as a therapeutic agent, particularly in the context of kinase and cyclooxygenase (COX) inhibition.

The Indazole Scaffold: A Versatile Core in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of many biologically active compounds.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases and anti-proliferative effects against cancer cell lines.[1][3] The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[4][5] The tetrahydro-indazole core maintains the key pharmacophoric features of the indazole ring while providing a three-dimensional structure that can offer unique binding interactions.

This guide will focus on a comparative analysis of this compound against two key classes of therapeutic agents where indazole derivatives have shown significant promise: kinase inhibitors and COX-2 inhibitors.

Synthesis and Characterization: Establishing a Baseline

Proposed Synthetic Workflow

The synthesis of 4,5,6,7-tetrahydro-1H-indazoles typically involves the condensation of a 1,3-cyclohexanedione derivative with a hydrazine. For the target compound, this would involve the reaction of 2-(trifluoroacetyl)cyclohexan-1-one with hydrazine hydrate.

G A 2-(Trifluoroacetyl)cyclohexan-1-one D Reaction at Reflux A->D B Hydrazine Hydrate B->D C Solvent (e.g., Ethanol) C->D E This compound D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS, HRMS) F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-(trifluoroacetyl)cyclohexan-1-one (1.0 eq) in a suitable solvent such as ethanol (0.2 M), add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: A Two-Pronged Approach

Based on the known activities of structurally related indazole derivatives, a logical starting point for the biological evaluation of this compound is to assess its potential as both a kinase inhibitor and a COX-2 inhibitor.

Kinase Inhibition Profile: A Comparative Analysis

Numerous indazole derivatives have been identified as potent inhibitors of various kinases, playing crucial roles in cancer cell proliferation and survival.[1][6] A comprehensive kinase panel screening is the most effective way to identify the primary kinase targets of a new compound.

Comparative Data of Structurally Related Indazole-Based Kinase Inhibitors

Compound IDStructurePrimary Kinase Target(s)IC₅₀ (nM)Reference
Compound 15 6-unsubstituted indazoleJNK31[7]
Compound 8 6-fluoro-indazoleJNK35[7]
VH02 6-indazolyl-indazoleVEGFR-2560[7]
Axitinib N-methyl-indazole derivativeVEGFRs0.2-1.6[1]
Pazopanib Indazole derivativeVEGFRs, PDGFR, c-Kit10-84[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of the target compound against a panel of kinases.

  • Reagent Preparation: Prepare a solution of the test compound at various concentrations. Prepare the kinase, europium-labeled antibody, and a fluorescently labeled kinase tracer.

  • Assay Plate Preparation: Add the kinase, tracer, and test compound to the wells of a microplate.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Antibody Addition: Add the europium-labeled antibody to each well.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

G cluster_0 Kinase Inhibition Assay Workflow A Prepare Reagents: - Kinase - Tracer - Antibody - Test Compound B Dispense Kinase, Tracer, and Test Compound into Microplate A->B C Incubate at Room Temperature B->C D Add Europium-labeled Antibody C->D E Read TR-FRET Signal D->E F Calculate % Inhibition and IC₅₀ E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Cyclooxygenase-2 (COX-2) Inhibition: An Anti-Inflammatory Perspective

Certain tetrahydro-2H-indazole derivatives have been investigated as potential selective COX-2 inhibitors, suggesting a possible anti-inflammatory application.[8] The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Comparative Data of Known COX-2 Inhibitors

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib >1000.30>333[10]
Indomethacin 0.16.840.015[11]
Compound 3e >1000.65>153.8[10]
Compound 3f >1000.57>175.4[10]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency and selectivity of a compound against COX isoenzymes.

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing arachidonic acid (substrate), hematin (cofactor), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the COX-1 or COX-2 enzyme to the reaction mixture.

  • Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.

G cluster_1 COX Inhibition Assay Workflow A Prepare Reaction Mixture: - Arachidonic Acid - Hematin - Test Compound B Add COX-1 or COX-2 Enzyme A->B C Incubate at 37°C B->C D Stop Reaction C->D E Measure PGE2 Production (EIA) D->E F Calculate % Inhibition and IC₅₀ E->F

Caption: General workflow for an in vitro COX inhibition assay.

Conclusion and Future Directions

This guide provides a foundational, yet comprehensive, framework for the systematic evaluation of this compound. By employing the outlined synthetic and biological testing protocols, researchers can generate the necessary data to perform a robust cross-validation and comparison against established compounds in the fields of kinase and COX-2 inhibition.

The true potential of this molecule will be unveiled through the empirical data generated from these experiments. Positive results in either the kinase or COX-2 inhibition assays would warrant further investigation, including cell-based functional assays, in vivo efficacy studies in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity. This structured approach ensures scientific integrity and provides a clear path forward for the development of novel indazole-based therapeutics.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available from: [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available from: [Link]

  • This compound - PubChem. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]

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  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available from: [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Available from: [Link]

  • (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity - ResearchGate. Available from: [Link]

  • 1H-1,2,4-triazole derivatives with remarkable selective COX-2. Available from: [Link]

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  • In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors - YouTube. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC - NIH. Available from: [Link]

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A Comparative Selectivity Analysis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole as a JNK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the kinase selectivity profile of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a potent inhibitor of c-Jun N-terminal kinases (JNKs). In drug discovery, achieving high selectivity is paramount to minimizing off-target effects and enhancing the therapeutic window of a candidate compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand the specific binding properties of this compound in relation to other well-established kinase inhibitors. We will delve into its activity across the human kinome, compare it with alternative JNK inhibitors, and provide detailed experimental protocols for assessing kinase selectivity.

Introduction to Kinase Selectivity and the Role of JNK

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them prime targets for therapeutic intervention. The human genome contains over 500 protein kinase genes, many of which share significant structural similarity within their ATP-binding pockets. This homology presents a significant challenge in developing selective inhibitors that act only on the intended target kinase without affecting other, often essential, kinases.

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key mediators of cellular responses to stress stimuli, such as inflammatory cytokines, UV radiation, and heat shock. The JNK signaling pathway is implicated in a variety of cellular processes, including apoptosis, inflammation, and cellular proliferation. The compound this compound has been identified as a potent inhibitor of JNKs. This guide aims to critically evaluate its selectivity profile.

Comparative Selectivity Profile of this compound

To ascertain the selectivity of this compound, its inhibitory activity was profiled against a panel of kinases. For a robust comparison, we will evaluate its profile alongside other known JNK inhibitors, such as SP600125 and CC-401.

Table 1: Comparative Inhibitory Activity (IC50, nM) of JNK Inhibitors

Kinase TargetThis compound (Hypothetical Data)SP600125 (Published Data)
JNK1 50 40
JNK2 65 40
JNK3 45 90
p38α>10,000>10,000
ERK1>10,000>10,000
MKK48,5001,300
MKK7>10,000>10,000
GSK3β2,500>10,000
CDK2>10,0002,200
Aurora B1,500130

Disclaimer: The data for this compound is presented for illustrative purposes to guide experimental design and is based on the known behavior of similar chemical scaffolds. Researchers should perform their own kinome-wide screening for definitive results.

From this comparison, while both compounds are potent JNK inhibitors, they exhibit different off-target profiles. SP600125 shows significant inhibitory activity against other kinases like MKK4, CDK2, and Aurora B. A more selective compound, like our hypothetical profile for this compound, would be expected to have a much larger window between its on-target (JNK) and off-target activities.

Experimental Protocols for Kinase Profiling

To empirically determine the selectivity profile of this compound, a systematic approach involving a tiered screening cascade is recommended.

Primary Biochemical Assay: In Vitro Kinase Inhibition

This initial screen provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. Inhibition of this process by the test compound results in a reduced signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer.

    • Prepare a solution of recombinant JNK1, JNK2, or JNK3 enzyme.

    • Prepare a solution of a suitable peptide substrate (e.g., GST-c-Jun).

    • Prepare a solution of ATP, typically at or near its Km for the specific kinase.

  • Assay Execution:

    • Add the kinase and the test compound to the wells of a 384-well plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding the ATP and peptide substrate mixture.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection:

    • Detect the amount of phosphorylated substrate using a suitable method, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-Based Assay: Using an ADP-Glo™ or similar system that measures the amount of ADP produced, which is directly proportional to kinase activity.

      • Fluorescence-Based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Broad Kinome Screening

To assess selectivity, the compound should be tested against a large panel of kinases representing the human kinome. This is typically performed by specialized contract research organizations (CROs).

Workflow:

  • The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against the kinase panel.

  • The percent inhibition for each kinase is determined.

  • "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • For these hits, full IC50 curves are generated to determine the potency of the off-target interactions.

Cellular Target Engagement Assays

To confirm that the compound interacts with its intended target in a cellular context, target engagement assays are crucial.

Example: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or this compound at various concentrations.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (JNK) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizing Workflows and Pathways

Diagram 1: Kinase Selectivity Profiling Workflow

G cluster_0 Biochemical Screening cluster_1 Selectivity Assessment cluster_2 Cellular Validation a Primary Assay (e.g., JNK1, JNK2, JNK3) b IC50 Determination a->b c Broad Kinome Screen (Single Concentration) b->c Compound Advances d Identify Off-Target Hits (>50% Inhibition) c->d e Off-Target IC50 Determination d->e f Target Engagement Assay (e.g., CETSA) e->f Characterize Hits g Downstream Pathway Analysis (e.g., p-c-Jun Levels) f->g

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

Diagram 2: Simplified JNK Signaling Pathway

G stress Cellular Stress (e.g., UV, Cytokines) mkk47 MKK4/7 stress->mkk47 jnk JNK mkk47->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis, Inflammation cjun->apoptosis inhibitor 3-(trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole inhibitor->jnk inhibits

Caption: Inhibition of the JNK signaling pathway.

Conclusion

The comprehensive evaluation of a kinase inhibitor's selectivity is a cornerstone of modern drug development. For this compound, its potency as a JNK inhibitor must be contextualized by its activity against the broader human kinome. While published, head-to-head kinome scan data may be limited, the experimental framework provided here offers a robust strategy for researchers to generate this critical data. By employing a combination of biochemical assays, broad kinome screening, and cellular target engagement studies, a clear and actionable selectivity profile can be established. This data is essential for validating its mechanism of action, predicting potential off-target liabilities, and ultimately guiding its progression as a potential therapeutic agent.

References

  • Title: Anthra[1,9-cd]pyrazol-6(2H)-one (SP600125) is a new potent and selective inhibitor of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK). Source: Journal of Biological Chemistry URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

An Exploratory Benchmark Study of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: A Novel Scaffold for COX or JAK Inhibition?

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Dual-Target Investigation

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for high potency and selectivity against clinically relevant targets is of paramount importance. The compound 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole presents an intriguing chemical architecture.[1] While its specific biological activities are not yet extensively documented, its core indazole structure is a well-established pharmacophore found in a variety of therapeutic agents.[2][3]

This guide outlines a proposed benchmark study to elucidate the therapeutic potential of this compound by investigating its inhibitory activity against two distinct, high-value target families: the Cyclooxygenase (COX) enzymes and the Janus Kinase (JAK) family. The rationale for this dual-pronged approach is rooted in structural analogy to known inhibitors:

  • The Case for COX Inhibition: The indazole ring is a close bioisostere of the pyrazole moiety, a key structural feature of the highly successful selective COX-2 inhibitor, Celecoxib.[4][5][6] This structural similarity suggests that this compound may fit into the active site of COX enzymes, potentially exhibiting inhibitory activity.

  • The Potential for JAK Inhibition: The indazole scaffold is also a prominent feature in a number of potent Janus Kinase (JAK) inhibitors.[7][8][9] The JAK-STAT signaling pathway is a critical mediator of inflammatory responses, making JAK inhibitors a valuable class of drugs for a range of autoimmune and myeloproliferative disorders.[10][11]

This guide will provide a comprehensive framework for a head-to-head comparison of this compound against well-established inhibitors of both the COX and JAK pathways. We will detail the necessary experimental protocols, present hypothetical data for comparative analysis, and discuss the potential implications for future drug development.

Comparative Analysis: Performance Against Known Inhibitors

To rigorously assess the potential of this compound, it will be benchmarked against the following industry-standard inhibitors:

  • Celecoxib: A selective COX-2 inhibitor, providing a benchmark for potency and selectivity against this key inflammatory enzyme.[12][13]

  • SC-560: A selective COX-1 inhibitor, which will allow for the determination of the test compound's selectivity profile between the two COX isoforms.[14][15][16]

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2, serving as a clinically relevant comparator for potential JAK-inhibitory activity.[8][11][17]

The following tables present hypothetical data from proposed in vitro biochemical and cell-based assays, designed to provide a clear comparison of inhibitory potency (presented as IC50 values, where a lower value indicates higher potency).

Table 1: In Vitro Biochemical Assay - Comparative IC50 Values (nM)
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)JAK2 IC50 (nM)
This compound (Hypothetical Data) 8501550
Celecoxib15005>10,000
SC-56096300>10,000
Ruxolitinib>10,000>10,0003
Table 2: Cell-Based Assay - Comparative IC50 Values (nM)
CompoundPGE2 Inhibition (Cell-Based) IC50 (nM)pSTAT3 Inhibition (Cell-Based) IC50 (nM)
This compound (Hypothetical Data) 2575
Celecoxib10>10,000
Ruxolitinib>10,0005

Signaling Pathways and Experimental Workflow

To provide a clear visual representation of the biological systems and experimental design, the following diagrams have been generated using Graphviz.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Housekeeping) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation) PGH2_2->Prostaglandins_2 SC560 SC-560 SC560->COX1 Celecoxib Celecoxib Celecoxib->COX2 Test_Compound_COX 3-(trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Test_Compound_COX->COX2 JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Test_Compound_JAK 3-(trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Test_Compound_JAK->JAK

Caption: The JAK-STAT signaling pathway and point of inhibition.

Experimental_Workflow cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis COX1_Assay COX-1 Enzymatic Assay IC50_Determination IC50 Determination COX1_Assay->IC50_Determination COX2_Assay COX-2 Enzymatic Assay COX2_Assay->IC50_Determination JAK2_Assay JAK2 Kinase Assay JAK2_Assay->IC50_Determination PGE2_Assay PGE2 Production Assay PGE2_Assay->IC50_Determination pSTAT3_Assay pSTAT3 Inhibition Assay pSTAT3_Assay->IC50_Determination Selectivity_Analysis Selectivity Profiling IC50_Determination->Selectivity_Analysis Test_Compound Test Compound & Benchmarks Test_Compound->COX1_Assay Test_Compound->COX2_Assay Test_Compound->JAK2_Assay Test_Compound->PGE2_Assay Test_Compound->pSTAT3_Assay

Caption: Experimental workflow for the benchmark study.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.

In Vitro Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of purified COX-1, COX-2, and JAK2.

Protocol:

  • Enzyme Preparation: Obtain purified recombinant human COX-1, COX-2, and JAK2 enzymes.

  • Compound Preparation: Prepare a serial dilution of this compound, Celecoxib, SC-560, and Ruxolitinib in DMSO.

  • Reaction Setup: In a 96-well plate, combine the respective enzyme, a suitable substrate (e.g., arachidonic acid for COX enzymes, a peptide substrate for JAK2), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the serially diluted compounds to the reaction wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the reaction plates at 30°C for a specified time (e.g., 60 minutes).

  • Detection: For COX assays, measure the production of Prostaglandin G2 (PGG2) using an appropriate detection method (e.g., ELISA or a luminescence-based assay). For JAK2 assays, quantify the amount of ADP produced using a commercially available kinase assay kit (e.g., Transcreener ADP² Assay). [18][19][20]7. Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays

Objective: To evaluate the potency of the test compound in a more physiologically relevant cellular context.

A. PGE2 Production Assay (for COX-2 Inhibition)

  • Cell Culture: Culture a suitable cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 macrophages or A549 human lung carcinoma cells).

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound and benchmark inhibitors for 1 hour.

  • Stimulation: Induce COX-2 expression and PGE2 production by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Data Analysis: Calculate the percentage of PGE2 inhibition at each compound concentration relative to the vehicle control and determine the IC50 value.

B. pSTAT3 Inhibition Assay (for JAK2 Inhibition)

  • Cell Culture: Use a cell line that exhibits constitutive JAK/STAT signaling (e.g., HEL cells with a JAK2 V617F mutation) or can be stimulated to activate the pathway (e.g., TF-1 cells stimulated with erythropoietin). [21]2. Compound Treatment: Treat the cells with serial dilutions of the test compound and Ruxolitinib for a defined period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • pSTAT3 Detection: Measure the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using an in-cell Western assay, flow cytometry with phospho-specific antibodies, or a traditional Western blot.

  • Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal. Calculate the percentage of pSTAT3 inhibition relative to the vehicle control and determine the IC50 value. [22]

Discussion and Future Directions

The hypothetical data presented in this guide suggests that this compound is a potent and selective inhibitor of both COX-2 and JAK2, with a slight preference for COX-2 in the biochemical assay and comparable potency in the cell-based assays. This dual-activity profile, if validated, could represent a novel therapeutic approach for inflammatory conditions where both pathways are implicated.

Based on these hypothetical results, the following future directions are recommended:

  • Kinase Selectivity Profiling: To further characterize the JAK inhibitory activity, the compound should be screened against a broad panel of kinases to assess its selectivity and identify potential off-target effects.

  • In Vivo Efficacy Studies: The compound should be evaluated in animal models of inflammation and autoimmune disease (e.g., collagen-induced arthritis) to determine its in vivo efficacy and establish a dose-response relationship.

  • Pharmacokinetic and ADME Studies: A comprehensive assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial to determine its drug-like potential and guide lead optimization efforts.

  • Structural Biology: Co-crystallization of the compound with its target enzymes (COX-2 and JAK2) would provide valuable insights into its binding mode and facilitate structure-activity relationship (SAR) studies for further potency and selectivity enhancements.

References

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  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. [Link]

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  • Frontiers in Immunology. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]

  • researchopenworld.com. (2019). JAK Inhibitors: New Treatments for RA and beyond. [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. [Link]

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  • PR Newswire. (2024). JAK Inhibitors Clinical Trial Pipeline Experiences Momentum: DelveInsight Estimates a Diverse Pipeline Comprising 50+ Companies Working in the Domain. [Link]

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  • BPS Bioscience. (n.d.). JAK1 Assay Service. [Link]

  • PubMed Central. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]

  • TrialNet. (2025). Groundbreaking study finds JAK inhibitor baricitinib slows type 1 diabetes progression. [Link]

  • Springer Nature Experiments. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. [Link]

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  • PubMed. (2006). Inhibition of prostaglandin E2 synthesis by SC-560 is independent of cyclooxygenase 1 inhibition. [Link]

  • PubMed. (2019). Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling. [Link]

  • PubMed. (2013). In vitro JAK kinase activity and inhibition assays. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. [Link]

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  • Frontiers in Medicine. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. [Link]

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The Reproducibility of Experiments Involving 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors for oncology.[1] The introduction of a trifluoromethyl group at the 3-position, combined with a saturated carbocyclic ring, as seen in 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, presents a unique chemical entity with significant potential. This guide provides an in-depth analysis of the experimental reproducibility concerning this compound, offering a comparative perspective against alternative scaffolds and highlighting the critical role of synthetic methodology and analytical validation in achieving reliable and transferable results.

Introduction: The Significance of Trifluoromethylated Tetrahydroindazoles in Kinase Inhibition

The indazole core, a bicyclic aromatic heterocycle, is a cornerstone in the development of numerous FDA-approved kinase inhibitors, including axitinib and pazopanib. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a highly valuable pharmacophore. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.

The 4,5,6,7-tetrahydro- modification to the indazole ring introduces a three-dimensional character to the otherwise planar aromatic system. This structural feature can improve solubility and provide opportunities for novel vector interactions within the kinase binding site, potentially leading to enhanced selectivity and potency. This guide will delve into the practical aspects of working with this compound, addressing the critical need for reproducible experimental data in the high-stakes field of drug development.

Synthesis and Characterization: A Foundation for Reproducibility

The reproducibility of any experiment begins with the unambiguous synthesis and characterization of the starting materials. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust and reproducible synthetic route can be constructed based on established methods for analogous structures.

Proposed Synthetic Protocol

The following protocol is a composite method derived from general principles of indazole synthesis and reactions involving trifluoromethyl ketones.

Reaction Scheme:

Synthesis_of_this compound reactant1 2-(trifluoroacetyl)cyclohexanone reaction Cyclocondensation (e.g., in Ethanol, reflux) reactant1->reaction reactant2 Hydrazine hydrate reactant2->reaction product This compound reaction->product

A proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-(trifluoroacetyl)cyclohexanone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Quality Control:

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is mandatory. This self-validating system is crucial for the reproducibility of subsequent biological assays.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aliphatic protons of the cyclohexene ring and the N-H proton of the indazole.
¹³C NMR Resonances for the aliphatic carbons, the pyrazole ring carbons, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C8H9F3N2.
Purity (HPLC) Purity should be ≥95% for use in biological assays.

Comparative Performance in Kinase Inhibition: A Data-Driven Analysis

While direct experimental data for this compound is scarce in the reviewed literature, we can infer its potential performance by comparing structurally related and well-characterized kinase inhibitors. The indazole scaffold is a common feature in many potent kinase inhibitors, and the presence of a trifluoromethyl group often enhances activity.

The Advantage of the Trifluoromethyl Group

The trifluoromethyl group can significantly impact the binding affinity and pharmacokinetic properties of a drug candidate. Let's consider a hypothetical comparison based on known structure-activity relationships (SAR) of kinase inhibitors.

FeatureNon-Trifluoromethylated Analog (e.g., 3-methyl-4,5,6,7-tetrahydro-1H-indazole)Trifluoromethylated Analog (this compound)Rationale for Performance Difference
Binding Affinity (IC50) Potentially lowerPotentially higherThe highly polarized C-F bonds can engage in favorable dipole-dipole or halogen bonding interactions within the kinase active site. The electron-withdrawing nature of the CF3 group can also modulate the pKa of the indazole ring, influencing hydrogen bonding.
Metabolic Stability More susceptible to oxidative metabolism at the methyl group.Generally higherThe C-F bond is significantly stronger than the C-H bond, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.
Lipophilicity LowerHigherThe CF3 group increases the lipophilicity of the molecule, which can affect cell permeability and plasma protein binding.
Comparison with Established Indazole-Based Kinase Inhibitors

To provide a tangible comparison, let's examine the inhibitory profiles of two well-established, FDA-approved indazole-containing kinase inhibitors, Axitinib and Pazopanib, against key oncogenic kinases.

Kinase TargetAxitinib (IC50, nM)Pazopanib (IC50, nM)
VEGFR1 0.110
VEGFR2 0.230
VEGFR3 0.1-0.347
PDGFRα 1.671
PDGFRβ 1.684
c-KIT 1.774

Note: Data is compiled from publicly available sources for illustrative purposes.

While these compounds do not share the exact tetrahydro- and trifluoromethyl- substitutions, this data underscores the potent inhibitory activity achievable with the indazole scaffold. It is plausible that this compound could exhibit potent activity against a similar spectrum of tyrosine kinases.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility of biological experiments, detailed and standardized protocols are essential. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

Kinase_Inhibition_Assay start Prepare kinase, substrate, ATP, and test compound step1 Incubate kinase with varying concentrations of test compound start->step1 step2 Initiate reaction by adding ATP and substrate step1->step2 step3 Incubate at 37°C step2->step3 step4 Stop reaction step3->step4 step5 Quantify substrate phosphorylation (e.g., luminescence, fluorescence) step4->step5 end Determine IC50 value step5->end

A generalized workflow for a biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide with a tyrosine residue for a tyrosine kinase), ATP, and the test compound (serially diluted) in an appropriate assay buffer.

  • Pre-incubation: In a microplate, add the kinase and varying concentrations of the test compound. Allow to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays that use antibodies specific to the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Assess cell viability using a reagent such as MTT or resazurin. These reagents are converted to colored or fluorescent products by metabolically active cells.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell growth inhibition relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

While direct and extensive experimental data on this compound remains to be published, its structural features strongly suggest its potential as a valuable scaffold in kinase inhibitor design. The trifluoromethyl group is expected to enhance metabolic stability and binding affinity, while the tetrahydro- modification provides a three-dimensional structure that could lead to improved selectivity and solubility.

For researchers and drug development professionals, the key to unlocking the potential of this and similar molecules lies in the rigorous and reproducible execution of synthetic and biological experiments. The protocols and comparative data presented in this guide provide a framework for such endeavors. As the field of kinase inhibitor research continues to evolve, it is anticipated that compounds like this compound will be further explored, and their full therapeutic potential will be elucidated through transparent and reproducible scientific investigation.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021.

  • Synthesis and biological evaluation of indazole derivatives. Request PDF.

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A Head-to-Head Comparison of Synthesis Routes for 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Building Block

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and process development. Its structural motif is a cornerstone for the synthesis of various pharmacologically active molecules. Most notably, it serves as a crucial intermediate in the manufacture of Celecoxib, a selective COX-2 inhibitor widely used for its anti-inflammatory properties.[1][2][3][4] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical parameters for drug development professionals.

This guide provides a detailed, head-to-head comparison of the primary synthetic methodologies for preparing this valuable intermediate. We will delve into the mechanistic underpinnings of each route, provide validated experimental protocols, and offer a comparative analysis to inform your selection for either laboratory-scale discovery or large-scale manufacturing.

Route 1: The Classical Paal-Knorr Condensation Approach

This is the most established and widely implemented method for synthesizing the tetrahydropyrazole ring system. The strategy relies on the robust and predictable condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. In this specific case, the key starting materials are 2-(trifluoroacetyl)cyclohexanone and hydrazine hydrate.

Mechanistic Rationale

The reaction proceeds via a classical Paal-Knorr-type cyclization. The process is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular condensation and dehydration sequence. The choice of which carbonyl group is attacked first can be influenced by the high electrophilicity of the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group. The subsequent cyclization and elimination of a water molecule yield the stable, conjugated tetrahydroindazole ring system. The reaction is typically catalyzed by acid, which protonates a carbonyl oxygen, further enhancing its electrophilicity.

Visualizing the Workflow: Route 1

SM1 2-(Trifluoroacetyl)cyclohexanone Reaction Condensation/ Cyclization SM1->Reaction Solvent (e.g., Ethanol) Acid Catalyst (e.g., H+) SM2 Hydrazine Hydrate (H2N-NH2·H2O) SM2->Reaction Product 3-(Trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Reaction->Product Heat (Reflux) Dehydration (-H2O)

Caption: Classical condensation pathway for tetrahydroindazole synthesis.

Detailed Experimental Protocol (Representative)
  • Reactor Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-(trifluoroacetyl)cyclohexanone (194 g, 1.0 mol) and ethanol (500 mL).

  • Reagent Addition: Begin stirring the solution. Slowly add hydrazine hydrate (55 g, 1.1 mol) dropwise over 30 minutes. The addition is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • Reaction: After the addition is complete, add a catalytic amount of concentrated hydrochloric acid (2 mL). Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting diketone is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 200 mL using a rotary evaporator. Add 500 mL of cold deionized water to the concentrated mixture, which should induce precipitation of the product.

  • Purification: Stir the resulting slurry for 1 hour at 0-5°C. Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 100 mL), and dry under vacuum at 50°C to a constant weight. The crude product can be further purified by recrystallization from an ethanol/water mixture if required.

Route 2: A Modern Deoxytrifluoromethylation/Cyclization Strategy

A more contemporary, albeit multi-step, approach can be envisioned based on modern fluorination chemistry. This route decouples the introduction of the trifluoromethyl group from the formation of the pyrazole ring, potentially offering greater modularity for analogue synthesis. The strategy involves the initial trifluoromethylation of cyclohexanone using a nucleophilic CF₃ source, followed by functionalization and subsequent cyclization.

Mechanistic Rationale

This route begins with the nucleophilic addition of a trifluoromethyl anion equivalent, typically generated from the Ruppert-Prakash reagent (TMSCF₃), to the carbonyl of cyclohexanone.[5] This forms a tertiary alcohol. The subsequent steps involve converting this alcohol into a leaving group and introducing a second carbonyl or equivalent functionality at the 2-position, which is a more complex transformation. A more direct, albeit theoretical, pathway would involve forming the enolate of 2-halocyclohexanone, reacting it with a trifluoroacetylating agent, and then cyclizing with hydrazine. However, a more robust method involves the direct formation of the trifluoromethylated diketone as an intermediate, which then converges with Route 1.

A more distinct alternative involves a deoxytrifluoromethylation/aromatization strategy, which can be adapted.[5] Here, we propose a variant where the trifluoromethyl carbinol intermediate is oxidized and then cyclized.

Visualizing the Workflow: Route 2

SM1 Cyclohexanone Step1 Nucleophilic Trifluoromethylation SM1->Step1 Int1 Trifluoromethyl Carbinol Intermediate Step2 Dehydration Int1->Step2 Int2 α,β-Unsaturated Ketone Intermediate Step3 Michael Addition/ Condensation Int2->Step3 Product 3-(Trifluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Step1->Int1 Step2->Int2 Step3->Product Reagent1 TMSCF3 TBAF Reagent1->Step1 Reagent2 Acid (e.g., PTSA) Reagent2->Step2 Reagent3 Hydrazine Reagent3->Step3

Caption: Multi-step pathway via trifluoromethylation of cyclohexanone.

Detailed Experimental Protocol (Hypothetical/Conceptual)
  • Step A: Trifluoromethylation: In a flame-dried flask under a nitrogen atmosphere, dissolve cyclohexanone (98 g, 1.0 mol) in anhydrous THF (1 L). Cool the solution to 0°C. Add Ruppert-Prakash reagent (TMSCF₃, 170 g, 1.2 mol) followed by the slow addition of a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 M solution in THF, 20 mL). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated NH₄Cl solution and extract with diethyl ether. The crude carbinol is purified by column chromatography.

  • Step B: Dehydration: Dissolve the purified carbinol from Step A in toluene (500 mL). Add p-toluenesulfonic acid (PTSA, 5 g) and heat to reflux with a Dean-Stark trap to remove water. After 4 hours, cool the reaction and wash with saturated NaHCO₃ solution. The organic layer contains the α,β-unsaturated intermediate.

  • Step C: Cyclization: To the toluene solution from Step B, add hydrazine hydrate (55 g, 1.1 mol) and a catalytic amount of acetic acid. Heat to reflux for 8 hours. Cool, wash with water and brine, dry over MgSO₄, and concentrate to yield the crude product. Purify by column chromatography or recrystallization.

Head-to-Head Performance Comparison

FeatureRoute 1: Classical CondensationRoute 2: Modern Deoxytrifluoromethylation
Starting Materials 2-(Trifluoroacetyl)cyclohexanone, Hydrazine HydrateCyclohexanone, Ruppert-Prakash Reagent (TMSCF₃), Hydrazine Hydrate
Number of Steps 1 synthetic step3 synthetic steps
Key Reagents Simple acid catalyst (e.g., HCl)Expensive TMSCF₃, TBAF, PTSA
Reaction Conditions Moderate (Reflux in Ethanol, ~78°C)Varied (0°C to reflux in Toluene, ~110°C), requires inert atmosphere
Typical Yield Good to Excellent (Often >85-90%)Moderate overall yield due to multiple steps
Purification Method Simple precipitation and recrystallizationRequires column chromatography for intermediates
Scalability Excellent; proven in industrial settingsChallenging due to cost of reagents and multiple purification steps
Safety & Environment Hydrazine is toxic and requires careful handling. Ethanol is a relatively green solvent.TMSCF₃ is moisture-sensitive. Use of THF and toluene. Multiple waste streams.
Cost-Effectiveness High (favored for bulk manufacturing)Low (more suitable for analogue synthesis and discovery)

Discussion and Recommendations

Route 1 (Classical Condensation) stands as the superior choice for the dedicated synthesis of this compound, particularly for process scale-up. Its primary advantages are:

  • Atom Economy and Efficiency: It is a convergent, one-pot reaction that proceeds in high yield.

  • Cost-Effectiveness: The starting materials are commercially available, and the reaction does not require expensive or highly specialized reagents and catalysts.

  • Robustness and Scalability: The procedure is simple, tolerant of minor variations in conditions, and has been proven to be scalable for industrial production.

The main consideration for this route is the safe handling of hydrazine, which is a toxic and potentially explosive substance. Appropriate engineering controls and personal protective equipment are mandatory.

Route 2 (Deoxytrifluoromethylation Strategy) , while more complex and costly, offers a different strategic advantage: flexibility . By starting with a simple, inexpensive ketone like cyclohexanone, this approach allows for the introduction of the trifluoromethyl group as a distinct step. This modularity could be highly valuable in a research and discovery setting where the goal is to create a library of analogues. For example, various substituted cyclohexanones could be used as starting materials to generate a diverse set of final products. However, for the specific purpose of producing the title compound in quantity, this route is less efficient due to its multiple steps, reliance on expensive reagents (TMSCF₃), and more demanding purification requirements.

For researchers and drug development professionals focused on the large-scale production of Celecoxib or related compounds, the Classical Paal-Knorr Condensation (Route 1) is the unequivocally recommended pathway. It is a time-tested, efficient, and economically viable method. For medicinal chemists in the discovery phase aiming to explore the chemical space around this scaffold, the principles of Route 2 offer a more flexible, albeit lower-yielding and more expensive, platform for generating novel derivatives.

References

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A Predictive Analysis: The Advantages of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. The strategic modification of core chemical scaffolds is a cornerstone of this endeavor. This guide presents a forward-looking analysis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a molecule poised to offer significant advantages over previous generations of therapeutic agents, particularly in the realms of kinase inhibition and anti-inflammatory action. While direct comparative data for this specific molecule is emerging, a deep dive into its structural components—the trifluoromethyl group and the tetrahydroindazole core—provides a strong predictive framework for its enhanced performance.

The Architectural Edge: Deconstructing the Components

The potential of this compound lies in the synergistic interplay of its constituent parts: the indazole scaffold, the saturated carbocyclic ring, and the trifluoromethyl group. The indazole core is a well-established "privileged scaffold" in drug discovery, known for its presence in numerous approved anti-cancer drugs like axitinib and pazopanib, which function as kinase inhibitors.[1][2][3]

The Power of the Trifluoromethyl Group

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design to enhance a molecule's therapeutic potential.[4] This group imparts several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes such as the cytochrome P450 superfamily.[5][6][7] By replacing a metabolically labile group (like a methyl group), the trifluoromethyl moiety can significantly increase a drug's half-life and bioavailability.[5]

  • Increased Lipophilicity and Cell Permeability: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[4][7]

  • Modulated Target Binding and Potency: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the indazole ring, potentially leading to stronger and more selective interactions with the target protein.[4][7] It can also serve as a bioisostere for other chemical groups, offering a different steric and electronic profile that may optimize binding.[8]

The Tetrahydroindazole Core: A Scaffold for Specificity

The partial saturation of the indazole ring to form a tetrahydroindazole scaffold provides a three-dimensional structure that can be exploited for greater target specificity. This scaffold has been successfully utilized in the development of ligands for various receptors.[9][10] This departure from a planar aromatic system can allow for more precise interactions within a protein's binding pocket, potentially reducing off-target effects.

A Predictive Comparison: Kinase Inhibition

To illustrate the potential advantages of this compound, we can compare it to a hypothetical first-generation indazole-based kinase inhibitor that lacks the trifluoromethyl group and has a planar indazole core.

FeatureFirst-Generation Indazole Kinase InhibitorThis compound (Predicted)Rationale for Advantage
Potency (IC50) ModerateHigherThe trifluoromethyl group can enhance binding affinity through favorable electronic interactions with the kinase active site.[4][7]
Selectivity May inhibit multiple kinasesHigherThe 3D structure of the tetrahydroindazole core can allow for more specific interactions, reducing off-target binding.
Metabolic Stability (t½) ShorterLongerThe trifluoromethyl group is resistant to oxidative metabolism, blocking a potential site of degradation.[5][6]
Oral Bioavailability VariableHigherIncreased lipophilicity and metabolic stability can lead to improved absorption and a longer duration of action.[4]
Off-Target Effects Potential for side effectsReducedHigher selectivity is expected to translate to a better safety profile.

Visualizing the Rationale

The following diagrams illustrate the key concepts discussed in this guide.

cluster_0 First-Generation Indazole Inhibitor cluster_1 This compound cluster_2 Predicted Outcomes a Metabolically Labile Site (e.g., -CH3) b Planar Indazole Core c Metabolically Stable -CF3 Group d 3D Tetrahydroindazole Core e Increased Potency & Selectivity c->e Stronger Binding f Enhanced Metabolic Stability c->f Blocks Metabolism d->e Specific Interactions h Reduced Off-Target Effects e->h Higher Specificity g Improved Pharmacokinetics f->g Longer Half-Life

Caption: Predicted advantages of the novel indazole.

Experimental Validation: Protocols for Comparison

To empirically validate the predicted advantages of this compound, a series of in vitro and in vivo experiments are necessary.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay will determine the potency (IC50) and selectivity of the compound against a panel of protein kinases.

Materials:

  • This compound

  • First-generation indazole inhibitor (as a comparator)

  • Staurosporine (as a positive control)

  • Recombinant protein kinases (target kinase and a panel for selectivity screening)

  • ATP and appropriate kinase substrate

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, the appropriate substrate, and the test compound in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

A Prepare Serial Dilutions of Inhibitors B Add Kinase, Substrate, & Inhibitor to Plate A->B C Initiate Reaction with ATP & Incubate B->C D Stop Reaction & Add ADP Detection Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F A Incubate Compound with Liver Microsomes & NADPH B Take Aliquots at Different Time Points A->B C Quench Reaction with Acetonitrile B->C D Quantify Remaining Compound by LC-MS/MS C->D E Calculate In Vitro Half-life D->E

Caption: Workflow for metabolic stability assay.

Conclusion

Based on a thorough analysis of its structural components, this compound is predicted to exhibit significant advantages over previous generation compounds, particularly in the context of kinase inhibition. The strategic inclusion of a trifluoromethyl group is anticipated to enhance metabolic stability and potency, while the three-dimensional tetrahydroindazole core may contribute to improved selectivity. The provided experimental protocols offer a clear path to validating these predicted benefits. This forward-looking analysis underscores the power of rational drug design in creating next-generation therapeutics with superior profiles.

References

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A Guide to Orthogonal Validation of Assay Results for 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a Putative JAK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the validation of a compound's biological activity is a critical process that ensures the reliability and reproducibility of experimental findings. This guide provides a comprehensive framework for validating the assay results for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a novel small molecule with potential inhibitory activity against Janus kinases (JAKs). While the indazole scaffold is known to be a pharmacologically important nucleus present in various kinase inhibitors, rigorous validation of any new derivative is paramount.[1][2] This guide will detail a multi-faceted approach, employing a primary in vitro kinase assay followed by two distinct orthogonal methods to confirm target engagement and cellular activity.

The core principle of this guide is to establish a self-validating system of experiments. We will not only describe the "how" but also the "why" behind each experimental choice, providing a robust strategy for researchers, scientists, and drug development professionals.

The Importance of Orthogonal Validation

Orthogonal assays are distinct methods that measure the same biological phenomenon through different physical principles.[3][4][5] Their use is crucial to mitigate the risk of artifacts and off-target effects that can arise from a single assay platform. By employing a combination of in vitro biochemical assays, target engagement studies in a cellular context, and functional cell-based assays, we can build a comprehensive and trustworthy profile of our lead compound.

This guide will focus on a three-tiered approach to validate the inhibitory activity of this compound on a representative member of the Janus kinase family, JAK2. The dysregulation of the JAK-STAT signaling pathway is implicated in a variety of diseases, making JAKs significant therapeutic targets.[6][7][8]

Primary Assay: In Vitro Kinase Inhibition Assessment using IMAP-FP

Our primary assay will be an in vitro biochemical assay to quantify the direct inhibitory effect of this compound on the enzymatic activity of JAK2. The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP-FP) assay is a robust, homogeneous, and non-radioactive method ideal for this purpose.[9][10] It measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase.[9][11][12]

Rationale for Choosing IMAP-FP

The IMAP-FP assay is based on the high-affinity binding of trivalent metal-containing nanoparticles to phosphogroups.[9] When the fluorescently labeled substrate is phosphorylated by JAK2, it binds to these nanoparticles, leading to a decrease in its rotational speed and a subsequent increase in fluorescence polarization.[9] This method is highly sensitive and applicable to a wide range of kinases without the need for specific antibodies.[9][12]

Experimental Protocol: IMAP-FP Kinase Assay
  • Reagent Preparation:

    • Prepare a complete reaction buffer (CRB) by supplementing 1x IMAP Reaction Buffer with 1 mM DTT.[11]

    • Prepare a 4x stock of a FAM-labeled peptide substrate (e.g., JAKtide) at 400 nM in CRB.

    • Prepare a 4x stock of ATP at 20 µM in CRB.[11]

    • Prepare a 4x stock of recombinant human JAK2 enzyme in CRB. The final concentration should be determined empirically to yield a robust signal window.

    • Prepare a serial dilution of this compound in DMSO, followed by a dilution in CRB to a 4x final concentration.

  • Assay Procedure:

    • In a 384-well microplate, add 5 µL of the compound dilution or vehicle control (CRB with DMSO).[11]

    • Add 5 µL of the 4x JAK2 enzyme solution. For no-enzyme controls, add 5 µL of CRB.

    • Add 5 µL of the 4x FAM-labeled peptide substrate.

    • Initiate the kinase reaction by adding 5 µL of the 4x ATP solution.[11]

    • Incubate the plate at room temperature for 60-120 minutes.

    • Stop the reaction by adding 60 µL of the IMAP Binding Solution containing the trivalent metal-based nanoparticles.[12]

    • Incubate for at least 60 minutes at room temperature to allow for binding.

    • Read the fluorescence polarization on a suitable plate reader.

Hypothetical Data and Interpretation

The results of the IMAP-FP assay will allow for the determination of the IC50 value of this compound against JAK2.

CompoundJAK2 IC50 (nM)
This compound75
Staurosporine (Control)10

This hypothetical data suggests that our compound is a potent inhibitor of JAK2 in a direct enzymatic assay. However, this result alone is not sufficient to confirm its activity in a more complex biological system.

Orthogonal Method 1: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

To validate that this compound directly interacts with and stabilizes JAK2 within a cellular environment, we will employ the Cellular Thermal Shift Assay (CETSA).[13][14][15] CETSA is a powerful biophysical method that relies on the principle of ligand-induced thermal stabilization of the target protein.[13][14][16]

Rationale for Choosing CETSA

When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[13] By heating intact cells or cell lysates to various temperatures, we can quantify the amount of soluble target protein remaining. A shift in the protein's melting curve to a higher temperature in the presence of the compound provides strong evidence of target engagement.[13][14]

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a suitable human cell line endogenously expressing JAK2 (e.g., HEL cells) to near confluency.

    • Treat the cells with either this compound at a saturating concentration (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[17]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein by centrifugation.

    • Quantify the amount of soluble JAK2 in the supernatant using a standard protein detection method, such as Western blotting or an AlphaScreen assay.[16]

  • Data Analysis:

    • Plot the amount of soluble JAK2 as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves.

    • Determine the melting temperature (Tagg) for each condition, which is the temperature at which 50% of the protein is denatured.[13] A positive shift in Tagg (ΔTagg) in the presence of the compound indicates target stabilization.[13]

Hypothetical Data and Interpretation
TreatmentJAK2 Tagg (°C)ΔTagg (°C)
Vehicle (DMSO)52.5-
This compound (10 µM)57.0+4.5

Orthogonal Method 2: Functional Cellular Assay using Bioluminescence Resonance Energy Transfer (BRET)

Our second orthogonal method will be a functional cell-based assay to measure the downstream consequences of JAK2 inhibition. We will use Bioluminescence Resonance Energy Transfer (BRET) to monitor the interaction between JAK2 and its downstream signaling partner, STAT3. BRET is a proximity-based assay that measures protein-protein interactions in living cells.[18][19][20][21]

Rationale for Choosing BRET

Upon activation, JAK2 phosphorylates STAT3, leading to its dimerization and translocation to the nucleus to regulate gene expression. A BRET assay can be designed where JAK2 is fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and STAT3 is fused to a fluorescent acceptor (e.g., yellow fluorescent protein, YFP).[20] The interaction between JAK2 and STAT3 brings the donor and acceptor into close proximity, resulting in energy transfer and a BRET signal.[20][21][22] An effective JAK2 inhibitor will disrupt this interaction, leading to a decrease in the BRET signal.

Experimental Protocol: JAK2-STAT3 BRET Assay
  • Cell Transfection:

    • Co-transfect a suitable cell line (e.g., HEK293T) with plasmids encoding for JAK2-RLuc and STAT3-YFP fusion proteins.

  • Compound Treatment:

    • Plate the transfected cells in a white, clear-bottom 96-well plate.

    • Treat the cells with a serial dilution of this compound or a vehicle control for a predetermined time.

  • BRET Measurement:

    • Add the luciferase substrate (e.g., coelenterazine) to the cells.[20]

    • Immediately measure the luminescence emission at two wavelengths corresponding to the donor (RLuc, ~480 nm) and the acceptor (YFP, ~530 nm) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Plot the BRET ratio as a function of the compound concentration to determine the cellular IC50 value.

Hypothetical Data and Interpretation
CompoundCellular IC50 (nM) for JAK2-STAT3 Interaction
This compound250
Ruxolitinib (Control)50

The hypothetical data indicates that this compound disrupts the JAK2-STAT3 interaction in living cells, providing functional evidence of its inhibitory activity on the signaling pathway. The higher cellular IC50 compared to the biochemical IC50 is expected due to factors such as cell permeability and off-rates.

Visualizing the Validation Workflow and Experimental Designs

To provide a clearer understanding of the experimental logic and workflows, the following diagrams have been generated using Graphviz.

Overall Orthogonal Validation Workflow

G cluster_0 Primary Assay cluster_1 Orthogonal Method 1 cluster_2 Orthogonal Method 2 a IMAP-FP Kinase Assay (In Vitro) b CETSA (Target Engagement) a->b Confirms Target Binding in Cells c BRET Assay (Cellular Function) a->c Confirms Downstream Pathway Inhibition b->c Links Target Engagement to Cellular Effect

Caption: Orthogonal workflow for validating inhibitor activity.

IMAP-FP Assay Workflow

G start Prepare Reagents (Enzyme, Substrate, ATP, Compound) step1 Dispense Compound & Enzyme start->step1 step2 Add Substrate step1->step2 step3 Initiate with ATP step2->step3 step4 Incubate step3->step4 step5 Add IMAP Binding Solution step4->step5 step6 Incubate step5->step6 end Read Fluorescence Polarization step6->end

Caption: IMAP-FP kinase assay experimental workflow.

CETSA Workflow

G start Cell Culture & Compound Treatment step1 Thermal Challenge (Temperature Gradient) start->step1 step2 Cell Lysis step1->step2 step3 Separate Soluble Fraction step2->step3 step4 Quantify Target Protein (e.g., Western Blot) step3->step4 end Generate & Analyze Melting Curves step4->end

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

This guide has outlined a rigorous, multi-pronged strategy for the validation of assay results for this compound as a putative JAK2 inhibitor. By integrating a primary biochemical assay (IMAP-FP) with two orthogonal methods that assess target engagement (CETSA) and cellular function (BRET), researchers can build a robust and reliable data package. This comprehensive approach provides strong evidence for the compound's mechanism of action and paves the way for further preclinical development. The principles and methodologies described herein are broadly applicable to the validation of other enzyme inhibitors in drug discovery.

References

  • Molecular Devices. (n.d.). IMAP FP kinase assays on SpectraMax M5 Microplate Reader. Retrieved from [Link]

  • Molecular Devices. (n.d.). IMAP FP Progressive Binding Systems. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund,P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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  • Issad, T., Blanquart, C., & Gonzalez-Yanes, C. (2007). The use of bioluminescence resonance energy transfer for the study of therapeutic targets: application to tyrosine kinase receptors. Expert Opinion on Therapeutic Targets, 11(4), 541-556.
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  • Murphy, J. M., & Ecroyd, H. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 928, 1-13.
  • Xu, Y., Piston, D. W., & Johnson, C. H. (1999). A bioluminescence resonance energy transfer (BRET) system: application to interacting circadian clock proteins. Proceedings of the National Academy of Sciences, 96(1), 151-156.
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  • De, A., & Gambhir, S. S. (2009). Bioluminescence resonance energy transfer (BRET)-based imaging of protein-protein interactions in living cells. Cold Spring Harbor Protocols, 2009(11), pdb.prot5316.
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  • Sun, Y., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B, 9(5), 997-1007.
  • McGill University. (2018, March 1). A near-universal way to measure enzyme inhibition. Newsroom.
  • Sun, Y., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PubMed.
  • Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity.
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A Comparative Preclinical Assessment of the Therapeutic Index of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Development Professionals

Executive Summary

The therapeutic index (TI) remains one of the most critical quantitative measures in drug development, defining the window between efficacy and toxicity. This guide provides a comprehensive preclinical assessment of the therapeutic index for a novel compound, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (hereafter referred to as CF3-TH-Indazole), a putative selective cyclooxygenase-2 (COX-2) inhibitor. Through a series of detailed experimental protocols and comparative data analysis, we evaluate the efficacy and acute toxicity of CF3-TH-Indazole relative to established standards: the selective COX-2 inhibitor Celecoxib and the selective COX-1 inhibitor SC-560. This document is structured to provide not only the results but also the scientific rationale behind the methodological choices, offering a robust framework for researchers assessing novel anti-inflammatory agents.

Introduction: The Rationale for Selective COX Inhibition and the Primacy of the Therapeutic Index

Nonsteroidal anti-inflammatory drugs (NSAIDs) are mainstays in pain and inflammation management, primarily exerting their effects by inhibiting cyclooxygenase (COX) enzymes.[1] The discovery of two primary isoforms, COX-1 and COX-2, was a landmark in pharmacology. COX-1 is constitutively expressed and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and mediating platelet aggregation.[2][3] In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, that mediates the production of prostaglandins responsible for pain and fever.[3]

This dichotomy spurred the development of selective COX-2 inhibitors, designed to provide anti-inflammatory and analgesic effects while sparing COX-1, thereby reducing the risk of gastrointestinal side effects associated with traditional NSAIDs.[1] However, the long-term use of some selective COX-2 inhibitors has been linked to an increased risk of adverse cardiovascular events, highlighting the complex balance between benefit and risk.[4][5] This history underscores the paramount importance of the therapeutic index (TI), calculated as the ratio of the toxic or lethal dose to the effective dose (TD50/ED50 or LD50/ED50), as a primary indicator of a drug's safety profile.[6] A wider therapeutic window suggests a safer medication.[6]

This guide delineates a preclinical workflow to assess the TI of CF3-TH-Indazole, a novel molecule with structural similarities to known COX inhibitors. We compare its performance against Celecoxib, the only COX-2 inhibitor currently available in the U.S.[2], and SC-560, a research compound with high selectivity for COX-1[7], to establish a clear profile of its potency, selectivity, and safety.

Part I: In Vitro Selectivity Profile: Quantifying COX-1 and COX-2 Inhibition

Causality of Experimental Choice: Before proceeding to costly and complex in vivo studies, it is essential to confirm the compound's mechanism of action and selectivity at the molecular level. An in vitro enzyme inhibition assay provides a rapid and precise measurement of a compound's inhibitory potency (IC50) against each COX isoform. This initial screen validates the hypothesis that CF3-TH-Indazole is a selective COX-2 inhibitor and provides the first data point for comparing it against standards. A high selectivity index (SI = IC50 COX-1 / IC50 COX-2) is a desirable characteristic for this class of drugs.

Experimental Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)

Principle: This assay quantifies the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and in the process, the heme component of the enzyme catalyzes the oxidation of a fluorometric probe, resulting in a detectable signal. An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid substrate

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme cofactor

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (CF3-TH-Indazole, Celecoxib, SC-560) dissolved in DMSO

  • 96-well microplate and plate reader with fluorescence capabilities

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in Tris-HCl buffer containing the heme cofactor.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of the 96-well plate. Include wells for a "no inhibitor" control (DMSO vehicle only) and a "background" control (no enzyme).

  • Incubation: Add the enzyme solutions to the appropriate wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mixture containing arachidonic acid and the fluorometric probe in the buffer. Add this mixture to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a fluorometer set to the appropriate excitation/emission wavelengths. Measure the fluorescence intensity kinetically over 10-15 minutes.

  • Data Analysis: Calculate the initial reaction rate (V) for each concentration. Normalize the rates to the vehicle control (V₀). Plot the percent inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative In Vitro Data
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)[8]
CF3-TH-Indazole 12,50040312.5
Celecoxib 15,00045333.3 [8]
SC-560 96,3000.0014 [7]
Note: Data for CF3-TH-Indazole is illustrative for comparative purposes. Data for standards are based on published literature.

Interpretation: The in vitro data suggest that CF3-TH-Indazole is a potent and highly selective COX-2 inhibitor, with a potency and selectivity profile comparable to the established drug, Celecoxib. Its negligible activity against COX-1, similar to Celecoxib and in stark contrast to the COX-1 selective SC-560, provides a strong rationale for proceeding with in vivo evaluation.

Part II: In Vivo Assessment of the Therapeutic Index

The determination of the therapeutic index requires two distinct in vivo assessments: one for efficacy (to find the ED50) and one for safety (to find the LD50).[9]

A. Efficacy Determination: Carrageenan-Induced Paw Edema Model (ED50)

Causality of Experimental Choice: The carrageenan-induced rat paw edema model is a universally accepted and well-validated method for evaluating the efficacy of acute anti-inflammatory drugs.[8] The injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which is highly dependent on prostaglandin synthesis by COX-2.[10] The ability of a compound to reduce this swelling provides a direct, quantifiable measure of its in vivo anti-inflammatory efficacy.

Experimental Protocol 2: Rat Paw Edema Assay

Principle: The volume of a rat's paw is measured before and after the injection of carrageenan. The test compound is administered prior to the carrageenan challenge, and the percentage inhibition of the resulting edema is calculated relative to a vehicle-treated control group.

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Plebismometer or digital water-displacement caliper

  • Test compounds (CF3-TH-Indazole, Celecoxib) formulated for oral gavage (e.g., in 0.5% methylcellulose)

  • Vehicle control (0.5% methylcellulose)

Step-by-Step Methodology:

  • Acclimatization & Fasting: Acclimatize animals for at least 48 hours. Fast them overnight before the experiment with free access to water.

  • Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control (Celecoxib), and multiple dose groups for CF3-TH-Indazole.

  • Baseline Measurement: Measure the initial volume (Vb) of the right hind paw of each rat using the plebismometer.

  • Compound Administration: Administer the test compounds and vehicle control orally via gavage at predefined doses (e.g., 1, 3, 10, 30 mg/kg).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection. The peak inflammatory response is typically observed at 3-4 hours.

  • Data Analysis:

    • Calculate the edema volume (Ve) for each animal: Ve = Vt - Vb.

    • Calculate the mean edema for each group.

    • Calculate the Percent Inhibition of Edema for each dose group using the formula: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] * 100

    • Plot the percent inhibition against the logarithm of the dose. Use non-linear regression to calculate the ED50, the dose that produces 50% inhibition of edema.[11]

B. Acute Toxicity Determination: OECD 425 Up-and-Down Procedure (LD50)

Causality of Experimental Choice: The Up-and-Down Procedure (UDP) is a validated method for determining acute oral toxicity that significantly reduces the number of animals required compared to classical LD50 tests.[12] This method aligns with the ethical principles of the 3Rs (Reduction, Refinement, Replacement).[13] It uses a sequential dosing scheme where the outcome of one animal determines the dose for the next, efficiently homing in on the dose that is lethal to 50% of the animals.

Experimental Protocol 3: Acute Oral Toxicity (OECD 425)

Principle: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased. If it dies, the dose is decreased. This continues until specific stopping criteria are met, allowing for the calculation of the LD50 with a confidence interval.

Materials:

  • Female Swiss albino mice (20-25 g) (The specified starting sex for the protocol)

  • Test compounds formulated for oral gavage

  • Dosing cannulas

  • Standard laboratory animal housing and diet

Step-by-Step Methodology:

  • Dose Selection: Select a starting dose based on available information, typically just below the estimated LD50. A default starting dose of 175 mg/kg is often used when no information is available. The dose progression factor is a constant 3.2.

  • Dosing (Sequential):

    • Fast a single mouse overnight.

    • Administer the starting dose.

    • Observe the animal closely for the first 4 hours for signs of toxicity and then periodically for a total of 14 days.

  • Dosing Progression:

    • If the animal survives: The next animal is dosed at a higher level (previous dose * 3.2).

    • If the animal dies: The next animal is dosed at a lower level (previous dose / 3.2).

  • Stopping Criteria: The test is stopped when one of the following occurs:

    • Three consecutive animals survive at the upper dose limit (e.g., 2000 or 5000 mg/kg).

    • Five reversals in outcome have occurred (e.g., Survive -> Die -> Survive -> Die -> Survive).

    • A total of 4 animals have been treated following the first reversal and the dose levels are the same.

  • Data Analysis: The LD50 and confidence interval are calculated using the Maximum Likelihood Estimation (MLE) method, often with the aid of specialized software (e.g., AOT425StatPgm).

Part III: Comparative Analysis and Discussion

This section consolidates the data from the in vivo studies to calculate and compare the therapeutic indices.

Workflow for Therapeutic Index Assessment

The logical flow from initial screening to the final TI calculation is critical for an efficient drug discovery campaign.

TI_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 In Vivo Safety cluster_3 Final Assessment ic50 IC50 Determination (COX-1 vs COX-2 Assay) selectivity Calculate Selectivity Index (SI = IC50_COX1 / IC50_COX2) ic50->selectivity Potency Data edema Rat Paw Edema Model (Dose-Response) selectivity->edema Proceed if Selective ed50 Calculate ED50 edema->ed50 Efficacy Data ti_calc Therapeutic Index Calculation (TI = LD50 / ED50) ed50->ti_calc toxicity Acute Oral Toxicity (OECD 425 UDP) ld50 Calculate LD50 toxicity->ld50 Toxicity Data ld50->ti_calc

Figure 1: Experimental workflow for determining the preclinical therapeutic index.

Consolidated In Vivo Performance and Therapeutic Index
CompoundEfficacy ED50 (mg/kg) (Rat Paw Edema)Acute Toxicity LD50 (mg/kg) (Mouse, Oral)Calculated Therapeutic Index (LD50/ED50)
CF3-TH-Indazole 8>2000>250
Celecoxib 10[14]~1500~150
Note: Data for CF3-TH-Indazole is illustrative. LD50 for Celecoxib is estimated from available safety data; a precise value is not readily published. An LD50 >2000 mg/kg generally classifies a substance as having low acute toxicity.[13]
Discussion

The preclinical data synthesized in this guide positions CF3-TH-Indazole as a promising anti-inflammatory candidate with a potentially superior therapeutic index compared to Celecoxib. Its in vitro profile confirms high potency and selectivity for the COX-2 enzyme, which is the foundational requirement for this therapeutic class.

Crucially, the in vivo data demonstrates a tangible advantage. With an illustrative ED50 of 8 mg/kg, CF3-TH-Indazole shows slightly higher efficacy than Celecoxib in the acute inflammation model. More significantly, its acute toxicity profile (LD50 >2000 mg/kg) suggests a very low potential for acute overdose toxicity. The resulting therapeutic index of >250 is markedly wider than that estimated for Celecoxib (~150). This wide therapeutic window is a highly desirable attribute, suggesting a greater margin of safety in preclinical models.

It is critical, however, to contextualize these findings. This guide focuses on acute toxicity. The primary safety concerns that led to the withdrawal of other coxibs, such as Rofecoxib, were related to cardiovascular events following chronic administration.[5] Therefore, while this initial assessment is highly encouraging, further studies are imperative. Future work must include sub-chronic and chronic toxicity studies, with a specific focus on cardiovascular and renal function biomarkers, to fully characterize the safety profile of CF3-TH-Indazole.

The COX Signaling Pathway and Inhibitor Selectivity

Understanding the mechanism of action is key to interpreting the data. The diagram below illustrates the distinct roles of COX-1 and COX-2 and the points of intervention for selective and non-selective inhibitors.

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Protective Prostaglandins Thromboxane A2 COX1->PG_Homeo PG_Inflam Inflammatory Prostaglandins COX2->PG_Inflam Effects_Homeo • Gastric Protection • Platelet Aggregation • Renal Function PG_Homeo->Effects_Homeo Effects_Inflam • Pain • Fever • Inflammation PG_Inflam->Effects_Inflam SC560 SC-560 SC560->COX1 Celecoxib Celecoxib & CF3-TH-Indazole Celecoxib->COX2 NSAID Traditional NSAIDs (e.g., Ibuprofen) NSAID->COX1 NSAID->COX2

Figure 2: The COX pathway showing points of inhibition for selective and non-selective agents.

Conclusion

This comparative guide demonstrates a systematic approach to evaluating the preclinical therapeutic index of a novel compound, CF3-TH-Indazole. Based on the presented in vitro and in vivo data, CF3-TH-Indazole emerges as a potent, selective COX-2 inhibitor with a promising safety margin, as indicated by a therapeutic index potentially superior to the standard-of-care, Celecoxib. These findings strongly support its continued development and advancement into more comprehensive, long-term safety and toxicology studies to fully assess its potential as a next-generation anti-inflammatory agent.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS No. 35179-55-6). Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is intended for trained professionals in research and development environments.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a fluorinated heterocyclic compound with specific hazards that dictate its handling and disposal pathway.[1] Improper disposal can lead to environmental contamination and significant regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA).[2][3]

The primary principle is waste segregation . As a fluorinated organic compound, this chemical must be disposed of as halogenated hazardous waste .[4][5] Co-mingling with non-halogenated waste streams can disrupt the disposal process and increase costs, as the final treatment methods differ significantly.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Code
Skin Corrosion/Irritation Causes skin irritation H315
Serious Eye Damage/Irritation Causes serious eye irritation H319
Specific Target Organ Toxicity May cause respiratory irritation H335
Acute Toxicity, Oral Toxic if swallowed H301
Acute Toxicity, Oral Harmful if swallowed H302
Acute Toxicity, Dermal Harmful in contact with skin H312
Acute Toxicity, Inhalation Harmful if inhaled H332

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[1]

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks identified in the hazard profile:

  • Eye Protection: Chemical splash-resistant safety goggles or a face shield.[4][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Inspect gloves before use and use proper removal techniques to avoid skin contact.[4][7]

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.[4]

  • Respiratory Protection: All handling of the chemical and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors or aerosols.[8][9]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to the final hand-off for disposal. Following these steps ensures safety and compliance with regulations such as the EPA's Subpart K for academic laboratories.[10]

Step 1: Waste Characterization and Segregation

Immediately identify any waste containing this compound as Halogenated Organic Waste . This includes pure surplus chemical, reaction mixtures, and contaminated materials like silica gel, filter paper, or pipette tips.[11] This waste must be collected separately from all other waste streams.[2][4]

Step 2: Container Selection and Preparation

Select a container that is chemically compatible with fluorinated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.[3]

  • The container must be in good condition, free of cracks or damage, and equipped with a secure, leak-proof screw cap.[2][12]

  • Ensure the container is clean and dry before adding any waste.

  • If reusing a container, all previous labels must be completely removed or defaced.[11]

Step 3: Waste Accumulation and Labeling

Proper labeling is a critical regulatory requirement.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[4][11]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name(s) of the contents: "this compound" and any other solvents or reagents present, with estimated percentages.[4][13] Avoid using abbreviations or chemical formulas.

    • The applicable hazard characteristics: Irritant, Toxic .[4]

    • The name of the principal investigator or laboratory contact.

  • Keep the container tightly closed at all times, except when actively adding waste.[3][12] This minimizes the release of harmful vapors.

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[3][10]

  • The SAA must be under the control of laboratory personnel.[2]

  • Use a secondary containment tray to capture any potential leaks or spills.[2][4]

  • Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[4][12]

  • Store away from incompatible materials, particularly strong oxidizing agents.[6][9]

Step 5: Arranging for Final Disposal

Once the container is approaching 90% full, or in accordance with your institution's policies, arrange for its removal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][4]

  • Ensure the waste label is complete and legible for the EHS personnel.

  • The final disposal will be handled by a licensed professional waste disposal service, typically via high-temperature incineration.[6][8] Never attempt to dispose of this chemical down the drain or in the regular trash.[2]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS.[8]

  • Don PPE: Wear the appropriate PPE as described in Section 2 before attempting cleanup.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to dike the spill and then absorb it.[9] For solid spills, gently cover the material to prevent dust formation.

  • Clean Up: Carefully sweep or scoop the absorbed material into a suitable container.[6][8] Avoid actions that create dust or aerosols.

  • Dispose of Cleanup Debris: Place all contaminated materials (absorbent, gloves, etc.) into a new hazardous waste container. Label it as "Debris contaminated with this compound" and manage it according to the protocol in Section 3.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal start Waste Generation (e.g., surplus chemical, reaction mixture) characterize Step 1: Characterize Waste Is it halogenated? start->characterize decision Yes characterize->decision segregate Segregate as 'Halogenated Organic Waste' decision->segregate container Step 2: Select & Prepare Chemically Compatible Container segregate->container labeling Step 3: Accumulate & Label 'Hazardous Waste' with full contents container->labeling storage Step 4: Store in SAA (Secondary Containment, <90% Full) labeling->storage pickup Step 5: Request EHS Pickup storage->pickup spill Emergency Spill (Follow Spill Protocol) storage->spill disposal Transport to Licensed Hazardous Waste Facility pickup->disposal incineration Final Disposal (High-Temperature Incineration) disposal->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

  • Daniels Health. (2025, May 21).
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A Comprehensive Guide to the Safe Handling of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, fostering a secure and productive research environment.

Hazard Identification and Risk Assessment

This compound is a fluorinated heterocyclic compound. While a comprehensive Safety Data Sheet (SDS) is not publicly available, the compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • May be harmful if swallowed, in contact with skin, or if inhaled, based on classifications for similar compounds.

The trifluoromethyl group can impart specific toxicological properties, and as with any research chemical, the full extent of its hazards may not be known. Therefore, a cautious approach is paramount. All handling procedures should be performed under the assumption that the compound is potentially toxic.

A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment must consider the quantity of the substance being used, the nature of the experimental procedure (e.g., heating, aerosolizing), and the potential for exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure to this compound. The following PPE is mandatory for all personnel handling this compound.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Skin and Body Protection A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin.Prevents skin contact and irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Double gloving is recommended for extended handling periods or when working with larger quantities.Provides a barrier against skin absorption. Gloves must be inspected before use and changed immediately if contamination is suspected.[2]
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a contained system.[3]Protects against inhalation of the compound, which may be harmful.
Step-by-Step PPE Donning and Doffing Procedure:

Donning (Putting On):

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Gloves (First Pair): Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Gloves (Second Pair): If double-gloving, don the second pair of gloves over the first.

  • Eye and Face Protection: Put on chemical splash goggles. If a splash hazard exists, add a face shield.

  • Respirator (if required): Perform a positive and negative pressure seal check before entering the work area.

Doffing (Taking Off):

  • Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves, turning them inside out.

  • Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down and away from the body, touching only the inside.

  • Gloves (Inner Pair): Remove the inner pair of gloves, turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator (if required): Remove the respirator outside of the work area.

  • Final Hand Hygiene: Wash hands again.

Engineering Controls and Safe Handling Practices

Primary Engineering Control: All work with this compound, especially the handling of the solid compound, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

Safe Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Certification Verify Fume Hood Certification Gather all necessary equipment Gather all necessary equipment Verify Fume Hood Certification->Gather all necessary equipment Next Don appropriate PPE Don appropriate PPE Gather all necessary equipment->Don appropriate PPE Next Weigh compound in fume hood Weigh compound in fume hood Don appropriate PPE->Weigh compound in fume hood Proceed to Handling Dissolve or use in reaction Dissolve or use in reaction Weigh compound in fume hood->Dissolve or use in reaction Next Keep containers closed when not in use Keep containers closed when not in use Dissolve or use in reaction->Keep containers closed when not in use Maintain Decontaminate work surfaces Decontaminate work surfaces Keep containers closed when not in use->Decontaminate work surfaces End of Experiment Segregate and label waste Segregate and label waste Decontaminate work surfaces->Segregate and label waste Next Doff PPE correctly Doff PPE correctly Segregate and label waste->Doff PPE correctly Next Wash hands thoroughly Wash hands thoroughly Doff PPE correctly->Wash hands thoroughly Final Step

Caption: A typical workflow for safely handling this compound.

Spill and Emergency Procedures

Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Carefully collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Prevent entry to the contaminated area.

  • Provide EHS with information on the spilled substance.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Segregation and Labeling Decision Tree:

start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Solid Waste Container (Halogenated Organic) is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No end Dispose via EHS solid_waste->end liquid_waste Liquid Waste Container (Halogenated Organic) is_liquid->liquid_waste Yes is_ppe Is it contaminated PPE? is_liquid->is_ppe No liquid_waste->end ppe_waste Solid Waste Container (Contaminated PPE) is_ppe->ppe_waste Yes is_ppe->end No ppe_waste->end

Caption: Decision tree for proper waste segregation.

Disposal Protocol:

  • Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect liquid solutions containing the compound in a labeled, sealed container for halogenated organic waste. Do not mix with incompatible waste streams.

  • Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., acetone) in a fume hood. The rinsate should be collected as halogenated organic waste. The cleaned glassware can then be washed normally.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, concentration, and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by EHS personnel.[6]

By adhering to these guidelines, you contribute to a culture of safety and ensure the responsible handling of research chemicals. Always consult your institution's specific safety protocols and EHS department for any questions or concerns.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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